Product packaging for 5,5'-Carbonyldiisophthalic acid(Cat. No.:CAS No. 43080-50-8)

5,5'-Carbonyldiisophthalic acid

Cat. No.: B3178193
CAS No.: 43080-50-8
M. Wt: 358.3 g/mol
InChI Key: NDEURWFVDGQGAG-UHFFFAOYSA-N
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Description

5,5'-Carbonyldiisophthalic acid is a useful research compound. Its molecular formula is C17H10O9 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O9 B3178193 5,5'-Carbonyldiisophthalic acid CAS No. 43080-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEURWFVDGQGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, a rigid tetracarboxylic acid linker molecule. The document details its synthesis, physicochemical and spectroscopic properties, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) with potential uses in drug delivery and other biomedical fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding tetraester precursor, most commonly tetramethyl-5,5'-carbonyldiisophthalate. This reaction is a standard ester hydrolysis carried out under basic conditions.

Synthesis Workflow

The overall synthetic process can be visualized as a two-step procedure, starting from the precursor to the final product.

Synthesis_Workflow Start Tetramethyl-5,5'-carbonyldiisophthalate Reaction Base Hydrolysis (NaOH, Methanol/Water) Start->Reaction Intermediate Sodium salt of This compound Reaction->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product This compound Acidification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the hydrolysis of tetramethyl-5,5'-carbonyldiisophthalate.

Materials:

  • Tetramethyl-5,5'-carbonyldiisophthalate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution: Tetramethyl-5,5'-carbonyldiisophthalate is dissolved in a mixture of methanol and water.

  • Hydrolysis: An aqueous solution of sodium hydroxide is added to the solution. The amount of NaOH should be in stoichiometric excess (at least 4 equivalents) to ensure complete hydrolysis of all four ester groups.

  • Reaction: The reaction mixture is heated to reflux and stirred for a period of several hours (typically 4-24 hours) to drive the hydrolysis to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The sodium salt of this compound may precipitate out of the solution upon cooling.

  • Acidification: The cooled reaction mixture is then acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This protonates the carboxylate groups, leading to the precipitation of the final product, this compound, as a solid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

A reported yield for this type of hydrolysis reaction is approximately 78%.[1]

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 43080-50-8
Molecular Formula C₁₇H₁₀O₉
Molecular Weight 358.26 g/mol
Appearance Expected to be a white crystalline solid.
Melting Point Expected to be high (>300 °C), typical for aromatic polycarboxylic acids.
Solubility Likely soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in water and common organic solvents.
pKa Expected to have multiple pKa values for the four carboxylic acid groups, with the first pKa being the most acidic.
Spectroscopic Data (Expected)

The following tables outline the expected spectroscopic characteristics for this compound based on its functional groups and the known spectra of similar compounds.

¹H NMR Spectroscopy (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13-14Singlet (broad)4HCarboxylic acid protons (-COOH)
~8.5-8.7Singlet or Doublet4HAromatic protons ortho to both carboxyl groups
~8.2-8.4Singlet or Doublet2HAromatic proton ortho to the carbonyl group

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Expected)

Chemical Shift (δ) ppmAssignment
~190-200Carbonyl carbon (C=O)
~165-170Carboxylic acid carbons (-COOH)
~130-140Aromatic carbons attached to carboxyl groups
~125-135Other aromatic carbons

Solvent: DMSO-d₆

FTIR Spectroscopy (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid dimer
1720-1680StrongC=O stretch of carboxylic acid
1680-1660StrongC=O stretch of the central carbonyl group
1320-1210MediumC-O stretch of carboxylic acid
950-910BroadO-H bend of carboxylic acid dimer

Mass Spectrometry (Expected)

m/z ValueInterpretation
358.03[M]⁺ (Molecular ion) or more likely [M-H]⁻ in negative ion mode (357.02)
314.04[M-CO₂]⁺ or corresponding fragment in negative mode
297.04[M-CO₂-OH]⁺ or corresponding fragment in negative mode

Applications in Drug Development and Materials Science

The primary application of this compound is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid nature of the linker, imparted by the central carbonyl group and the phenyl rings, leads to the formation of robust and porous materials.

Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are crystalline materials with a high surface area and tunable pore sizes, making them excellent candidates for drug delivery systems. MOFs synthesized using this compound as a linker are expected to possess high thermal and chemical stability.

The logical workflow for utilizing these MOFs in a drug delivery context is as follows:

MOF_Drug_Delivery cluster_0 MOF Synthesis and Drug Loading cluster_1 Drug Delivery and Release Linker This compound Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Ions (e.g., Zn²⁺, Zr⁴⁺) Metal->Synthesis MOF Porous MOF Synthesis->MOF Loading Drug Encapsulation MOF->Loading Drug Therapeutic Drug Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF Administration Administration to Patient DrugLoadedMOF->Administration Targeting Targeting to Disease Site (e.g., Tumor) Administration->Targeting Release Stimuli-Responsive Release (pH, etc.) Targeting->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Workflow for MOF-based drug delivery.

Potential Signaling Pathway Interaction

While no specific signaling pathways have been directly linked to this compound itself, MOFs derived from it could be designed to deliver drugs that target specific cellular pathways implicated in diseases like cancer. For instance, a MOF could be loaded with a kinase inhibitor. Upon release in the acidic tumor microenvironment, the inhibitor could enter cancer cells and disrupt a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.

Signaling_Pathway cluster_0 Drug Delivery Vehicle cluster_1 Cancer Cell MOF Drug-Loaded MOF (Kinase Inhibitor) Inhibitor Released Kinase Inhibitor MOF->Inhibitor Low pH Release Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor->PI3K Inhibits

Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a valuable building block in the field of materials chemistry, particularly for the synthesis of robust Metal-Organic Frameworks. Its rigid structure and tetra-functionality allow for the creation of highly porous and stable materials. While direct applications in drug development are still emerging, the use of MOFs derived from this linker as sophisticated drug delivery platforms holds significant promise. Future research will likely focus on the synthesis and biological evaluation of specific MOFs based on this compound for targeted therapeutic applications.

References

Technical Guide: An In-depth Analysis of 5,5'-Carbonyldiisophthalic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, with a focus on its synthesis and structural characteristics. While a definitive single-crystal X-ray structure of this compound is not publicly available in surveyed crystallographic databases, this document presents a detailed analysis of a close structural analog, 5-aminoisophthalic acid, for which complete crystallographic data exists. The guide includes detailed experimental protocols, quantitative data presented in tabular format, and mandatory visualizations of synthetic and analytical workflows to aid researchers, scientists, and drug development professionals in understanding the structural aspects and potential applications of this class of compounds.

Introduction

This compound (CAS No. 43080-50-8) is a polycarboxylic acid of interest in the fields of coordination chemistry and materials science, particularly as a linker molecule in the synthesis of metal-organic frameworks (MOFs).[1] Its rigid structure, featuring two isophthalic acid moieties connected by a carbonyl group, provides a well-defined geometry for the construction of porous materials. These materials have potential applications in gas storage, catalysis, and significantly, in the realm of drug delivery and biomedical applications.

The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical and physical properties. This knowledge is crucial for rational drug design, where structure-activity relationships are paramount, and for the predictive design of functional materials.

Despite a thorough search of publicly available scientific literature and crystallographic databases, a complete single-crystal structure determination for this compound could not be located. Therefore, this guide will provide the known synthetic details for this compound and will present a comprehensive crystallographic analysis of the closely related compound, 5-aminoisophthalic acid , as a representative case study.

Synthesis of this compound

A known synthetic route to this compound involves the hydrolysis of its tetramethyl ester, tetramethyl-5,5'-carbonyldiisophthalate.[1] The process is summarized in the workflow diagram below.

G Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product start Tetramethyl-5,5'-carbonyldiisophthalate hydrolysis Hydrolysis with Methanol and Sodium Hydroxide start->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Tetramethyl-5,5'-carbonyldiisophthalate

This protocol is based on the general procedure reported for the synthesis of this compound.[1]

  • Dissolution: Dissolve tetramethyl-5,5'-carbonyldiisophthalate in methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the methanolic solution.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) for a sufficient time to ensure complete hydrolysis of the ester groups.

  • Work-up: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

A reported yield for this synthesis is approximately 78.0%.[1]

Crystal Structure Analysis of 5-Aminoisophthalic Acid (A Structural Analog)

As a proxy for understanding the crystallographic features of this compound, we present a detailed analysis of 5-aminoisophthalic acid (5AIA). This compound is a valuable building block for MOFs and co-crystals.[2][3]

Crystallographic Data

The following tables summarize the crystallographic data for a co-crystal of 5-aminoisophthalic acid with 1,2-bis(pyridin-4-yl)ethene.[2]

Parameter Value
Chemical FormulaC₁₂H₁₀N₂·C₈H₇NO₄
Formula Weight ( g/mol )363.36
Crystal SystemMonoclinic
Space GroupP2₁/n
Temperature (K)90
Wavelength (Å)0.71073

Table 1: Crystal Data for 5-Aminoisophthalic Acid Co-crystal.

Parameter Value
a (Å)10.1614 (10)
b (Å)12.0782 (12)
c (Å)14.0537 (14)
α (°)90
β (°)95.027 (2)
γ (°)90
Volume (ų)1718.5 (3)
Z4
Density (calc) (g/cm³)1.404

Table 2: Unit Cell Dimensions for 5-Aminoisophthalic Acid Co-crystal.

Parameter Value
Absorption Coefficient (mm⁻¹)0.10
F(000)760
Theta range for data collection (°)2.0 to 25.0
Reflections collected12088
Independent reflections3027 [R(int) = 0.038]
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.104
R indices (all data)R1 = 0.052, wR2 = 0.111

Table 3: Data Collection and Structure Refinement Details for 5-Aminoisophthalic Acid Co-crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized workflow for the determination of a crystal structure, based on the methodology for the 5-aminoisophthalic acid co-crystal.[2][3]

G Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement synthesis Synthesize and Purify Compound crystallization Grow Single Crystals (e.g., slow evaporation) synthesis->crystallization mounting Mount Crystal on Diffractometer crystallization->mounting data_collection Collect Diffraction Data mounting->data_collection solve Solve Structure (e.g., direct methods) data_collection->solve refine Refine Structural Model solve->refine validate Validate Structure refine->validate

Caption: Generalized workflow for single-crystal X-ray diffraction.

  • Synthesis and Crystallization: 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene were dissolved in a mixture of ethyl acetate and methanol with gentle heating. The solution was allowed to stand in the dark, and after two weeks, suitable yellow, block-shaped crystals were obtained.[3]

  • Data Collection: A suitable crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.[2]

Relevance to Drug Development

While this compound itself may not be a therapeutic agent, its structural motifs and those of its analogs are highly relevant to drug development for several reasons:

  • Scaffolding: The rigid aromatic core of isophthalic acid derivatives can serve as a scaffold for the synthesis of new chemical entities with defined three-dimensional shapes, which is critical for binding to biological targets.

  • Linkers in Drug Delivery Systems: As demonstrated by the extensive research into MOFs, polycarboxylic acids like this compound are crucial as linkers. MOFs can be designed to have high porosity and large surface areas, making them excellent candidates for encapsulating and delivering drugs.[4][5] The functional groups on the linker can be modified to tune the properties of the MOF, such as its stability, biocompatibility, and drug release profile.[4]

  • Bio-inspired Materials: The study of co-crystals, such as the one formed by 5-aminoisophthalic acid, provides insights into non-covalent interactions (e.g., hydrogen bonding) that are fundamental to molecular recognition in biological systems.[2][3]

The general relationship for the application of such linkers in drug delivery is depicted below.

G Application of Isophthalic Acid Linkers in Drug Delivery linker Isophthalic Acid Derivative Linker mof Metal-Organic Framework (MOF) linker->mof metal Metal Ions/Clusters metal->mof delivery Targeted Drug Delivery mof->delivery Carrier drug Drug Molecule drug->mof Encapsulation

Caption: Role of isophthalic acid derivatives in MOF-based drug delivery.

Conclusion

This technical guide has provided an in-depth look at this compound, addressing its synthesis and the current lack of publicly available crystal structure data. To circumvent this, a detailed crystallographic analysis of the structural analog, 5-aminoisophthalic acid, has been presented, complete with quantitative data and experimental protocols. The workflows for synthesis and crystallographic analysis have been visualized to provide clear, step-by-step guides for researchers. Furthermore, the relevance of this class of compounds to the field of drug development, particularly as components of advanced drug delivery systems like MOFs, has been highlighted. It is hoped that this guide will serve as a valuable resource for scientists and professionals working in these areas.

References

Spectroscopic Analysis of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Carbonyldiisophthalic acid is a complex aromatic carboxylic acid with potential applications in materials science and as a linker in the synthesis of metal-organic frameworks (MOFs). A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and for quality control during synthesis. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups and analogous compounds. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of isophthalic acid, benzophenone, and other substituted aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 13.5Singlet (broad)4HCarboxylic acid (-COOH)
~8.6 - 8.8Singlet or narrow triplet2HAromatic (H-2, H-2')
~8.3 - 8.5Doublet4HAromatic (H-4, H-6, H-4', H-6')

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~195 - 198CarbonylKetone (C=O)
~166 - 168CarbonylCarboxylic acid (-COOH)
~138 - 140AromaticQuaternary (C-1, C-1')
~134 - 136AromaticCH (C-2, C-2')
~132 - 134AromaticQuaternary (C-3, C-5, C-3', C-5')
~129 - 131AromaticCH (C-4, C-6, C-4', C-6')

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
1700-1720StrongC=O stretchCarboxylic acid (dimer)
1650-1670StrongC=O stretchKetone
1580-1610MediumC=C stretchAromatic ring
1400-1450MediumO-H bendCarboxylic acid
1200-1300StrongC-O stretchCarboxylic acid
920-950Broad, MediumO-H bend (out-of-plane)Carboxylic acid (dimer)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon TypeFragmentation Pathway
386.04[M]⁺Molecular Ion
369.04[M-OH]⁺Loss of a hydroxyl radical
341.04[M-COOH]⁺Loss of a carboxyl group
324.04[M-2OH]⁺Loss of two hydroxyl radicals
297.04[M-2COOH+H]⁺Loss of two carboxyl groups
149.02[C₈H₅O₃]⁺Cleavage of the benzoyl group

Predicted for Electron Ionization (EI) mode.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition :

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (δ ~39.52 ppm for DMSO-d₆).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup and Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (e.g., 0.1 mg/mL).

  • Instrument Setup :

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

    • Set the ion source to the electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Acquisition and Analysis :

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with the predicted fragmentation patterns.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization cluster_application Application synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation application Drug Development / Materials Science structure_elucidation->application purity_assessment->application

General workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_functional_groups Key Functional Groups cluster_spectroscopic_signatures Spectroscopic Signatures compound This compound C₁₇H₁₀O₉ carboxylic_acid Carboxylic Acid (-COOH) compound->carboxylic_acid ketone Ketone (C=O) compound->ketone aromatic_ring Aromatic Ring compound->aromatic_ring nmr_signals NMR: - Broad -COOH proton signal - Aromatic signals carboxylic_acid->nmr_signals ir_bands IR: - Broad O-H stretch - Two distinct C=O stretches carboxylic_acid->ir_bands ms_fragments MS: - Molecular ion peak - Loss of -COOH and H₂O carboxylic_acid->ms_fragments ketone->ir_bands aromatic_ring->nmr_signals

Relationship between functional groups and spectroscopic signatures.

A Technical Guide to the Thermal Stability of 5,5'-Carbonyldiisophthalic Acid and Related Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 5,5'-Carbonyldiisophthalic acid and structurally similar aromatic carboxylic acids. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from closely related compounds to infer its thermal properties. The methodologies for key analytical techniques, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are detailed to enable researchers to conduct their own assessments.

Introduction

This compound is an aromatic carboxylic acid containing a central benzophenone moiety. This structural feature is common in high-performance polymers, where it contributes to thermal stability. Understanding the thermal properties of this compound is crucial for its application in materials science and drug development, particularly in processes involving high temperatures such as melt processing and sterilization. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Inferred Thermal Properties from Structurally Related Compounds

To estimate the thermal stability of this compound, we can examine the properties of analogous aromatic carboxylic acids and anhydrides. Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) is a particularly relevant analogue due to the shared benzophenone core. The thermal behavior of other aromatic acids like terephthalic acid and isophthalic acid can also provide valuable context.

Table 1: Thermal Properties of Structurally Related Aromatic Compounds

Compound NameStructureMelting Point (°C)Decomposition Characteristics
Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA)A dianhydride with a central benzophenone group.218–226Used in the synthesis of polyimides with enhanced thermal stability[1]. The keto and carbonyl groups contribute to good solubility and processibility.
Terephthalic AcidA dicarboxylic acid with a central benzene ring (para-isomer).Sublimes above 300Stable up to 300°C in hydrothermal conditions, but undergoes decarboxylation to form monoacids at 350°C[2][3].
Isophthalic AcidA dicarboxylic acid with a central benzene ring (meta-isomer).345–348Similar to terephthalic acid, it is stable up to 300°C in hydrothermal conditions and decarboxylates at 350°C[2][3].
Trimellitic AnhydrideAn anhydride of a tricarboxylic acid with a central benzene ring.165–168Decomposes completely after 30 minutes at 350°C in hydrothermal conditions[2].

Based on this comparative data, it is anticipated that this compound will exhibit high thermal stability, likely decomposing at temperatures above 300°C, with the decomposition process probably involving decarboxylation.

Experimental Protocols for Thermal Analysis

To precisely determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and weight loss profile of a material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the finely ground this compound powder into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. A flow rate of 20-50 mL/min is common.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature are key parameters to be determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 400°C) at a heating rate of 10°C/min.

    • Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).

    • A second heating scan is often performed under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as crystallization or decomposition, also produce distinct peaks. The peak temperature and the enthalpy of the transition (the area under the peak) are determined.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal stability of a compound like this compound can be visualized as follows:

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Reporting Sample This compound Grinding Grind to Fine Powder Sample->Grinding TGA Thermogravimetric Analysis (TGA) Grinding->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Grinding->DSC 2-5 mg TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Decomposition Temp, Melting Point, etc. TGA_Data->Analysis DSC_Data->Analysis Report Technical Report with Data Tables and Graphs Analysis->Report

References

Navigating the Solubility Landscape of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5,5'-Carbonyldiisophthalic acid, with its aromatic backbone and multiple carboxylic acid groups, presents a unique solubility profile. The central carbonyl group and the four carboxylic acid moieties contribute to its polarity and hydrogen bonding capabilities, suggesting a preference for polar organic solvents. Conversely, the large aromatic structure imparts a degree of hydrophobicity. The interplay of these structural features dictates its solubility in a given solvent, which is a critical parameter for controlling reaction kinetics, crystallization, and formulation.

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in organic solvents can be qualitatively predicted:

  • High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the carboxylic acid groups through dipole-dipole interactions and disrupt the intermolecular hydrogen bonding between the acid molecules.

  • Moderate Expected Solubility: In polar protic solvents like alcohols (e.g., methanol, ethanol) and in moderately polar solvents such as tetrahydrofuran (THF) and acetone. The ability of protic solvents to act as both hydrogen bond donors and acceptors can facilitate dissolution, though the non-polar regions of the molecule may limit the extent of solubility.

  • Low to Negligible Expected Solubility: In non-polar solvents such as hexane, toluene, and dichloromethane. The significant difference in polarity between the solute and these solvents would result in weak solute-solvent interactions, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the vial and the acid.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial.

    • Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Continue drying until a constant mass is achieved.

    • Transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solid on an analytical balance.

3.3. Data Analysis

  • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried solid.

  • The solubility can be expressed in various units:

    • g/L: (mass of dissolved solid in g) / (volume of filtered solution in L)

    • mg/mL: (mass of dissolved solid in mg) / (volume of filtered solution in mL)

    • mol/L: (moles of dissolved solid) / (volume of filtered solution in L)

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be represented by the following diagram:

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h) A->B C Collect Supernatant B->C D Filter to Remove Undissolved Solid C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be extensively documented in publicly accessible literature, its structural characteristics provide a basis for qualitative solubility predictions. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for empirical determination. The systematic approach outlined ensures the generation of accurate and reproducible data, which is essential for the effective utilization of this important chemical compound in its diverse applications.

5,5'-Carbonyldiisophthalic Acid: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of 5,5'-Carbonyldiisophthalic acid, a key organic linker in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and characterization.

Core Molecular Data

This compound is a tetracarboxylic acid derivative with the molecular formula C₁₇H₁₀O₉ and a molecular weight of 358.261 g/mol .[1] Its rigid structure, featuring a central carbonyl group linking two isophthalic acid moieties, makes it a valuable component in the construction of robust and thermally stable materials.

PropertyValue
Molecular Formula C₁₇H₁₀O₉
Molecular Weight 358.261 g/mol
CAS Number 43080-50-8

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting with the formation of its tetramethyl ester, followed by hydrolysis.

Experimental Protocols

Synthesis of Tetramethyl 5,5'-Carbonyldiisophthalate: A common synthetic route involves the reaction of dimethyl 5-chlorocarbonylisophthalate with a suitable coupling agent. While specific, detailed protocols for this initial step are proprietary and vary between manufacturers, the general approach involves a Friedel-Crafts type acylation reaction.

Hydrolysis to this compound: The hydrolysis of the tetramethyl ester is a standard procedure. A generalized protocol is as follows:

  • Tetramethyl 5,5'-carbonyldiisophthalate is suspended in a mixture of methanol and water.

  • An excess of a strong base, such as sodium hydroxide, is added to the suspension.

  • The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

  • The resulting white solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

The synthesis workflow can be visualized as follows:

G cluster_0 Synthesis of Tetramethyl Ester cluster_1 Hydrolysis Dimethyl_5_chlorocarbonylisophthalate Dimethyl_5_chlorocarbonylisophthalate Coupling Coupling Dimethyl_5_chlorocarbonylisophthalate->Coupling Coupling Agent Tetramethyl_ester Tetramethyl_ester Coupling->Tetramethyl_ester Hydrolysis_step Hydrolysis (NaOH, MeOH/H2O, Reflux) Tetramethyl_ester->Hydrolysis_step Acidification Acidification (HCl) Hydrolysis_step->Acidification Final_Product This compound Acidification->Final_Product

Synthesis Workflow for this compound
Characterization Methods

The structural integrity and purity of this compound are confirmed through various spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the aromatic protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • ¹³C NMR spectroscopy is employed to identify the carbon signals of the carboxyl groups, the carbonyl bridge, and the aromatic rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid carbonyls will be present around 1700 cm⁻¹.

    • The ketone C=O stretch of the central carbonyl group will also be observable in the carbonyl region.

  • Melting Point:

    • The melting point of this compound is typically above 300 °C, indicating its high thermal stability.

Applications in Drug Development and Materials Science

This compound serves as a critical building block for metal-organic frameworks (MOFs). The rigid and multitopic nature of this linker allows for the formation of porous, crystalline structures with high surface areas. These MOFs are promising candidates for various applications, including gas storage, catalysis, and, notably, as nanocarriers for targeted drug delivery.

The general workflow for the application of this compound in the development of MOFs for drug delivery involves several key stages:

G Linker This compound Solvothermal_Synthesis Solvothermal Synthesis Linker->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal_Synthesis MOF_Activation Activation (Solvent Removal) Solvothermal_Synthesis->MOF_Activation Drug_Loading Drug Loading MOF_Activation->Drug_Loading Drug_Release_Studies In Vitro/In Vivo Drug Release Studies Drug_Loading->Drug_Release_Studies

Workflow for MOF-based Drug Delivery Application

The pores of the MOFs can be loaded with therapeutic agents, which can then be released in a controlled manner under specific physiological conditions. The tunability of the MOF structure by modifying the linker or the metal nodes allows for the optimization of drug loading capacity and release kinetics. While research into MOFs constructed specifically from this compound for drug delivery is an emerging area, the foundational properties of this linker make it a strong candidate for future investigations in this field.

References

CAS number for 5,5'-Carbonyldiisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a unique aromatic tetracarboxylic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, characterized by a central carbonyl bridge linking two isophthalic acid moieties, makes it an exceptional building block for the construction of highly ordered crystalline structures. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on the development of metal-organic frameworks (MOFs). Furthermore, we explore the potential of isophthalic acid derivatives in drug development, offering insights for future research endeavors.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 43080-50-8
Molecular Formula C₁₇H₁₀O₉
Molecular Weight 358.26 g/mol
IUPAC Name 5,5'-Carbonyldibenzene-1,3-dicarboxylic acid
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process: the synthesis of the tetramethyl ester precursor, tetramethyl 5,5'-carbonyldiisophthalate, followed by its hydrolysis to the final product.

Experimental Protocol: Synthesis of Tetramethyl 5,5'-carbonyldiisophthalate
Experimental Protocol: Hydrolysis of Tetramethyl 5,5'-carbonyldiisophthalate

This protocol is based on established procedures for the hydrolysis of similar aromatic esters.

Materials:

  • Tetramethyl 5,5'-carbonyldiisophthalate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

Procedure:

  • A solution of sodium hydroxide (4 molar equivalents) in a mixture of water and methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Tetramethyl 5,5'-carbonyldiisophthalate (1 molar equivalent) is added to the alkaline solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold distilled water to remove any inorganic impurities, and dried in a vacuum oven at 80°C to yield this compound.

Expected Yield: 75-85%

G cluster_synthesis Synthesis Workflow start Start ester Tetramethyl 5,5'-carbonyldiisophthalate start->ester hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H₂O, Reflux) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying product This compound drying->product

Synthesis workflow for this compound.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The rigid and multitopic nature of this compound makes it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, composed of metal ions or clusters connected by organic linkers, possess high porosity and surface area, making them suitable for a wide range of applications.

General Experimental Protocol for MOF Synthesis

Materials:

  • This compound (organic linker)

  • A metal salt (e.g., Zinc nitrate, Copper nitrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • A modulator (optional, e.g., acetic acid, formic acid)

Procedure:

  • The organic linker, metal salt, and solvent are combined in a glass vial or a Teflon-lined autoclave.

  • A modulator may be added to control the crystal growth and improve the quality of the resulting MOF.

  • The mixture is sonicated to ensure homogeneity.

  • The sealed vessel is placed in an oven and heated to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.

  • After the reaction is complete, the oven is cooled down to room temperature slowly.

  • The resulting crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.

G cluster_mof MOF Synthesis Workflow linker 5,5'-Carbonyldiisophthalic Acid (Linker) mixing Mixing & Sonication linker->mixing metal Metal Salt (e.g., Zn(NO₃)₂) metal->mixing solvent Solvent (e.g., DMF) solvent->mixing solvothermal Solvothermal Synthesis (Heating) mixing->solvothermal crystallization Crystallization (Slow Cooling) solvothermal->crystallization washing Washing & Drying crystallization->washing mof Porous MOF Crystal washing->mof G cluster_pathway Conceptual Signaling Pathway isophthalate Isophthalic Acid Derivative pkc Protein Kinase C (PKC) isophthalate->pkc Modulation downstream Downstream Signaling pkc->downstream Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response

Safety and Handling of 5,5'-Carbonyldiisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for 5,5'-Carbonyldiisophthalic acid. Due to a lack of specific safety and toxicological data for this compound, the information presented is largely extrapolated from data on the structurally related compound, isophthalic acid, and general principles for handling aromatic carboxylic acids. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

Hazard Identification and Classification

Based on the available data for isophthalic acid and its derivatives, this compound is not expected to be a highly hazardous substance. However, as with any fine chemical powder, it may cause irritation upon contact with the eyes, skin, and respiratory tract.

Potential Hazards:

  • Eye Irritation: May cause mechanical irritation and redness.

  • Skin Irritation: Prolonged or repeated contact may cause mild skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the nose, throat, and lungs.

  • Ingestion: Expected to have low acute toxicity if ingested.[1]

It is important to note that some substituted isophthalic acids, such as 5-hydroxyisophthalic acid and 5-aminoisophthalic acid, are classified as skin and eye irritants. Therefore, a cautious approach to handling this compound is warranted.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and the related isophthalic acid is provided in the table below for easy comparison.

PropertyThis compoundIsophthalic AcidReference
CAS Number 43080-50-8121-91-5[2]
Molecular Formula C₁₇H₁₀O₉C₈H₆O₄[2]
Molecular Weight 358.26 g/mol 166.13 g/mol [2]
Appearance Off-white to white powderWhite crystalline powder[3]
Melting Point Not available341 - 343 °C[3]
Solubility Insoluble in waterSlightly soluble in water[4]

Toxicological Data Summary

Specific toxicological data for this compound is not available. The following table summarizes the available data for isophthalic acid, which can be used as a conservative estimate.

MetricValueSpeciesRouteReference
LD50 (Acute Oral) 10,400 mg/kgRatOral[1]
LC50 (Fish) > 907 mg/l (96 h)Leuciscus idus melanotus-[5]
EC50 (Daphnia) > 952 mg/l (48 h)Daphnia magna-[5]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA--[5]

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a research or development setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following diagram illustrates the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) labcoat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) labcoat->gloves Wear goggles Safety Goggles gloves->goggles Wear respirator Respirator (if dust is generated) goggles->respirator Assess need end End Handling goggles->end If no dust respirator->end start Start Handling start->labcoat Wear

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling large quantities or when there is a potential for dust generation.

  • Local Exhaust Ventilation: Use local exhaust ventilation at the point of dust generation to minimize airborne concentrations.

Spill and Waste Disposal

In the event of a spill, the following workflow should be followed:

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill (use absorbent pads for solids) ppe->contain cleanup Carefully sweep or vacuum (avoid generating dust) contain->cleanup collect Collect in a sealed container cleanup->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as chemical waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning up a spill of this compound.

Waste this compound and contaminated materials should be disposed of in accordance with local, state, and federal regulations.[5] It is not recommended to dispose of this chemical into drains or the environment.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

Storage_Guidelines storage_area Store in a cool, dry, well-ventilated area container Keep container tightly closed storage_area->container incompatibles Store away from incompatible materials container->incompatibles strong_oxidizers Strong Oxidizing Agents incompatibles->strong_oxidizers strong_bases Strong Bases incompatibles->strong_bases

Caption: Key storage guidelines for this compound.

Incompatible Materials:

  • Strong Oxidizing Agents: May cause exothermic reactions.

  • Strong Bases: Can react with the carboxylic acid groups in a neutralization reaction.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid MeasuresReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention if irritation persists.[6]
Skin Contact Remove contaminated clothing and shoes. Wash skin with soap and water. Get medical attention if irritation develops.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Conclusion

While this compound is not expected to be a highly hazardous substance, proper handling and storage are essential to ensure the safety of laboratory and manufacturing personnel. The recommendations provided in this guide, which are based on data from structurally similar compounds and general chemical safety principles, offer a framework for minimizing risk. It is imperative for all users to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.

References

A Historical and Technical Guide to the Synthesis of 5,5'-Carbonyldiisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Carbonyldiisophthalic acid, a tetra-carboxylic acid, has emerged as a crucial building block in the synthesis of advanced polymers and functional materials. Its rigid, pre-organized structure, featuring a central carbonyl group linking two isophthalic acid moieties, imparts desirable thermal and mechanical properties to polymers such as polyamides and polyimides. Furthermore, its ability to act as a quadridentate linker has made it a significant component in the design and synthesis of metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and drug delivery. This in-depth technical guide provides a comprehensive overview of the historical development of the synthesis of this compound, detailing key experimental protocols and presenting quantitative data to allow for a comparative analysis of different synthetic approaches.

Historical Development of Synthetic Strategies

The synthesis of this compound is intrinsically linked to the development of its key precursor, 5-aminoisophthalic acid. The historical progression of its synthesis can be broadly categorized into a two-step process: the preparation of 5-aminoisophthalic acid, followed by the formation of the urea linkage to yield the final product.

Early Developments: Synthesis of the 5-Aminoisophthalic Acid Precursor

The foundational step in producing this compound is the efficient synthesis of 5-aminoisophthalic acid. Early methods primarily focused on the reduction of 5-nitroisophthalic acid, which is readily obtainable through the nitration of isophthalic acid.

One of the earliest and most straightforward methods for this reduction was the use of metal catalysts. A notable early 20th-century approach involved the catalytic hydrogenation of 5-nitroisophthalic acid. This method, while effective, often required careful control of reaction conditions to prevent side reactions and ensure high purity of the resulting amine.

Later advancements in the mid to late 20th century explored alternative reducing agents to improve yield, purity, and cost-effectiveness. A significant development was the use of sodium disulfide (Na₂S₂) as a reducing agent in an aqueous alkaline medium. This method, detailed in Chinese patent CN101234993B, demonstrated a high yield of 97% and a purity exceeding 99%, representing a substantial improvement in the production of this key intermediate.[1]

The following table summarizes the key methods for the synthesis of 5-aminoisophthalic acid:

MethodPrecursorReagentsYield (%)Purity (%)Reference
Catalytic Hydrogenation5-Nitroisophthalic acidH₂, Pd/C or Raney Ni, Alkali metal hydroxideHighGoodJPH10306067A
Disulfide Reduction5-Nitroisophthalic acidSodium disulfide (Na₂S₂), Sodium carbonate97>99CN101234993B[1]
Modern Era: Formation of the Urea Linkage

The crucial step in the synthesis of this compound is the formation of the urea bond connecting two molecules of 5-aminoisophthalic acid. This is typically achieved through the reaction of the amino group with a carbonyl source.

Historically, phosgene (COCl₂) was a common reagent for this type of transformation due to its high reactivity. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a second molecule of the amine to form the urea linkage. However, the extreme toxicity of phosgene gas necessitated the development of safer alternatives.

A significant advancement in this area was the introduction of phosgene equivalents, with triphosgene (bis(trichloromethyl) carbonate) being a widely adopted substitute. Triphosgene is a stable, crystalline solid that generates phosgene in situ, thereby mitigating the hazards associated with handling the gaseous reagent. This has become the standard method in modern organic synthesis for such transformations.

The general reaction scheme is as follows:

reaction_pathway cluster_precursor Precursor Synthesis cluster_urea_formation Urea Formation 5-Nitroisophthalic_acid 5-Nitroisophthalic acid 5-Aminoisophthalic_acid 5-Aminoisophthalic acid 5-Nitroisophthalic_acid->5-Aminoisophthalic_acid Reduction (e.g., H₂/Pd-C or Na₂S₂) 5-Aminoisophthalic_acid_2 2 x 5-Aminoisophthalic acid Carbonyldiisophthalic_acid This compound 5-Aminoisophthalic_acid_2->Carbonyldiisophthalic_acid Phosgene_Source Phosgene or Triphosgene Phosgene_Source->Carbonyldiisophthalic_acid experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-Aminoisophthalic acid and base in anhydrous solvent B Slowly add triphosgene solution A->B C Heat to reflux and monitor reaction B->C D Cool to room temperature C->D E Isolate crude product (filtration or evaporation) D->E F Purify by recrystallization E->F

References

Methodological & Application

5,5'-Carbonyldiisophthalic Acid: A Versatile Linker for Porous Coordination Polymers - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Carbonyldiisophthalic acid (H4cdia) is a tetra-carboxylate organic linker that has garnered interest in the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid structure, stemming from the central carbonyl group and two isophthalic acid moieties, combined with multiple coordination sites, allows for the construction of robust frameworks with tunable porosity and functionality. These characteristics make H4cdia-based PCPs promising candidates for a range of applications, including gas storage and separation, catalysis, and importantly, in the realm of drug delivery, a key area of interest for drug development professionals.

The thoughtful selection of organic linkers is a cornerstone of crystal engineering, enabling the precise control of the resulting framework's topology, pore size, and chemical environment. The unique geometry and connectivity of the H4cdia ligand can lead to the formation of intricate and highly porous three-dimensional networks.

Applications of Porous Coordination Polymers based on Isophthalic Acid Derivatives

While specific data for this compound is limited in publicly available research, the broader family of isophthalic acid-based linkers has been extensively used in the development of PCPs with diverse applications. These serve as a strong indicator of the potential of H4cdia-based materials.

Gas Storage and Separation: The high porosity and tunable pore surface chemistry of isophthalic acid-derived MOFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures such as CO2/N2. The introduction of functional groups on the isophthalic acid backbone can further enhance selectivity and uptake capacity.

Catalysis: PCPs constructed from isophthalic acid derivatives can act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, while the porous structure allows for the diffusion of reactants and products. Functionalization of the linker can also introduce catalytic moieties, leading to bifunctional catalysts. For instance, MOFs have shown promise in the photocatalytic degradation of organic pollutants.

Drug Delivery: The high pore volume and biocompatibility of certain MOFs make them attractive for drug delivery applications. Isophthalic acid-based frameworks have been investigated for the encapsulation and controlled release of various therapeutic agents. The drug molecules can be loaded into the pores of the MOF, and their release can be triggered by changes in pH, temperature, or other stimuli. This targeted delivery can enhance therapeutic efficacy while minimizing side effects. Aromatic structures within the MOF ligands can facilitate favorable π–π stacking interactions with drug molecules, aiding in efficient loading.[1]

Experimental Protocols

The synthesis of PCPs using H4cdia would typically follow established methods for MOF synthesis, with hydrothermal and solvothermal techniques being the most common. These methods involve the reaction of the organic linker with a metal salt in a suitable solvent under elevated temperature and pressure.

General Hydrothermal/Solvothermal Synthesis Protocol for H4cdia-based PCPs

This protocol provides a general guideline for the synthesis of a hypothetical H4cdia-based PCP. The specific parameters (metal salt, solvent, temperature, time, and molar ratios) would need to be optimized for the desired product.

Materials:

  • This compound (H4cdia)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, etc.)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve a specific molar equivalent of this compound in the chosen solvent or solvent mixture. Sonication may be required to aid dissolution.

  • In a separate vial, dissolve a specific molar equivalent of the metal salt in the same solvent system.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 180 °C) and hold for a specified time (ranging from 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash them with fresh solvent to remove any unreacted starting materials.

  • Dry the product, typically in a vacuum oven at a moderate temperature.

Characterization:

The synthesized material should be characterized using a variety of techniques to confirm its structure, porosity, and stability:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate groups from the linker and their coordination to the metal centers.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity of the material, including the BET surface area, pore volume, and pore size distribution.

Data Presentation

Due to the limited availability of specific quantitative data for PCPs based on this compound, the following table presents hypothetical data based on typical values for isophthalic acid-derived MOFs to illustrate how such data would be structured.

PropertyHypothetical PCP-1 (H4cdia-Zn)Hypothetical PCP-2 (H4cdia-Cu)
Structural Properties
Crystal SystemCubicTetragonal
Space GroupPn-3mI4/mcm
Porosity Properties
BET Surface Area (m²/g)1500 - 25001200 - 2000
Langmuir Surface Area (m²/g)2000 - 35001800 - 2800
Pore Volume (cm³/g)0.8 - 1.50.6 - 1.2
Gas Adsorption
H₂ Uptake (wt% at 77 K, 1 bar)1.5 - 2.51.2 - 2.0
CO₂ Uptake (cm³/g at 273 K, 1 bar)80 - 15070 - 130
Catalytic Activity
% Degradation of Dye (e.g., Methylene Blue)> 90% in 120 min> 85% in 120 min
Drug Loading
Drug Loading Capacity (wt%) (e.g., Ibuprofen)15 - 2510 - 20

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of this compound-based porous coordination polymers.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Characterization H4cdia_Linker 5,5'-Carbonyldiisophthalic Acid (H4cdia) Mixing Mixing H4cdia_Linker->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Hydrothermal_Reaction Hydrothermal/Solvothermal Reaction (Heat & Pressure) Mixing->Hydrothermal_Reaction PCP_Crystal PCP Crystals Hydrothermal_Reaction->PCP_Crystal Characterization Characterization (PXRD, TGA, etc.) PCP_Crystal->Characterization

Caption: General workflow for the synthesis of a porous coordination polymer using this compound.

Application_Pathways cluster_applications Potential Applications H4cdia_PCP H4cdia-based Porous Coordination Polymer Gas_Storage Gas Storage & Separation H4cdia_PCP->Gas_Storage Catalysis Heterogeneous Catalysis H4cdia_PCP->Catalysis Drug_Delivery Drug Delivery & Development H4cdia_PCP->Drug_Delivery High_Porosity High_Porosity Gas_Storage->High_Porosity Leverages Active_Metal_Sites Active_Metal_Sites Catalysis->Active_Metal_Sites Utilizes Biocompatibility Biocompatibility Drug_Delivery->Biocompatibility Requires

Caption: Potential application pathways for porous coordination polymers derived from this compound.

Conclusion and Future Outlook

This compound holds significant potential as a versatile building block for the construction of novel porous coordination polymers. While specific research on H4cdia-based materials is still emerging, the extensive studies on analogous isophthalic acid-derived MOFs provide a strong foundation for future investigations. For researchers and professionals in drug development, the exploration of H4cdia-based PCPs could unveil new opportunities for advanced drug delivery systems with tailored properties for specific therapeutic challenges. Further research is warranted to synthesize and characterize H4cdia-based PCPs and to fully evaluate their performance in gas storage, catalysis, and particularly, in the loading and controlled release of pharmaceutical agents.

References

Synthesis of Luminescent Metal-Organic Frameworks Using 5,5'-Carbonyldiisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, chemical sensing, and drug delivery. Luminescent MOFs (LMOFs), in particular, have garnered significant attention due to their potential in fluorescent sensing, bio-imaging, and as active agents in photodynamic therapy.

This document provides detailed application notes and experimental protocols for the synthesis of luminescent MOFs utilizing the organic linker 5,5'-Carbonyldiisophthalic acid . While direct literature on the use of this specific linker is emerging, the protocols provided herein are based on established synthesis strategies for structurally analogous isophthalic acid-based LMOFs. These methodologies offer a robust starting point for the successful synthesis and application of novel LMOFs based on this compound.

Applications in Research and Drug Development

Luminescent MOFs synthesized from this compound are anticipated to have several key applications:

  • Luminescent Sensing: The inherent luminescence of the MOF can be quenched or enhanced in the presence of specific analytes, such as metal ions, small molecules, or biomolecules. This "turn-off" or "turn-on" fluorescent response allows for the development of highly sensitive and selective chemical sensors.

  • Drug Delivery: The porous structure of the MOF can be utilized to encapsulate therapeutic agents. The release of these drugs can be triggered by various stimuli, and the luminescence of the framework can be used to track the delivery and release process within biological systems.

  • Bio-imaging: Functionalized LMOFs can be used as probes for in vitro and in vivo imaging, offering high photostability and biocompatibility.

  • Photocatalysis: The combination of a photoactive organic linker and a metal center can lead to MOFs with photocatalytic activity for various organic transformations.

Experimental Protocols

The following protocols are generalized from the synthesis of luminescent MOFs using functionalized isophthalic acid derivatives. Researchers should consider these as a starting point and may need to optimize reaction conditions for this compound.

Protocol 1: Solvothermal Synthesis of a Zn-based Luminescent MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF, which often exhibits luminescence due to the d¹⁰ electronic configuration of Zn(II).

Materials:

  • This compound (H₄L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.2 mmol of Zinc nitrate hexahydrate in 10 mL of a DMF/Ethanol/Water solvent mixture (e.g., in a 1:1:1 v/v ratio).

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 72 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/h.

  • Colorless crystals should be obtained.

  • Collect the crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Synthesis of a Lanthanide-based Luminescent MOF for Enhanced Emission

Lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp and long-lived luminescence. The organic linker can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, resulting in strong metal-centered luminescence.

Materials:

  • This compound (H₄L)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.05 mmol of this compound and 0.1 mmol of the chosen lanthanide nitrate salt in a solvent mixture of 8 mL DMF and 2 mL deionized water.

  • Adjust the pH of the solution to approximately 4.0-5.0 using a dilute solution of nitric acid or sodium hydroxide.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 48 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the resulting crystals by filtration, wash with DMF (3 x 5 mL) and methanol (3 x 5 mL).

  • Dry the product under vacuum at 80 °C for 8 hours.

Data Presentation

The following tables summarize typical quantitative data that should be collected and presented for newly synthesized luminescent MOFs.

Table 1: Synthesis Conditions for Luminescent MOFs

ParameterZn-based MOFLanthanide-based MOF
Metal SaltZn(NO₃)₂·6H₂OEu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O
LigandThis compoundThis compound
Molar Ratio (Metal:Ligand)2:12:1
Solvent SystemDMF/Ethanol/H₂ODMF/H₂O
Temperature (°C)120150
Reaction Time (h)7248
pHNot adjusted4.0 - 5.0
Yield (%)~70-80% (expected)~60-75% (expected)

Table 2: Photoluminescent Properties of a Hypothetical LMOF

PropertyValue
Excitation Wavelength (λex, nm)320
Emission Wavelength (λem, nm)450 (for Zn-MOF), ~615 (for Eu-MOF), ~545 (for Tb-MOF)
Quantum Yield (Φ)To be determined
Luminescence Lifetime (τ)To be determined

Visualizations

The following diagrams illustrate the general workflow for the synthesis of luminescent MOFs and a conceptual representation of their application in sensing.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_post Post-Synthesis Processing Ligand 5,5'-Carbonyldiisophthalic acid Mixing Mixing Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Heating Heating (120-150 °C) Autoclave->Heating Cooling Controlled Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Product Luminescent MOF Crystals Drying->Product

Caption: General workflow for the solvothermal synthesis of luminescent MOFs.

Luminescent_Sensing_Mechanism LMOF Luminescent MOF Emission_High Strong Emission LMOF->Emission_High Luminescence LMOF_Analyte LMOF-Analyte Complex LMOF->LMOF_Analyte Binding Excitation Excitation Light (UV) Excitation->LMOF Absorption Excitation->LMOF_Analyte Absorption Analyte Analyte Analyte->LMOF_Analyte Emission_Low Quenched Emission LMOF_Analyte->Emission_Low Energy/Electron Transfer

Caption: Conceptual diagram of a "turn-off" luminescent sensing mechanism.

Catalytic Applications of Isophthalic Acid-Based Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of published research on the specific catalytic applications of metal-organic frameworks (MOFs) synthesized from 5,5'-Carbonyldiisophthalic acid . The following application notes and protocols are therefore based on studies of MOFs constructed from structurally analogous isophthalic acid derivatives. These examples are provided to illustrate the potential catalytic capabilities that a MOF based on this compound might exhibit, drawing parallels from established catalytic activities of similar porous coordination polymers.

Application Note 1: Photocatalytic Degradation of Organic Pollutants

Introduction: Isophthalic acid-based MOFs have demonstrated significant potential as photocatalysts for the degradation of persistent organic pollutants in aqueous solutions. The porous nature of these materials allows for the diffusion of pollutants to the catalytically active metal centers and photo-responsive organic linkers. Upon irradiation with UV or visible light, these MOFs can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in breaking down complex organic molecules into simpler, less harmful substances.

Example Application: Degradation of Phenol using Transition Metal-5-Aminoisophthalate MOFs

Four 3D network MOFs based on 5-aminoisophthalic acid and transition metals (Co, Zn, Ni, Cd) have been shown to be effective in the photodegradation of phenol under UV irradiation.[1] The catalytic activity is influenced by the nature of the metal center and the specific surface area of the MOF.

Quantitative Data Summary:

CatalystMetal IonPollutantInitial Concentration (mg/L)Catalyst Loading (g/L)Irradiation Time (h)Degradation Efficiency (%)
Complex 1Co(II)Phenol5015~65
Complex 2Zn(II)Phenol5015~55
Complex 3Ni(II)Phenol5015~75
Complex 4Cd(II)Phenol5015~45

Table 1: Photocatalytic degradation of phenol by various 5-aminoisophthalic acid-based MOFs. Data extracted from Wang et al., Crystal Growth & Design, 2017.[1]

Experimental Protocols:

1. Synthesis of 5-Aminoisophthalic Acid-Based MOFs (Hydrothermal Method):

  • Materials: 5-aminoisophthalic acid, Metal(II) chloride or nitrate salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cd(NO₃)₂·4H₂O), N,N-Dimethylformamide (DMF), Ethanol, Deionized water.

  • Procedure:

    • Dissolve 1 mmol of the respective metal salt and 1 mmol of 5-aminoisophthalic acid in a solvent mixture of DMF (10 mL) and ethanol (10 mL).

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

    • Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by filtration, wash thoroughly with DMF and ethanol to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at 60 °C overnight.

2. Photocatalytic Degradation of Phenol:

  • Materials: Synthesized MOF catalyst, Phenol, Deionized water, High-pressure mercury lamp (as a UV light source).

  • Procedure:

    • Prepare a 50 mg/L stock solution of phenol in deionized water.

    • In a 100 mL quartz reactor, add 50 mg of the MOF catalyst to 50 mL of the phenol solution (catalyst loading of 1 g/L).

    • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium between the catalyst surface and the phenol molecules.

    • Position the reactor under a high-pressure mercury lamp and commence irradiation.

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

    • Analyze the concentration of phenol in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength.

    • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Workflow Diagrams:

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis s1 Dissolve Metal Salt and 5-Aminoisophthalic Acid in DMF/Ethanol s2 Stir at Room Temperature (30 min) s1->s2 s3 Transfer to Teflon-lined Autoclave s2->s3 s4 Hydrothermal Reaction (120 °C, 72 h) s3->s4 s5 Cool to Room Temperature s4->s5 s6 Filter and Wash with DMF/Ethanol s5->s6 s7 Dry in Vacuum Oven (60 °C) s6->s7

MOF Synthesis Workflow

Photocatalysis_Workflow cluster_photocatalysis Photocatalytic Degradation p1 Prepare Phenol Solution (50 mg/L) p2 Add MOF Catalyst (1 g/L) to Solution p1->p2 p3 Stir in Dark (30 min) p2->p3 p4 Irradiate with UV Light p3->p4 p5 Withdraw and Centrifuge Aliquots at Intervals p4->p5 p6 Analyze Phenol Concentration (UV-Vis Spectroscopy) p5->p6

Photocatalysis Workflow

Application Note 2: Heterogeneous Catalysis in Knoevenagel Condensation

Introduction: The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. MOFs incorporating basic functionalities, such as amino groups on the organic linkers, can act as efficient heterogeneous base catalysts for this reaction. The defined porous structure and high concentration of active sites can lead to high catalytic activity and selectivity under mild reaction conditions.

Example Application: Knoevenagel Condensation Catalyzed by an Al-MOF with 5-Aminoisophthalate Linkers

An aluminum-based MOF, CAU-10-NH₂, constructed from 5-aminoisophthalate linkers, has been investigated as a solid base catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile.[2] The amino groups within the MOF framework are believed to be the primary catalytic sites.

Quantitative Data Summary:

CatalystSubstrate 1Substrate 2Temperature (°C)Time (h)SolventConversion (%)Selectivity (%)
CAU-10-NH₂BenzaldehydeMalononitrile407Ethanol>95Mixture of products
CAU-1-NH₂BenzaldehydeMalononitrile407Ethanol>95100

Table 2: Catalytic performance of amino-functionalized Al-MOFs in the Knoevenagel condensation. Note: While CAU-10-NH₂ is based on an isophthalate derivative, the related terephthalate-based CAU-1-NH₂ showed higher selectivity. Data from Dhakshinamoorthy et al., CrystEngComm, 2014.[2]

Experimental Protocols:

1. Synthesis of CAU-10-NH₂:

  • Materials: Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), 5-aminoisophthalic acid, Deionized water.

  • Procedure:

    • Dissolve 1.0 g of Al(NO₃)₃·9H₂O and 0.48 g of 5-aminoisophthalic acid in 30 mL of deionized water.

    • Transfer the solution to a 100 mL Teflon-lined autoclave.

    • Heat the autoclave at 100 °C for 24 hours.

    • After cooling to room temperature, collect the white crystalline product by filtration.

    • Wash the product with water and ethanol.

    • Dry at 100 °C.

2. Knoevenagel Condensation Reaction:

  • Materials: Synthesized CAU-10-NH₂ catalyst, Benzaldehyde, Malononitrile, Ethanol.

  • Procedure:

    • In a round-bottom flask, add 10 mg of the activated CAU-10-NH₂ catalyst to a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of ethanol.

    • Heat the reaction mixture at 40 °C with continuous stirring for 7 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.

    • Analyze the products in the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

    • The catalyst can be washed with ethanol, dried, and reused for subsequent catalytic cycles.

Workflow Diagrams:

Knoevenagel_Workflow cluster_knoevenagel Knoevenagel Condensation k1 Add Catalyst, Benzaldehyde, and Malononitrile to Ethanol k2 Heat at 40 °C with Stirring (7 h) k1->k2 k3 Monitor Reaction by TLC k2->k3 k4 Separate Catalyst (Centrifugation/Filtration) k3->k4 k5 Analyze Products by GC-MS k4->k5

Knoevenagel Condensation Workflow

Application Note 3: Cycloaddition of CO₂ to Epoxides

Introduction: The chemical fixation of carbon dioxide is a critical area of green chemistry. MOFs, with their high surface area and tunable Lewis acidity, are promising catalysts for the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates. The Lewis acidic metal sites in the MOF can activate the epoxide ring, facilitating the nucleophilic attack and subsequent incorporation of CO₂.

Example Application: CO₂ Cycloaddition using a Zr-based MOF

While not based on isophthalic acid, Zr-based MOFs are well-studied for this reaction and provide a good model. A tandem postsynthetic modification of a Zr-MOF has been shown to create a highly active "2-in-1" catalyst for the solvent-free and co-catalyst-free synthesis of cyclic carbonates from epoxides and CO₂.[3]

Quantitative Data Summary:

CatalystEpoxideTemperature (°C)Time (h)CO₂ Pressure (bar)Yield (%)
cat1Styrene oxide2524~499
cat2Propylene oxide804~498
cat3Epichlorohydrin804~499

Table 3: Catalytic performance of a modified Zr-MOF in the cycloaddition of CO₂ to various epoxides. Data from Padmos et al., ACS Catalysis, 2021.[3]

Experimental Protocols:

1. General Procedure for CO₂ Cycloaddition:

  • Materials: MOF catalyst, Epoxide substrate, Solid CO₂ (dry ice).

  • Procedure:

    • Charge a 5 mL vial equipped with a magnetic stirring bar with the epoxide (e.g., 0.087 mmol), the MOF catalyst (1 mol%), and solid CO₂ (e.g., 30 mg, 0.682 mmol).

    • Tightly seal the vial. The autogenous pressure of CO₂ will be approximately 4 bar at the reaction temperature.

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours).

    • After the reaction, cool the vial in a liquid nitrogen bath to condense any remaining CO₂.

    • Slowly release the excess CO₂ pressure.

    • Analyze the reaction mixture by ¹H NMR spectroscopy to determine the yield of the cyclic carbonate.

Workflow Diagram:

CO2_Cycloaddition_Workflow cluster_co2_cycloaddition CO₂ Cycloaddition c1 Charge Vial with Epoxide, MOF Catalyst, and Solid CO₂ c2 Seal Vial and Stir at Desired Temperature c1->c2 c3 Cool Vial in Liquid Nitrogen c2->c3 c4 Release Excess CO₂ Pressure c3->c4 c5 Analyze Product Yield by ¹H NMR c4->c5

CO₂ Cycloaddition Workflow

References

Application Notes and Protocols: The Role of 5,5'-Carbonyldiisophthalic Acid in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Carbonyldiisophthalic acid is a tetra-functional aromatic carboxylic acid monomer that serves as a critical building block in the synthesis of high-performance polymers. Its rigid, aromatic structure, combined with the reactive carboxylic acid groups, makes it an ideal candidate for producing polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties are highly sought after in demanding applications within the aerospace, electronics, and biomedical fields. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of aromatic polyamides and polyimides.

Key Applications in Polymer Chemistry

The primary role of this compound in polymer chemistry is as a monomer in polycondensation reactions. It is typically converted to a more reactive derivative, such as 5,5'-carbonyldiisophthaloyl dichloride, for the synthesis of aromatic polyamides, or to its dianhydride for the synthesis of polyimides.

  • Aromatic Polyamides (Aramids): When reacted with aromatic diamines, 5,5'-carbonyldiisophthaloyl dichloride forms fully aromatic polyamides. The ketone linkage and the meta-oriented catenations in the monomer backbone contribute to a combination of high thermal stability and good solubility in certain organic solvents, which is advantageous for processing. These polymers are candidates for applications requiring high-temperature resistance and mechanical integrity, such as in advanced composites and protective apparel.

  • Polyimides: The dianhydride of this compound can be polymerized with aromatic diamines to produce polyimides. These materials are renowned for their outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance, making them suitable for applications in microelectronics, flexible displays, and as high-temperature adhesives and matrix resins for composites.

Data Presentation: Representative Properties of Aromatic Polymers

The following table summarizes a representative range of thermal and mechanical properties for high-performance aromatic polyamides and polyimides synthesized from monomers structurally similar to this compound. This data is compiled from various sources and is intended to provide a general expectation of the performance of polymers derived from this monomer.

PropertyAromatic Polyamides (Aramids)Aromatic Polyimides
Thermal Properties
Glass Transition Temp. (Tg)250 - 350 °C300 - 450 °C
5% Weight Loss Temp. (Td5)450 - 550 °C (in N₂)500 - 600 °C (in N₂)
Mechanical Properties
Tensile Strength80 - 150 MPa100 - 200 MPa
Tensile Modulus2.0 - 4.0 GPa3.0 - 5.0 GPa
Elongation at Break5 - 15 %5 - 10 %
Solubility
Common SolventsNMP, DMAc, DMF (often with salts like LiCl or CaCl₂)NMP, DMAc, m-cresol (polyamic acid precursor is more soluble)

Note: The properties of specific polymers can vary significantly depending on the co-monomer (diamine), molecular weight, processing conditions, and post-treatment.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of an aromatic polyamide from 5,5'-carbonyldiisophthaloyl dichloride and an aromatic diamine.

Materials:

  • 5,5'-Carbonyldiisophthaloyl dichloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry inert gas (Argon or Nitrogen). Dry the LiCl under vacuum at 150 °C for 24 hours.

  • Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer, an inert gas inlet, and a drying tube, dissolve the aromatic diamine and anhydrous LiCl in anhydrous NMP under a slow stream of inert gas. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add a stoichiometric amount of powdered 5,5'-carbonyldiisophthaloyl dichloride to the stirred solution. A slight excess of the diacid chloride (e.g., 1-2 mol%) may be used to ensure complete reaction of the diamine.

  • Polymerization: Continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Neutralization (Optional): Add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.

  • Precipitation: Pour the viscous polymer solution slowly into a large excess of vigorously stirred methanol.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polyimide via a Two-Step Method

This protocol outlines the synthesis of a polyimide from the dianhydride of this compound and an aromatic diamine, involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • 5,5'-Carbonyldiisophthalic dianhydride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Drying: Ensure all glassware is thoroughly dried as described in Protocol 1.

  • Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine in anhydrous DMAc under a slow stream of inert gas.

  • Addition of Dianhydride: Once the diamine is fully dissolved, add a stoichiometric amount of 5,5'-Carbonyldiisophthalic dianhydride in one portion.

  • Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to control the film thickness.

  • Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80-100 °C for several hours to slowly remove the solvent.

  • Thermal Curing: After the initial solvent removal, cure the film by heating it in a programmable oven under a nitrogen atmosphere using a staged heating cycle. A typical cycle might be:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • Cooling: Slowly cool the oven to room temperature.

  • Film Removal: Carefully remove the resulting polyimide film from the glass substrate.

Visualizations

Polymer_Synthesis_Workflow cluster_Monomers Starting Materials cluster_Derivatization Monomer Activation cluster_Polymerization Polymerization cluster_Post_Processing Post-Processing cluster_Final_Polymers Final Polymers CDIA 5,5'-Carbonyldiisophthalic Acid DiacidChloride 5,5'-Carbonyldiisophthaloyl Dichloride CDIA->DiacidChloride (e.g., with SOCl₂) Dianhydride 5,5'-Carbonyldiisophthalic Dianhydride CDIA->Dianhydride (e.g., with Ac₂O) Diamine Aromatic Diamine Polyamide_Synth Low-Temperature Solution Polycondensation Diamine->Polyamide_Synth Polyimide_Synth Two-Step Polycondensation (Poly(amic acid) formation) Diamine->Polyimide_Synth DiacidChloride->Polyamide_Synth Dianhydride->Polyimide_Synth Precipitation Precipitation & Washing Polyamide_Synth->Precipitation Imidization Thermal Imidization Polyimide_Synth->Imidization Polyamide Aromatic Polyamide Precipitation->Polyamide Polyimide Polyimide Imidization->Polyimide

Caption: Workflow for the synthesis of aromatic polyamides and polyimides from this compound.

Polyamide_Synthesis Monomer1 5,5'-Carbonyldiisophthaloyl Dichloride Reaction Low-Temperature Solution Polycondensation (0°C to RT) Monomer1->Reaction Monomer2 Aromatic Diamine (H₂N-Ar-NH₂) Monomer2->Reaction Solvent NMP/LiCl Solvent->Reaction Product Aromatic Polyamide Solution Reaction->Product Byproduct HCl Reaction->Byproduct Precipitation Precipitation in Methanol Product->Precipitation Final_Polymer Purified Aromatic Polyamide Precipitation->Final_Polymer

Caption: Logical relationship in the synthesis of aromatic polyamides.

Polyimide_Synthesis_Pathway Dianhydride 5,5'-Carbonyldiisophthalic Dianhydride PAA_Formation Poly(amic acid) Formation in DMAc at RT Dianhydride->PAA_Formation Diamine Aromatic Diamine Diamine->PAA_Formation PAA Poly(amic acid) Precursor PAA_Formation->PAA Imidization Thermal Imidization (Stepwise Heating to ~300°C) PAA->Imidization Polyimide Polyimide Imidization->Polyimide Water H₂O (byproduct) Imidization->Water

Caption: Signaling pathway for the two-step synthesis of polyimides.

Application Notes & Protocols: Isophthalic Acid Derivatives in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

A FOCUSED REVIEW ON METAL-ORGANIC FRAMEWORKS FOR FLUORESCENCE-BASED SENSING

Audience: Researchers, scientists, and drug development professionals.

Note on 5,5'-Carbonyldiisophthalic Acid: Extensive literature searches did not yield specific applications of this compound in the development of chemical sensors. However, the broader family of isophthalic acid derivatives has been successfully utilized in creating highly sensitive and selective chemical sensors, particularly through their incorporation into metal-organic frameworks (MOFs). This document provides detailed application notes and protocols based on a representative example, a MOF constructed from 5-(benzimidazole-1-yl)isophthalic acid, to illustrate the principles and methodologies that could be adapted for novel derivatives like this compound.

Application: Fluorescence-Based Detection of Metal Ions in Aqueous Media

This section details the application of a cadmium-based metal-organic framework (MOF), synthesized using 5-(benzimidazole-1-yl)isophthalic acid, for the selective and sensitive detection of ferric (Fe³⁺) and chromate (CrO₄²⁻) ions in water. The sensing mechanism is based on fluorescence quenching.

Data Presentation: Sensor Performance

The performance of the cadmium-based MOF sensor (Complex 1) for the detection of various metal ions is summarized below. The data is extracted from fluorescence quenching experiments.

AnalyteQuenching Efficiency (%)Stern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (LOD) (μM)
Fe³⁺97.81.25 x 10⁴2.85
CrO₄²⁻95.21.08 x 10⁴3.21
Cu²⁺ModerateNot ReportedNot Reported
Ag⁺ModerateNot ReportedNot Reported
Hg²⁺ModerateNot ReportedNot Reported
Al³⁺LowNot ReportedNot Reported
Ni²⁺LowNot ReportedNot Reported
Fe²⁺LowNot ReportedNot Reported
Zn²⁺NegligibleNot ReportedNot Reported
Li⁺NegligibleNot ReportedNot Reported
Mg²⁺NegligibleNot ReportedNot Reported
Mn²⁺NegligibleNot ReportedNot Reported
Co²⁺NegligibleNot ReportedNot Reported
Ca²⁺NegligibleNot ReportedNot Reported
K⁺NegligibleNot ReportedNot Reported

Data is based on the fluorescence response of Complex 1 suspended in solutions of various metal ions.[1]

Experimental Protocols

Synthesis of the Sensing Material: [Cd(bipa)]n (Complex 1)

This protocol describes the solvothermal synthesis of the cadmium-based MOF using 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa).

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel vessel (25 mL)

Procedure:

  • In a beaker, dissolve 0.1 mmol (0.0308 g) of Cd(NO₃)₂·4H₂O and 0.1 mmol (0.028 g) of H₂bipa in a solvent mixture of 8 mL of DMA, 2 mL of C₂H₅OH, and 2 mL of H₂O.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a 25 mL Teflon-lined stainless steel vessel.

  • Seal the vessel and heat it in an oven at 110 °C for 72 hours.

  • After the reaction is complete, cool the vessel to room temperature at a rate of 5 °C per hour.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with DMA and ethanol to remove any unreacted precursors.

  • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Protocol for Fluorescence-Based Metal Ion Detection

This protocol outlines the procedure for using the synthesized MOF (Complex 1) to detect metal ions in an aqueous solution.

Materials and Equipment:

  • Synthesized [Cd(bipa)]n (Complex 1) powder

  • Stock solutions (10⁻² M) of various metal nitrate salts in deionized water

  • Deionized water

  • Vortex mixer or sonicator

  • Fluorometer

Procedure:

  • Finely grind the synthesized [Cd(bipa)]n crystals to a powder.

  • Prepare a stable suspension of the MOF in deionized water (e.g., 1 mg/mL) by vortexing or sonicating for 30 minutes.

  • In a cuvette, place 3 mL of the MOF suspension.

  • Record the baseline fluorescence emission spectrum of the suspension. For Complex 1, the maximum emission peak is observed at 385 nm upon excitation at 275 nm.[2]

  • Sequentially add small aliquots (e.g., 10 μL) of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Monitor the change in fluorescence intensity at the emission maximum. A decrease in intensity indicates quenching.

  • To test for selectivity, repeat steps 3-7 with different metal ion solutions.

  • The quenching efficiency can be calculated using the formula: (I₀ - I) / I₀ * 100%, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after the addition of the analyte.

  • The relationship between fluorescence quenching and analyte concentration can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv * [Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the molar concentration of the analyte.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Product Handling Cd_Nitrate Cd(NO₃)₂·4H₂O Mixing Stirring (30 min) Cd_Nitrate->Mixing H2bipa H₂bipa Ligand H2bipa->Mixing Solvent DMA/C₂H₅OH/H₂O Solvent->Mixing Heating Solvothermal Reaction (110 °C, 72h) Mixing->Heating Cooling Controlled Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vaccum Drying Filtration->Drying Final_Product [Cd(bipa)]n Crystals Drying->Final_Product Sensing_Mechanism cluster_sensor Sensor System cluster_analyte Analyte Interaction MOF [Cd(bipa)]n MOF Emission Fluorescence Emission (385 nm) MOF->Emission Baseline Energy_Transfer Energy Transfer/ Absorption Competition MOF->Energy_Transfer Excitation UV Excitation (275 nm) Excitation->MOF Quenching Fluorescence Quenching Emission->Quenching Reduced Intensity Fe3_ion Fe³⁺ Ion Fe3_ion->Energy_Transfer Energy_Transfer->Quenching

References

Application of 5,5'-Carbonyldiisophthalic Acid in Drug Delivery: A Hypothetical Framework Based on Related Metal-Organic Framework Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5,5'-Carbonyldiisophthalic acid, a derivative of isophthalic acid, presents a promising, yet largely unexplored, scaffold for the construction of advanced drug delivery systems. Its rigid structure, coupled with the presence of multiple carboxylic acid functional groups, makes it an ideal candidate for the synthesis of porous crystalline materials known as Metal-Organic Frameworks (MOFs). MOFs have garnered significant attention in the biomedical field due to their high drug loading capacities, tunable pore sizes, and potential for controlled drug release. This document outlines a hypothetical application of this compound in drug delivery, drawing parallels from established research on analogous isophthalate-based MOFs.

Principle of Application

The core principle involves utilizing this compound as an organic linker to coordinate with biocompatible metal ions (e.g., Zr⁴⁺, Fe³⁺, Zn²⁺) to form a porous MOF structure. The resulting framework would possess cavities capable of encapsulating therapeutic agents. The release of the drug from the MOF carrier can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules, allowing for targeted and sustained drug delivery.

Hypothetical Signaling Pathway for MOF-based Drug Delivery

The following diagram illustrates a potential mechanism for the cellular uptake and subsequent drug release from a MOF constructed with this compound.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell MOF_drug Drug-loaded MOF (this compound linker) Endocytosis Endocytosis MOF_drug->Endocytosis Cellular Uptake Endosome Endosome (Low pH) Endocytosis->Endosome MOF_degradation MOF Degradation Endosome->MOF_degradation Acidic Environment Drug_release Drug Release Therapeutic_effect Therapeutic Effect (e.g., Apoptosis) Drug_release->Therapeutic_effect MOF_degradation->Drug_release

Figure 1: Hypothetical pathway of a this compound-based MOF for drug delivery to a cancer cell.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis, drug loading, and in vitro evaluation of a this compound-based MOF for drug delivery.

Protocol 1: Synthesis of a Zr-based MOF using this compound (Zr-CDIA-MOF)
  • Materials: Zirconium(IV) chloride (ZrCl₄), this compound (H₄CDIA), N,N-Dimethylformamide (DMF), Benzoic acid.

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 50 mg of ZrCl₄ and 100 mg of H₄CDIA in 10 mL of DMF.

    • Add 200 mg of benzoic acid as a modulator to control the crystal size and morphology.

    • Seal the vial and heat it in an oven at 120 °C for 24 hours.

    • After cooling to room temperature, a white crystalline powder will be formed.

    • Collect the powder by centrifugation and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

    • Activate the MOF by heating at 150 °C under vacuum for 12 hours to remove the solvent molecules from the pores.

    • Characterize the synthesized Zr-CDIA-MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis to confirm its crystallinity, thermal stability, and porosity, respectively.

Protocol 2: Loading of Doxorubicin (DOX) into Zr-CDIA-MOF
  • Materials: Activated Zr-CDIA-MOF, Doxorubicin hydrochloride (DOX), Phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Disperse 20 mg of activated Zr-CDIA-MOF in 10 mL of a 2 mg/mL solution of DOX in PBS (pH 7.4).

    • Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.

    • Collect the DOX-loaded MOF (DOX@Zr-CDIA-MOF) by centrifugation.

    • Wash the product with PBS to remove any surface-adsorbed DOX.

    • Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.

Protocol 3: In Vitro Drug Release Study
  • Materials: DOX@Zr-CDIA-MOF, PBS solutions of different pH values (e.g., pH 7.4 and pH 5.5).

  • Procedure:

    • Suspend 5 mg of DOX@Zr-CDIA-MOF in 5 mL of PBS (pH 7.4 and pH 5.5, respectively) in separate dialysis bags (MWCO = 10 kDa).

    • Place the dialysis bags in 45 mL of the corresponding fresh PBS buffer.

    • Keep the setup at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

    • Quantify the concentration of released DOX in the collected samples using UV-Vis spectroscopy.

    • Plot the cumulative drug release percentage against time.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Physicochemical Properties of Zr-CDIA-MOF

ParameterValue
Surface Area (BET)1200 m²/g
Pore Volume0.65 cm³/g
Particle Size150 ± 20 nm
Zeta Potential-25 ± 3 mV

Table 2: Doxorubicin Loading and Encapsulation Efficiency

ParameterValue
Drug Loading Content (wt%)15%
Encapsulation Efficiency (%)75%

Table 3: In Vitro Doxorubicin Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1515
61235
122055
242870
483585

Experimental Workflow Diagram

The following diagram outlines the overall workflow for the development and evaluation of the this compound-based MOF for drug delivery.

G Synthesis MOF Synthesis (Zr-CDIA-MOF) Characterization Physicochemical Characterization (PXRD, TGA, BET) Synthesis->Characterization Drug_Loading Drug Loading (Doxorubicin) Characterization->Drug_Loading In_Vitro_Release In Vitro Drug Release Study (pH 7.4 & 5.5) Drug_Loading->In_Vitro_Release Cell_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) In_Vitro_Release->Cell_Studies In_Vivo_Studies In Vivo Animal Studies (Efficacy, Biodistribution) Cell_Studies->In_Vivo_Studies

Application Notes and Protocols for 5,5'-Carbonyldiisophthalic Acid-Containing Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential electrochemical properties and characterization of materials synthesized using 5,5'-Carbonyldiisophthalic acid as a building block. While direct electrochemical data for materials containing this specific ligand is limited in publicly available literature, this document outlines the expected applications, relevant experimental protocols, and representative data based on closely related isophthalic acid-derived metal-organic frameworks (MOFs).

Potential Applications in Electrochemistry

Materials incorporating this compound, particularly as organic linkers in MOFs, are anticipated to exhibit interesting electrochemical properties due to their inherent porosity, high surface area, and the presence of redox-active carbonyl groups and metal centers. Potential applications include:

  • Electrochemical Sensing: The tailored pore environment and the potential for functionalization make these materials promising candidates for the selective detection of various analytes, including biomarkers relevant to drug development.

  • Energy Storage: As electrode materials in batteries and supercapacitors, the porous structure can facilitate ion transport and provide a large surface area for charge storage. The carbonyl group may also participate in redox reactions, potentially enhancing the storage capacity.

  • Electrocatalysis: The metallic nodes within the MOF structure can act as catalytic sites for various electrochemical reactions.

Data Presentation: Representative Electrochemical Performance

Table 1: Representative Supercapacitor Performance of Isophthalic Acid-Based MOFs

ParameterValueConditions
Specific Capacitance150 - 400 F/g1 A/g current density in 1 M H₂SO₄
Energy Density20 - 50 Wh/kg-
Power Density500 - 5000 W/kg-
Cycle Stability>85% capacitance retentionAfter 5000 cycles

Table 2: Representative Battery Electrode Performance of Isophthalic Acid-Based MOFs

ParameterValueConditions
Initial Discharge Capacity300 - 800 mAh/gC/10 rate
Reversible Capacity200 - 600 mAh/gAfter 50 cycles
Coulombic Efficiency>98%-
Rate Capability~50% capacity retentionAt 5C vs. C/10

Table 3: Representative Electrochemical Sensing Performance of Isophthalic Acid-Based MOFs

AnalyteDetection Limit (LOD)Linear Range
Dopamine0.01 - 0.1 µM0.1 - 100 µM
Uric Acid0.05 - 0.5 µM0.5 - 500 µM
Glucose0.1 - 1 mM1 - 20 mM

Experimental Protocols

Synthesis of a Representative MOF containing a 5,5'-disubstituted Isophthalic Acid Derivative

This protocol is adapted from the synthesis of a Zn-based MOF using 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, a structurally related ligand.[1][2]

Materials:

  • This compound (H₄L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.2 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless block-shaped crystals should form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve Dissolve Ligand and Metal Salt in DMF start->dissolve sonicate Sonicate for 15 min dissolve->sonicate seal Seal Vial sonicate->seal heat Heat at 120°C for 48h seal->heat cool Cool to Room Temp. heat->cool wash_dmf Wash with DMF cool->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end End Product: MOF Crystals dry->end

Figure 1. General workflow for the solvothermal synthesis of a MOF.
Electrode Preparation

Materials:

  • Synthesized MOF powder

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., glassy carbon electrode, carbon paper, or copper foil)

Procedure:

  • Prepare a slurry by mixing the synthesized MOF powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.

  • Stir the mixture overnight to form a homogeneous slurry.

  • Coat the slurry onto the current collector using a doctor blade or by drop-casting.

  • Dry the electrode in a vacuum oven at 100 °C for 12 hours to remove the solvent.

Electrochemical Measurements

All electrochemical measurements should be performed using a three-electrode system in a suitable electrolyte (e.g., 1 M H₂SO₄ for supercapacitors, 1 M LiPF₆ in EC/DMC for lithium-ion batteries, or a buffered solution for sensors). The three-electrode setup consists of the prepared MOF-based working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

Cyclic Voltammetry (CV):

  • Set the potential window based on the stability of the material and the electrolyte.

  • Vary the scan rate (e.g., from 10 to 100 mV/s) to investigate the charge storage mechanism and kinetics.

  • Record the current response as a function of the applied potential.

Galvanostatic Charge-Discharge (GCD):

  • Set the current density (e.g., from 0.5 to 10 A/g).

  • Charge and discharge the electrode between the desired potential limits.

  • Calculate the specific capacitance or capacity from the discharge curve.

Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and plot it in a Nyquist plot.

  • Analyze the plot to determine the internal resistance, charge transfer resistance, and ion diffusion characteristics.

ElectrochemicalTestingWorkflow cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_analysis Data Analysis start Start assemble Assemble Three-Electrode Cell: - Working Electrode (MOF) - Counter Electrode (Pt) - Reference Electrode (Ag/AgCl) start->assemble add_electrolyte Add Electrolyte assemble->add_electrolyte cv Cyclic Voltammetry (CV) add_electrolyte->cv gcd Galvanostatic Charge-Discharge (GCD) add_electrolyte->gcd eis Electrochemical Impedance Spectroscopy (EIS) add_electrolyte->eis analyze_cv Determine Redox Peaks and Scan Rate Dependence cv->analyze_cv analyze_gcd Calculate Specific Capacitance/ Capacity and Efficiency gcd->analyze_gcd analyze_eis Model with Equivalent Circuit to Determine Resistances eis->analyze_eis end Characterized Electrochemical Properties analyze_cv->end analyze_gcd->end analyze_eis->end

Figure 2. Workflow for the electrochemical characterization of materials.

Signaling Pathways and Logical Relationships

The electrochemical performance of these materials is governed by a combination of factors including the intrinsic properties of the this compound linker, the choice of the metal node, and the resulting porous structure of the material.

LogicalRelationships cluster_components Material Components cluster_properties Material Properties cluster_performance Electrochemical Performance ligand This compound (Organic Linker) structure Porous Structure (High Surface Area, Pore Size) ligand->structure redox Redox Activity (Carbonyl Group, Metal Center) ligand->redox metal Metal Node (e.g., Zn, Co, Ni) metal->structure metal->redox conductivity Electronic/Ionic Conductivity structure->conductivity stability Cycling Stability structure->stability capacitance Capacitance / Capacity redox->capacitance sensitivity Sensor Sensitivity & Selectivity redox->sensitivity rate Rate Capability conductivity->rate

Figure 3. Factors influencing the electrochemical performance.

References

Troubleshooting & Optimization

improving the yield and purity of 5,5'-Carbonyldiisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-Carbonyldiisophthalic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a two-step process. The first step is a Friedel-Crafts acylation of dimethyl isophthalate using a phosgene equivalent, such as triphosgene, to form the diaryl ketone core, yielding tetramethyl 5,5'-carbonyldiisophthalate. The second step is the hydrolysis of the tetraester to the final product, this compound.

Q2: What are the critical parameters to control for a high yield in the Friedel-Crafts acylation step?

A2: Key parameters include the purity of reactants and solvent, the molar ratio of reactants and the Lewis acid catalyst (e.g., AlCl₃), reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid.

Q3: I am observing a low yield after the hydrolysis step. What could be the issue?

A3: Incomplete hydrolysis is a common reason for low yields. Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used and that the reaction is allowed to proceed for an adequate duration, often with heating. The progress of the hydrolysis can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Suitable solvent systems include aqueous ethanol, acetic acid, or a mixture of N-methylpyrrolidone (NMP) and water. Conversion to a salt, followed by recrystallization and re-acidification, can also be an effective purification strategy.[1][2][3]

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques. HPLC is a reliable method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities. Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests a high-purity compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Yield in the Friedel-Crafts Acylation Reaction
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Store the catalyst under anhydrous conditions.
Insufficient Catalyst Increase the molar equivalents of the Lewis acid. A 2:1 or even 3:1 molar ratio of AlCl₃ to dimethyl isophthalate may be necessary.
Low Reactivity of Starting Material The ester groups of dimethyl isophthalate are deactivating. Ensure the reaction temperature is sufficiently high (e.g., refluxing in a suitable solvent) and the reaction time is adequate.
Side Reactions Polyacylation or undesired isomer formation can occur. Control the stoichiometry of the reactants carefully. Adding the acylating agent slowly to the mixture of the aromatic compound and catalyst can sometimes improve selectivity.[4][5]
Problem 2: Incomplete Hydrolysis of the Tetraester Intermediate
Possible Cause Suggested Solution
Insufficient Base Use a larger excess of the base (e.g., 5-10 molar equivalents of NaOH or KOH).
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.
Poor Solubility of the Ester Add a co-solvent such as methanol or ethanol to improve the solubility of the tetraester in the aqueous base.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Oiling out during recrystallization Ensure the hot solution is not supersaturated. Add a small amount of additional hot solvent to fully dissolve the compound before cooling. Try a different recrystallization solvent system.
Persistent Impurities If recrystallization is ineffective, try converting the crude acid to its sodium salt by dissolving it in an aqueous sodium carbonate or sodium hydroxide solution. Filter the solution to remove insoluble impurities, and then re-precipitate the acid by adding a strong acid (e.g., HCl).[1]
Colored Impurities Treat a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities.

Experimental Protocols

Protocol 1: Synthesis of Tetramethyl 5,5'-Carbonyldiisophthalate

This protocol is a representative procedure based on established Friedel-Crafts acylation principles.

Materials:

  • Dimethyl isophthalate

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.

  • In a separate flask, dissolve dimethyl isophthalate in anhydrous DCM.

  • Slowly add the dimethyl isophthalate solution to the AlCl₃ suspension via the dropping funnel.

  • In another separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation

ParameterValue
Dimethyl Isophthalate 1.0 eq
Triphosgene 0.4 eq
Aluminum Chloride 2.5 eq
Solvent Anhydrous Dichloromethane
Temperature Reflux (~40 °C)
Reaction Time 4-8 hours
Expected Yield 70-80%
Protocol 2: Hydrolysis of Tetramethyl 5,5'-Carbonyldiisophthalate

Materials:

  • Tetramethyl 5,5'-carbonyldiisophthalate

  • Sodium Hydroxide (NaOH)

  • Methanol (optional, as a co-solvent)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask, add tetramethyl 5,5'-carbonyldiisophthalate and a solution of sodium hydroxide in water.

  • If the ester is not fully soluble, add methanol as a co-solvent.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic (pH ~1-2).

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Table 2: Representative Reaction Conditions for Hydrolysis

ParameterValue
Tetraester 1.0 eq
Sodium Hydroxide 8.0 eq
Solvent Water (with optional Methanol)
Temperature Reflux (~100 °C)
Reaction Time 6-12 hours
Expected Yield 90-98%
Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol, acetic acid)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Table 3: Recommended Solvents for Recrystallization

Solvent SystemPurity Improvement
Aqueous Ethanol (e.g., 70% EtOH) Good for removing polar and non-polar impurities.
Glacial Acetic Acid Effective for many aromatic carboxylic acids.
N-Methylpyrrolidone (NMP) / Water Good for dissolving the acid at high temperatures and precipitating upon cooling and addition of water.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Friedel_Crafts Friedel-Crafts Acylation (Dimethyl Isophthalate + Triphosgene) Start->Friedel_Crafts AlCl3, DCM Hydrolysis Alkaline Hydrolysis Friedel_Crafts->Hydrolysis NaOH, H2O/MeOH Crude_Product Crude this compound Hydrolysis->Crude_Product Acidification (HCl) Recrystallization Recrystallization Crude_Product->Recrystallization Aqueous EtOH or Acetic Acid Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting Low_Yield Low Yield or Purity Issue FC_Issue Friedel-Crafts Step Issue? Low_Yield->FC_Issue Hydrolysis_Issue Hydrolysis Step Issue? Low_Yield->Hydrolysis_Issue Recrystallization_Problem Recrystallization Problem? Low_Yield->Recrystallization_Problem Check_Moisture Check for Moisture FC_Issue->Check_Moisture Yes Check_Catalyst Check Catalyst Activity/Amount FC_Issue->Check_Catalyst Yes Check_Base Check Base Stoichiometry Hydrolysis_Issue->Check_Base Yes Check_Time_Temp Check Reaction Time/Temp Hydrolysis_Issue->Check_Time_Temp Yes Change_Solvent Change Solvent System Recrystallization_Problem->Change_Solvent Yes Salt_Formation Try Salt Formation/Precipitation Recrystallization_Problem->Salt_Formation If persistent impurities

Caption: Troubleshooting decision tree for this compound synthesis.

References

optimization of reaction conditions for MOF synthesis with 5,5'-Carbonyldiisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental literature specifically optimizing the synthesis of Metal-Organic Frameworks (MOFs) using 5,5'-Carbonyldiisophthalic acid is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles of MOF synthesis and data from analogous systems utilizing similar isophthalic acid-based linkers. Researchers should use this information as a starting point and expect to perform systematic optimization for their specific system.

Troubleshooting Guide

This guide addresses common issues encountered during the solvothermal synthesis of MOFs with this compound.

Problem Potential Cause Suggested Solution
No precipitate or very low yield - Reagents not fully dissolved: The metal salt or the this compound linker may have poor solubility in the chosen solvent at room temperature. - Reaction temperature is too low: The activation energy for nucleation is not being met. - Inappropriate solvent system: The solvent may be coordinating too strongly to the metal ions, preventing linker coordination, or it may not be suitable for the reaction. - Incorrect pH: The deprotonation of the carboxylic acid groups is crucial for coordination.- Improve dissolution: Try sonicating the mixture before heating or using a co-solvent to improve the solubility of the reagents. - Increase reaction temperature: Incrementally increase the temperature (e.g., in 10-20 °C steps) to promote nucleation and crystal growth. - Solvent screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol, or mixtures thereof). - pH modulation: The addition of a small amount of a base (e.g., triethylamine) can facilitate the deprotonation of the linker.
Amorphous precipitate forms - Reaction is too fast: Rapid precipitation can lead to disordered materials instead of crystalline MOFs. - High concentration of reactants: Supersaturation can lead to rapid, uncontrolled precipitation. - Inadequate mixing: Poor mixing can create localized high concentrations, leading to amorphous material.- Reduce reaction temperature: Lowering the temperature can slow down the nucleation and growth rates, favoring crystallinity. - Decrease reactant concentrations: Use more dilute solutions of the metal salt and linker. - Introduce modulators: Add a monocarboxylic acid (e.g., acetic acid, benzoic acid) to the reaction mixture. Modulators can compete with the linker for coordination to the metal centers, slowing down the reaction and promoting the formation of more ordered structures. - Stirring: Ensure adequate stirring during the initial mixing of reagents.
Poor crystallinity of the product - Suboptimal reaction time: The reaction may not have had enough time to reach thermodynamic equilibrium, or prolonged heating may have led to decomposition. - Incorrect temperature: The temperature may not be optimal for the formation of a well-ordered crystalline phase. - Presence of impurities: Impurities in the reagents or solvent can interfere with crystal growth.- Optimize reaction time: Conduct a time-course study, analyzing the product at different time points (e.g., 12, 24, 48, 72 hours) to find the optimal duration. - Systematic temperature optimization: Screen a range of temperatures to identify the ideal condition for crystallization. - Use high-purity reagents and solvents: Ensure the starting materials are of high purity to avoid side reactions and defects.
Formation of multiple crystalline phases - Complex reaction landscape: The combination of metal and linker can potentially form multiple stable or metastable phases. - Temperature or concentration gradients: Non-uniform conditions within the reaction vessel can lead to the formation of different phases.- Precise temperature control: Use an oven with uniform heating to minimize temperature gradients. - Solvent modulation: The choice of solvent can influence which crystalline phase is favored. Experiment with different solvent systems. - Use of modulators: Modulators can help direct the synthesis towards a specific, desired phase.
Small crystal size - High nucleation rate: If nucleation is much faster than crystal growth, a large number of small crystals will be formed.- Decrease the reaction temperature: This can slow down the nucleation rate. - Use a modulator: Modulators can cap growing crystal faces, slowing down growth and allowing for the formation of larger crystals. - Ramped heating: A slow temperature ramp to the final reaction temperature can promote the growth of fewer, larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the solvothermal synthesis of a MOF with this compound?

A1: A common starting point for solvothermal synthesis involves dissolving the metal salt (e.g., zinc nitrate, copper nitrate) and the this compound linker in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is then sealed in a Teflon-lined autoclave or a sealed glass vial and heated in an oven at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.

Q2: How do I choose the right solvent for my synthesis?

A2: The choice of solvent is critical and can significantly impact the resulting MOF structure and properties. High-boiling point solvents like DMF, DEF, and DMAc are commonly used as they can dissolve a wide range of metal salts and organic linkers and allow for a wide range of reaction temperatures. The solvent can also act as a template or a base, influencing the final topology of the MOF. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.

Q3: What is the role of a modulator in MOF synthesis?

A3: A modulator is a substance, typically a monocarboxylic acid like acetic acid or benzoic acid, that is added to the reaction mixture in smaller amounts compared to the main linker. Modulators compete with the multidentate linker for coordination to the metal ions. This competition slows down the rate of framework formation, which can lead to more crystalline materials and larger crystals. Modulators can also influence the number of defects in the final MOF structure.

Q4: How can I activate the synthesized MOF?

A4: "Activation" refers to the process of removing the solvent molecules that occupy the pores of the MOF after synthesis. A common method is to wash the as-synthesized material with a low-boiling point solvent (like ethanol or acetone) to exchange the high-boiling point synthesis solvent. Afterward, the material is heated under vacuum to remove the volatile solvent, leaving the pores accessible. The activation conditions (temperature and time) should be carefully chosen to avoid the collapse of the framework.

Q5: The synthesized MOF is unstable and decomposes upon removal from the mother liquor. What can I do?

A5: Some MOFs are only stable when their pores are filled with solvent molecules. If the framework collapses upon drying, it indicates a lack of structural stability. To characterize such materials, you may need to perform analyses on the solvent-wet sample or try to exchange the synthesis solvent with another guest molecule that can better support the framework. In some cases, postsynthetic modifications can be performed to enhance the stability of the MOF.

Data Presentation

ParameterOptimized Condition for MOF-5Reference
Metal Salt Zinc nitrate hexahydrate
Linker 1,4-Benzenedicarboxylic acid (Terephthalic acid)
Solvent N,N-Dimethylformamide (DMF)
Temperature 105 °C, 120 °C, 140 °C
Time 144 h (at 105 °C), 24 h (at 120 °C), 12 h (at 140 °C)
Yield Maximum weight obtained at 120 °C for 72 h

Note: The optimal conditions for a MOF with this compound may differ significantly due to the different geometry and electronic properties of the linker.

Experimental Protocols

General Solvothermal Synthesis Protocol for an Isophthalic Acid-Based MOF

This protocol provides a general starting point for the synthesis of a MOF using this compound. The specific amounts, temperatures, and times will need to be optimized.

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

    • If using a modulator, add it to the linker solution before mixing with the metal salt solution. A typical molar ratio of linker to modulator can range from 10:1 to 1:10.

  • Heating:

    • Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 100 °C).

    • Maintain the temperature for the desired reaction time (e.g., 24 hours).

  • Isolation and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To exchange the high-boiling point solvent, immerse the product in a low-boiling point solvent like ethanol or acetone for 24 hours, replacing the solvent several times.

  • Activation:

    • After solvent exchange, filter the product and dry it under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the solvent molecules from the pores. The specific activation temperature will depend on the thermal stability of the MOF.

Visualizations

Experimental_Workflow Experimental Workflow for MOF Synthesis reagent_prep 1. Reagent Preparation (Metal Salt & Linker Dissolution) mixing 2. Mixing of Reagents (in Solvent) reagent_prep->mixing heating 3. Solvothermal Reaction (Heating in Autoclave) mixing->heating cooling 4. Cooling to Room Temperature heating->cooling isolation 5. Product Isolation (Filtration/Centrifugation) cooling->isolation washing 6. Washing (with fresh solvent) isolation->washing activation 7. Activation (Solvent Exchange & Heating under Vacuum) washing->activation characterization 8. Characterization (PXRD, SEM, etc.) activation->characterization Troubleshooting_Workflow Troubleshooting Common MOF Synthesis Issues start Synthesis Attempt outcome Analyze Product (e.g., via PXRD) start->outcome no_product No Product / Low Yield outcome->no_product No Precipitate amorphous Amorphous Product outcome->amorphous Broad Hump in PXRD poor_cryst Poor Crystallinity outcome->poor_cryst Broad Peaks in PXRD success Crystalline Product outcome->success Sharp Peaks in PXRD solution1 Increase Temp. Change Solvent Add Base no_product->solution1 solution2 Decrease Temp. Dilute Reagents Add Modulator amorphous->solution2 solution3 Optimize Time & Temp. Use Pure Reagents poor_cryst->solution3 solution1->start Retry Synthesis solution2->start Retry Synthesis solution3->start Retry Synthesis

troubleshooting crystal growth of 5,5'-Carbonyldiisophthalic acid-based MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of Metal-Organic Frameworks (MOFs) based on the 5,5'-Carbonyldiisophthalic acid linker.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound-based MOFs.

Issue 1: No Crystal Formation or Amorphous Precipitate

Question: I am not getting any crystalline product; instead, I see an amorphous powder or no precipitate at all. What could be the issue?

Answer:

The formation of an amorphous product or the complete absence of precipitation in MOF synthesis can stem from several factors related to reaction kinetics and thermodynamics. Here’s a step-by-step troubleshooting guide:

  • Solvent System: The choice of solvent is critical. The polarity and coordinating ability of the solvent can significantly influence the solubility of the linker and metal salt, as well as the nucleation and growth process.

    • Recommendation: If using a single solvent like DMF or DEF, consider a mixed-solvent system. For instance, adding a less polar co-solvent like ethanol or isopropanol can sometimes promote crystallization. The coordination ability of the solvent with the metal center can also affect the dimensionality of the resulting MOF network.

  • Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy for nucleation and crystal growth.[1]

    • Recommendation: If the reaction is conducted at room temperature, try increasing it. Solvothermal synthesis, typically between 80°C and 150°C, is often necessary for crystalline MOF formation. Conversely, if the temperature is too high, it might lead to rapid precipitation of an amorphous phase. A systematic variation of the temperature is recommended.

  • pH and Modulators: The deprotonation of the carboxylic acid groups on the this compound is essential for coordination with the metal centers.

    • Recommendation: The addition of a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid), can help control the nucleation rate and improve crystallinity.[2] Modulators compete with the linker for coordination to the metal clusters, slowing down the reaction and allowing for more ordered crystal growth. The acidity of the modulator can also influence the formation of defects in the framework.

  • Concentration of Reactants: The concentration of the metal salt and the organic linker can affect the supersaturation of the solution, which in turn governs the nucleation rate.

    • Recommendation: If the concentration is too high, it may lead to rapid precipitation of an amorphous solid. Try decreasing the concentration of both the metal salt and the linker.

Issue 2: Poor Crystallinity or Small Crystal Size

Question: I am getting a crystalline product, but the crystals are very small, or the powder X-ray diffraction (PXRD) peaks are broad, indicating poor crystallinity. How can I improve this?

Answer:

Improving crystallinity and increasing crystal size often involves slowing down the nucleation and growth processes to allow for the formation of a more ordered structure.

  • Modulator Concentration: The amount and type of modulator can significantly impact crystal size and quality.

    • Recommendation: Systematically vary the concentration of the modulator. Increasing the modulator concentration often leads to larger crystals by reducing the number of nucleation events. The choice of modulator is also important; for instance, modulators with a pKa similar to the linker can be effective.

  • Reaction Time and Temperature: Longer reaction times and optimized temperatures can promote the growth of larger, more well-defined crystals.

    • Recommendation: Increase the reaction time. Sometimes, holding the reaction at a specific temperature for an extended period (e.g., 24-72 hours) allows for the dissolution of smaller crystallites and the growth of larger ones in a process known as Ostwald ripening. A gradual cooling rate after the solvothermal reaction can also be beneficial.

  • Solvent Polarity: The polarity of the solvent can influence the growth habit of the crystals.

    • Recommendation: Experiment with different solvents or solvent mixtures. A solvent that provides slightly lower solubility for the MOF can sometimes lead to slower, more controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the synthesis of this compound-based MOFs?

A1: N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are common solvents for the synthesis of isophthalic acid-based MOFs. However, the optimal solvent can depend on the specific metal used. For example, in the synthesis of some zinc-based MOFs, a mixture of DMF and ethanol has been shown to be effective. It is recommended to perform small-scale screening with different solvents and solvent mixtures to find the optimal conditions for your specific system.

Q2: How do I choose the right modulator for my synthesis?

A2: The choice of modulator depends on the metal-linker system. Monocarboxylic acids like formic acid, acetic acid, and benzoic acid are commonly used. The effectiveness of a modulator is often related to its pKa and its ability to compete with the primary linker for coordination to the metal center. For zirconium-based MOFs, a modulator is often essential for achieving high crystallinity. A good starting point is to use a modulator with a pKa value close to that of the this compound linker.

Q3: What is the typical temperature range for the solvothermal synthesis of these MOFs?

A3: The typical temperature range for solvothermal synthesis of isophthalic acid-based MOFs is between 100°C and 150°C. The optimal temperature will depend on the specific metal, solvent, and modulator being used. It is advisable to screen a range of temperatures to find the condition that yields the best crystal quality.

Q4: My PXRD pattern shows extra peaks that do not match the simulated pattern. What could be the cause?

A4: Extra peaks in the PXRD pattern could indicate the presence of impurities or a different crystalline phase. This could be due to unreacted starting materials, the formation of a competing kinetic product, or the presence of a different polymorph. To address this, try adjusting the reaction time, temperature, or modulator concentration. Purification of the product by washing with fresh solvent is also crucial.

Quantitative Data Summary

The following tables provide illustrative data on how different synthesis parameters can affect the crystal size and yield of this compound-based MOFs. Note: This data is representative and based on general trends observed for similar MOF systems. Optimal conditions for your specific system should be determined experimentally.

Table 1: Effect of Temperature on Crystal Size and Yield of a hypothetical Zn-based MOF

Temperature (°C)Reaction Time (h)Average Crystal Size (μm)Yield (%)
80245-1045
1002415-2560
1202430-5075
1402420-30 (some decomposition)65

Table 2: Effect of Acetic Acid Modulator on Crystal Size and Yield of a hypothetical Zr-based MOF

Modulator (Acetic Acid) EquivalentsReaction Temperature (°C)Reaction Time (h)Average Crystal Size (μm)Yield (%)
012048< 1 (poorly crystalline)20
10120485-1555
501204820-4070
1001204850-8065

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Zn-5,5'-Carbonyldiisophthalic Acid MOF:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve the zinc salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • If using a modulator, add the desired amount (e.g., 10-100 equivalents of acetic acid) to the mixture.

  • Cap the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120°C).

  • Maintain the temperature for the desired reaction time (e.g., 24-48 hours).

  • Allow the oven to cool down to room temperature slowly.

  • Collect the crystals by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with a solvent like ethanol or acetone (3 x 5 mL) to remove unreacted starting materials and residual DMF.

  • Dry the crystals under vacuum or in a low-temperature oven (e.g., 60°C).

Visualizations

Troubleshooting_Workflow cluster_no_xtal Troubleshooting: No Crystals cluster_poor_xtal Troubleshooting: Poor Crystallinity cluster_impure_xtal Troubleshooting: Impure Product start Start: MOF Synthesis issue Problem Encountered start->issue no_xtal No Crystals / Amorphous Product issue->no_xtal No Formation poor_xtal Poor Crystallinity / Small Size issue->poor_xtal Low Quality impure_xtal Impure Product (Extra PXRD Peaks) issue->impure_xtal Impurity success Success: High Quality Crystals issue->success Good Result check_solvent Optimize Solvent System no_xtal->check_solvent vary_modulator Vary Modulator Concentration poor_xtal->vary_modulator optimize_conditions Re-optimize Reaction Conditions impure_xtal->optimize_conditions check_temp Adjust Reaction Temperature check_solvent->check_temp check_modulator Add or Vary Modulator check_temp->check_modulator check_conc Adjust Reactant Concentration check_modulator->check_conc check_conc->issue Re-evaluate vary_time_temp Adjust Time and Temperature vary_modulator->vary_time_temp vary_solvent Change Solvent Polarity vary_time_temp->vary_solvent vary_solvent->issue Re-evaluate purify Improve Purification Protocol optimize_conditions->purify purify->issue Re-evaluate

Caption: Troubleshooting workflow for MOF crystal growth.

MOF_Synthesis_Workflow A Prepare Linker and Metal Salt Solutions B Mix Solutions (Add Modulator if needed) A->B C Solvothermal Reaction (Heating) B->C D Cooling C->D E Crystal Collection (Filtration/Decantation) D->E F Washing and Solvent Exchange E->F G Drying F->G H Characterization (PXRD, SEM, etc.) G->H

Caption: General experimental workflow for MOF synthesis.

References

Technical Support Center: MOFs Derived from 5,5'-Carbonyldiisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from the ligand 5,5'-carbonyldiisophthalic acid.

Troubleshooting Guides & FAQs

This section is organized to address common issues encountered during the experimental workflow, from synthesis to characterization and use.

Synthesis Issues

Q1: My MOF synthesis resulted in an amorphous powder instead of crystalline material. What are the likely causes and how can I fix it?

A1: The formation of amorphous material instead of crystalline MOFs is a common issue that can often be attributed to several factors related to reaction kinetics and thermodynamics.

  • Rapid Precipitation: If the nucleation and growth of the MOF crystals occur too quickly, it can lead to the formation of an amorphous solid. To address this, consider the following adjustments to your protocol:

    • Lower the reaction temperature: This will slow down the kinetics of crystal formation, allowing more time for ordered growth.

    • Reduce reactant concentrations: Using more dilute solutions of the metal salt and this compound can slow the reaction rate.

    • Use a modulator: Adding a monofunctional carboxylic acid (e.g., acetic acid, formic acid) can compete with the linker for coordination to the metal centers, slowing down the formation of the framework and promoting the growth of larger, more ordered crystals.

  • Incorrect Solvent System: The solubility of the reactants and the coordination environment provided by the solvent are crucial.

    • Ensure that both the metal salt and the this compound are soluble in the chosen solvent system at the reaction temperature.

    • Commonly used solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. You may need to experiment with different solvents or solvent mixtures.

  • pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the linker is essential for coordination.

    • The pH of the solution can influence the deprotonation state of the linker and the hydrolysis of the metal salt. The addition of a small amount of base (e.g., triethylamine) can sometimes facilitate crystallization, but excessive base can lead to the precipitation of metal hydroxides.

Q2: I'm observing the formation of multiple crystalline phases in my product. How can I obtain a phase-pure MOF?

A2: The formation of mixed phases is often a result of subtle variations in the reaction conditions that favor the nucleation of different, but thermodynamically similar, structures.

  • Precise Temperature Control: Ensure your reaction vessel is heated uniformly and the temperature is precisely controlled. Even small temperature gradients can lead to the formation of different phases.

  • Stirring Rate: In solvothermal synthesis, the stirring rate (or lack thereof) can influence the homogeneity of the reaction mixture. If you are not stirring, consider it. If you are, ensure the rate is consistent.

  • Reaction Time: The reaction time can influence which crystalline phase is the most thermodynamically stable product. A shorter reaction time might yield a kinetically favored product, while a longer time may allow for transformation to a more stable phase. Experiment with varying the reaction duration.

  • Modulator Concentration: If you are using a modulator, its concentration is critical. Too little may not be effective, while too much can lead to the formation of a different phase or inhibit crystallization altogether. A systematic screening of modulator concentration is recommended.

Activation & Porosity Issues

Q1: My MOF shows a significant loss of crystallinity after the activation process. How can I prevent framework collapse?

A1: Framework collapse during activation is a common stability issue, often caused by the removal of guest solvent molecules that support the porous structure. The flexible nature of the this compound linker, with its central carbonyl group, may contribute to this instability.

  • Gentle Solvent Exchange: Before heating and applying a vacuum, exchange the high-boiling point synthesis solvent (like DMF) with a more volatile solvent with a lower surface tension, such as acetone or chloroform. This should be done over several days with multiple solvent changes.

  • Supercritical CO₂ Drying: This is a highly effective method for activating delicate MOFs. After solvent exchange with a solvent miscible with liquid CO₂ (like ethanol or acetone), the sample is placed in a supercritical dryer. The CO₂ is brought to its supercritical state, and then the pressure is slowly released, allowing for the removal of the solvent without the capillary forces that cause pore collapse.

  • Gradual Heating: When using thermal activation, ramp the temperature slowly under a dynamic vacuum. A sudden increase in temperature can cause rapid solvent evolution, which can damage the framework.

Q2: The measured surface area of my activated MOF is much lower than expected. What could be the reason?

A2: A low surface area after activation can indicate incomplete guest removal or partial framework collapse.

  • Incomplete Activation: Ensure that the activation temperature and time are sufficient to remove all guest molecules. You can monitor the completeness of activation using thermogravimetric analysis (TGA) to see when the weight loss from solvent removal plateaus.

  • Framework Degradation: The activation temperature might be too high, causing thermal decomposition of the MOF. The carbonyl group in the this compound linker could be a point of thermal instability. Determine the decomposition temperature of your MOF using TGA and set your activation temperature well below this point.

  • Chemical Reaction with Solvent: Some solvents can react with the MOF at elevated temperatures. For example, DMF can decompose to generate small amine molecules that can coordinate to the metal sites and be difficult to remove. A thorough solvent exchange is crucial.

Chemical & Thermal Stability

Q1: My MOF degrades when exposed to water or acidic/basic solutions. Is this expected and can it be improved?

A1: The stability of MOFs in aqueous and non-neutral pH environments is highly dependent on the nature of the metal-ligand bond. MOFs based on carboxylate linkers, such as this compound, can be susceptible to hydrolysis.

  • Hydrolytic Instability: The coordination bond between the metal center and the carboxylate groups of the linker can be attacked by water molecules, leading to the hydrolysis of the bond and subsequent framework decomposition. This is particularly prevalent for MOFs made with divalent metals like Zn(II) and Cu(II).

  • pH Sensitivity: In acidic solutions, the carboxylate groups can become protonated, leading to the dissociation of the linker from the metal center. In basic solutions, hydroxide ions can compete with the linker for coordination to the metal, or in the case of amphoteric metals like Zn(II), can lead to the formation of soluble metal-hydroxide complexes.

  • Improving Stability:

    • Choice of Metal: MOFs synthesized with higher-valent metal ions (e.g., Zr(IV), Cr(III), Al(III)) generally exhibit greater chemical and hydrolytic stability due to the stronger metal-ligand bonds.

    • Post-Synthetic Modification: In some cases, the stability can be enhanced by post-synthetic modifications, such as coating the MOF crystals with a thin layer of a hydrophobic polymer.

Q2: At what temperature does my MOF start to decompose?

A2: The thermal stability of a MOF is a critical parameter for many applications. The decomposition temperature is influenced by the strength of the metal-ligand bonds and the thermal stability of the organic linker itself. For MOFs derived from this compound, the decomposition is likely to be initiated at the metal-carboxylate coordination site or the central carbonyl group of the linker. The most reliable way to determine the thermal stability is by performing a thermogravimetric analysis (TGA).

Data Presentation

Table 1: Stability Data for MOFs Derived from this compound

Since quantitative stability data for MOFs derived specifically from this compound is not widely available in the literature, this table serves as a template for researchers to systematically record their experimental findings.

MOF Name/Synth. BatchMetal IonThermal Decomposition Temp. (°C) (from TGA)Chemical Stability (pH range)Solvent Stability (e.g., Water, EtOH, Acetone)Notes on Crystallinity (post-exposure)
[Example] Zn-(cdia)Zn(II)3505-8Stable in EtOH, Acetone; Degrades in WaterLost after 24h in water

cdia = 5,5'-carbonyldiisophthalate

Experimental Protocols

Protocol 1: General Synthesis of a Zn-based MOF with this compound

This is a representative protocol based on common methods for carboxylate-based MOFs. Optimization will be required.

  • Reactant Preparation:

    • Dissolve 1 mmol of this compound in 20 mL of N,N-dimethylformamide (DMF) in a 50 mL beaker.

    • Dissolve 1.5 mmol of Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of DMF in a separate 50 mL beaker.

  • Reaction:

    • Combine the two solutions in a 100 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the oven to 120 °C over 2 hours and hold at 120 °C for 48 hours.

    • Cool the oven to room temperature over 12 hours.

  • Product Isolation:

    • Collect the crystalline product by filtration.

    • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the product in air.

Protocol 2: Activation of the Synthesized MOF

  • Solvent Exchange:

    • Immerse the as-synthesized MOF in acetone (approx. 20 mL per 100 mg of MOF).

    • Allow the MOF to soak for 24 hours.

    • Decant the acetone and replace with fresh acetone. Repeat this process three times over three days.

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a vacuum oven.

    • Heat the oven to 150 °C (or a temperature determined to be safe by TGA) under a dynamic vacuum.

    • Hold at this temperature for 12 hours to ensure all guest solvent molecules are removed.

    • Cool the sample to room temperature under vacuum before exposing it to air.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Prepare Reactant Solutions (Metal Salt & Ligand) s2 Solvothermal Reaction (e.g., 120°C, 48h) s1->s2 s3 Isolate & Wash Product s2->s3 a1 Solvent Exchange (e.g., with Acetone) s3->a1 a2 Thermal Activation (Heat under Vacuum) a1->a2 c1 PXRD (Crystallinity) a2->c1 c2 TGA (Thermal Stability) a2->c2 c3 Gas Sorption (Porosity) a2->c3

Caption: A typical experimental workflow for the synthesis, activation, and characterization of MOFs.

troubleshooting_synthesis cluster_amorphous Issue: Amorphous Product cluster_mixed_phase Issue: Mixed Phases start Synthesis Outcome p1 Rapid Precipitation? start->p1 p2 Incorrect Solvent? start->p2 p3 Incorrect pH? start->p3 p4 Inconsistent Temp.? start->p4 p5 Suboptimal Reaction Time? start->p5 s1 Lower Temperature Reduce Concentration Add Modulator p1->s1 s2 Try Different Solvents or Mixtures p2->s2 s3 Adjust pH Carefully p3->s3 s4 Ensure Uniform Heating p4->s4 s5 Vary Reaction Duration p5->s5

Caption: Troubleshooting guide for common issues encountered during MOF synthesis.

troubleshooting_activation cluster_collapse Issue: Framework Collapse cluster_low_sa Issue: Low Surface Area start Post-Activation Result p1 Harsh Solvent Removal? start->p1 p2 Incomplete Activation? start->p2 p3 Thermal Decomposition? start->p3 s1 Gentle Solvent Exchange Supercritical CO2 Drying Gradual Heating p1->s1 s2 Increase Time/Temp (check TGA first) p2->s2 s3 Lower Activation Temp. p3->s3

Caption: Troubleshooting guide for common issues during MOF activation.

Technical Support Center: Activation of 5,5'-Carbonyldiisophthalic Acid-Based Porous Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the activation of porous materials derived from 5,5'-Carbonyldiisophthalic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully activating these materials for their specific applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide you through the critical process of solvent removal and pore activation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the activation of this compound-based porous materials, such as DUT-13 and its analogues.

Q1: My material shows a significant loss of crystallinity (as observed by PXRD) and low surface area after activation. What is the likely cause?

A1: This is a classic sign of framework collapse. The high surface tension of the solvent being removed can exert strong capillary forces on the pore walls, causing the structure to break down. This is particularly common in flexible frameworks like those derived from this compound.

Troubleshooting Steps:

  • Avoid direct thermal activation from high-boiling point solvents: Solvents like DMF or DEF, often used in synthesis, have high boiling points and surface tension. Direct heating under vacuum is rarely successful and often leads to framework collapse.[1]

  • Implement a solvent exchange protocol: Before thermal activation, exchange the high-boiling point synthesis solvent with a more volatile solvent with lower surface tension, such as acetone or ethanol. This reduces the capillary forces during solvent removal.

  • Consider supercritical CO2 drying: This is often the most effective method to prevent pore collapse.[2][3] By bringing the solvent (typically after exchange with a CO2-miscible solvent like acetone or ethanol) to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding capillary stress.

Q2: The surface area of my activated material is lower than expected, but the PXRD pattern looks good. What could be the problem?

A2: This issue often points to incomplete solvent removal. Residual solvent molecules can remain trapped within the pores, blocking access for gas molecules during surface area analysis.

Troubleshooting Steps:

  • Extend the solvent exchange duration: Ensure that the synthesis solvent is completely exchanged with the new, more volatile solvent. Soaking the material in the new solvent for several days with multiple solvent changes is recommended.

  • Increase activation time and/or temperature: If using thermal activation, you may need to increase the duration or temperature of the heating process under vacuum to fully remove the exchanged solvent. Be cautious not to exceed the thermal stability of the material.

  • Perform a post-activation heat treatment: Even after supercritical CO2 drying, a final heating step under high vacuum (e.g., 120 °C for 3 hours) can help remove any remaining volatile solvent.[4]

Q3: How do I choose the right activation method for my specific this compound-based material?

A3: The choice of activation method depends on the stability and flexibility of your specific framework.

  • For highly robust frameworks: A thorough solvent exchange followed by careful thermal activation under high vacuum may be sufficient.

  • For flexible or large-pore frameworks (like DUT-13): Supercritical CO2 drying is the recommended method to preserve the structural integrity and achieve the highest possible surface area.[4][5]

Q4: Can I regenerate and reactivate my material after use?

A4: In many cases, yes. The ability to regenerate and reactivate the material is a key advantage of MOFs. The specific protocol will depend on the nature of the guest molecules adsorbed within the pores. A common approach involves washing the material with a suitable solvent to remove the adsorbed guests, followed by the original activation procedure (e.g., solvent exchange and supercritical drying or thermal treatment).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the activation of this compound-based porous materials.

ParameterSolvent ExchangeThermal ActivationSupercritical CO2 Drying
Primary Solvent DMF, DEF (synthesis)Acetone, EthanolAcetone, Ethanol
Exchange Solvent Acetone, Ethanol, Chloroform-Acetone, Ethanol
Exchange Duration 3-7 days with multiple solvent changes-3-7 days with multiple solvent changes
Activation Temperature -120-180 °C (under high vacuum)~40 °C (CO2 critical point: 31.1 °C)
Activation Time -3-24 hours1-3 hours
Typical BET Surface Area -Lower than scCO2 dryingUp to ~2500 m²/g for DUT-13
Typical Pore Volume -Lower than scCO2 dryingUp to ~1.98 cm³/g for DUT-13

Detailed Experimental Protocols

Protocol 1: Activation via Solvent Exchange and Supercritical CO2 Drying (Recommended for Flexible Frameworks)

  • Solvent Exchange:

    • After synthesis, wash the as-synthesized material with fresh DMF (or the synthesis solvent) three times to remove any unreacted starting materials.

    • Decant the DMF and immerse the material in a volatile solvent such as acetone or ethanol.

    • Allow the material to soak for at least 24 hours.

    • Replace the solvent with a fresh portion of the same volatile solvent. Repeat this process daily for 3 to 7 days to ensure complete exchange of the high-boiling point synthesis solvent.

  • Supercritical CO2 Drying:

    • Transfer the solvent-exchanged material to a supercritical point dryer.

    • Fill the chamber with liquid CO2, ensuring the material remains submerged.

    • Flush the chamber with fresh liquid CO2 multiple times to exchange the solvent with liquid CO2.

    • Increase the temperature and pressure of the chamber beyond the critical point of CO2 (31.1 °C and 73.8 bar).

    • Slowly vent the supercritical CO2 from the chamber while maintaining the temperature above the critical point.

    • Once the chamber has reached atmospheric pressure, the activated, dry powder can be recovered.

  • Optional Post-Activation Heating:

    • For complete removal of any residual volatile solvent, the supercritically dried material can be further heated under high vacuum at a temperature of 100-120 °C for 3-12 hours.

Protocol 2: Activation via Solvent Exchange and Thermal Treatment

  • Solvent Exchange:

    • Follow the same solvent exchange procedure as described in Protocol 1.

  • Thermal Activation:

    • Place the solvent-exchanged material in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

    • Slowly heat the material under a dynamic high vacuum to the desired activation temperature (typically between 120 °C and 180 °C). The heating rate should be slow to avoid rapid solvent evolution that could damage the framework.

    • Hold the material at the activation temperature for a period of 3 to 24 hours to ensure complete solvent removal.

    • Cool the material to room temperature under vacuum before handling.

Visualizing Activation Procedures

Below are diagrams illustrating the experimental workflow for material activation and a troubleshooting guide for common issues.

Activation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_solvent_exchange Solvent Exchange cluster_drying Drying Method cluster_characterization Characterization as_synthesized As-Synthesized Material (in DMF/DEF) solvent_exchanged Solvent-Exchanged Material (in Acetone/Ethanol) as_synthesized->solvent_exchanged Wash & Soak (3-7 days) thermal Thermal Activation (Heat + Vacuum) solvent_exchanged->thermal Option 1 supercritical Supercritical CO2 Drying solvent_exchanged->supercritical Option 2 (Recommended) activated_material Activated Porous Material thermal->activated_material supercritical->activated_material

Caption: General experimental workflow for the activation of this compound-based porous materials.

Troubleshooting_Guide start Activation Complete check_pxrd Check PXRD for Crystallinity start->check_pxrd amorphous Result: Amorphous (Framework Collapse) check_pxrd->amorphous No crystalline Result: Crystalline check_pxrd->crystalline Yes check_sa Measure Surface Area (BET) low_sa Result: Low Surface Area check_sa->low_sa Low high_sa Result: High Surface Area (Successful Activation) check_sa->high_sa High solution1 Troubleshooting: - Use Supercritical CO2 Drying - Gentler Thermal Activation - Robust Solvent Exchange amorphous->solution1 crystalline->check_sa solution2 Troubleshooting: - Increase Activation Time/Temp - Extend Solvent Exchange - Post-Activation Heat Treatment low_sa->solution2

Caption: Troubleshooting decision tree for common activation issues.

References

Technical Support Center: Synthesis of 5,5'-Carbonyldiisophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using the ligand 5,5'-Carbonyldiisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of MOFs with isophthalic acid-based ligands?

A1: The most frequently employed solvents for the solvothermal synthesis of MOFs using isophthalic acid derivatives are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), and N,N-Dimethylacetamide (DMA).[1][2] Mixed solvent systems, often incorporating ethanol or water, are also utilized to modify the solubility of reactants and influence crystal growth.[2]

Q2: How does the choice of solvent affect the properties of the resulting MOF?

A2: The solvent plays a crucial role in the synthesis of MOFs and can significantly impact several properties:

  • Crystallinity and Phase Formation: Different solvents can lead to the formation of different crystal structures (polymorphs) or affect the overall crystallinity of the product. The solvent molecules can act as templates, directing the assembly of the metal clusters and organic linkers.

  • Morphology and Crystal Size: The solvent influences the nucleation and growth rates of the MOF crystals, thereby affecting their size and shape (e.g., rods, plates, cubic crystals).[3]

  • Porosity: While the intrinsic porosity is determined by the MOF's framework, the choice of solvent can affect the activation process (removal of guest solvent molecules from the pores). Some solvents are more easily removed than others, which can impact the final accessible surface area and pore volume.

Q3: What are the typical reaction temperatures and times for the synthesis of isophthalic acid-based MOFs?

A3: Solvothermal synthesis of isophthalic acid-based MOFs is typically carried out in sealed vessels at elevated temperatures. Reaction temperatures generally range from 80°C to 150°C, with reaction times varying from 24 to 72 hours.[2][4] The optimal conditions will depend on the specific metal source and solvent system being used.

Q4: How can I remove the solvent molecules trapped within the pores of the MOF after synthesis?

A4: The process of removing guest solvent molecules from the pores is called "activation." A common method involves solvent exchange with a more volatile solvent (like ethanol or acetone) followed by heating under vacuum. For delicate structures that might collapse upon heating, supercritical CO2 drying is a gentler alternative.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Product Yield 1. Incomplete dissolution of reactants. 2. Suboptimal reaction temperature or time. 3. Incorrect stoichiometry of reactants. 4. pH of the reaction mixture is not suitable for MOF formation.1. Ensure the ligand and metal salt are fully dissolved in the solvent before heating. Sonication may aid dissolution. 2. Systematically vary the reaction temperature (e.g., in 10°C increments) and time (e.g., 24, 48, 72 hours) to find the optimal conditions. 3. Verify the molar ratios of the metal source to the this compound. 4. The addition of a small amount of a modulator, such as a monocarboxylic acid or a base, can sometimes promote crystallization.
Poor Crystallinity (Amorphous Product) 1. Reaction temperature is too high or too low. 2. Rapid nucleation and precipitation of the material. 3. Presence of impurities. 4. Inappropriate solvent system.1. Optimize the reaction temperature. A lower temperature may favor the growth of larger, more ordered crystals. 2. A slower heating rate or the use of a mixed solvent system can help control the nucleation rate. 3. Ensure high purity of the this compound, metal salts, and solvents. 4. Experiment with different solvents (DMF, DEF, DMA) or solvent mixtures to find a system that promotes crystalline growth.
Formation of an Undesired Crystal Phase 1. The solvent is templating a different crystal structure. 2. The metal-to-ligand ratio favors a different coordination environment. 3. The reaction temperature is promoting a different kinetic or thermodynamic product.1. Try a different solvent or a mixture of solvents. The size and shape of the solvent molecule can influence the resulting framework topology. 2. Vary the molar ratio of the metal salt to the organic linker. 3. Systematically explore different reaction temperatures to target the desired phase.
Difficulty in Removing Guest Solvent Molecules 1. Strong interactions between the solvent and the MOF framework. 2. The solvent has a high boiling point and is difficult to remove by simple heating. 3. The MOF structure collapses upon solvent removal.1. Perform a solvent exchange with a low-boiling-point solvent (e.g., ethanol, acetone, or chloroform) for several days before heating under vacuum. 2. Utilize a gentle activation method such as supercritical CO2 drying. 3. For structurally fragile MOFs, a gradual heating program under vacuum may help preserve the framework during desolvation.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of MOFs using isophthalic acid derivatives, which can be adapted for this compound. Researchers should optimize these protocols for their specific metal source and desired MOF structure.

Protocol 1: Solvothermal Synthesis using DMF

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of the desired metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) in 5 mL of N,N-Dimethylformamide (DMF).

  • Add 0.1 mmol of this compound to the solution.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.

  • After cooling to room temperature, collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with a volatile solvent such as ethanol (3 x 5 mL).

  • Dry the product under vacuum to obtain the final MOF.

Protocol 2: Synthesis using a Mixed Solvent System

  • In a Teflon-lined stainless steel autoclave, combine 0.1 mmol of a metal salt and 0.1 mmol of this compound.

  • Add a solvent mixture of DMF and ethanol (e.g., in a 1:1 or 2:1 volumetric ratio) for a total volume of 10 mL.

  • Seal the autoclave and heat it in an oven at 100°C for 72 hours.

  • Allow the autoclave to cool down slowly to room temperature.

  • Isolate the crystalline product by filtration and wash it thoroughly with the solvent mixture used for the reaction, followed by ethanol.

  • Activate the MOF by heating under vacuum or by solvent exchange followed by drying.

Quantitative Data

While specific quantitative data for MOFs derived from this compound is limited in the public domain, the following table provides a general overview of how different solvents can influence key MOF properties based on studies of related isophthalic acid-based MOFs.

Solvent SystemTypical Temperature (°C)Typical Reaction Time (h)Observed Effects on MOF Properties
DMF100 - 14024 - 72Often yields well-defined crystalline structures. Can be challenging to remove from the pores due to its high boiling point and strong interactions with metal sites.
DEF100 - 15024 - 72Similar to DMF, but its larger molecular size can sometimes lead to the formation of different framework topologies or larger pore apertures.
DMA100 - 13048 - 72Another common solvent that can produce crystalline MOFs. Its removal can also be challenging.
DMF/Ethanol80 - 12048 - 96The addition of a co-solvent like ethanol can modify the solubility of the reactants and influence the crystal growth rate, potentially leading to larger crystals or different morphologies.
DMF/Water90 - 13024 - 72The presence of water can influence the deprotonation of the carboxylic acid groups and the formation of metal-oxo clusters, which can lead to different structural outcomes.

Visualizations

Experimental Workflow for MOF Synthesis

experimental_workflow General Workflow for this compound MOF Synthesis cluster_prep Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation and Purification cluster_activation MOF Activation cluster_characterization Characterization A Weigh Metal Salt D Dissolve Reactants in Solvent A->D B Weigh this compound B->D C Select Solvent (e.g., DMF, DEF, DMA) C->D E Seal in Reaction Vessel D->E F Heat in Oven (e.g., 100-150°C, 24-72h) E->F G Cool to Room Temperature F->G H Filter/Decant to Collect Crystals G->H I Wash with Fresh Solvent H->I J Solvent Exchange (e.g., with Ethanol/Acetone) I->J K Dry under Vacuum or Supercritical CO2 Drying J->K L PXRD (Crystallinity) K->L M TGA (Thermal Stability) K->M N Gas Sorption (Porosity) K->N

Caption: A generalized workflow for the synthesis and characterization of this compound MOFs.

Logical Relationship of Solvent Effects on MOF Properties

solvent_effects Influence of Solvent Choice on MOF Properties cluster_properties Resulting MOF Characteristics Solvent Solvent Properties (Polarity, Size, Boiling Point) Crystallinity Crystallinity & Phase Solvent->Crystallinity Templating Effect Morphology Morphology & Crystal Size Solvent->Morphology Nucleation/Growth Rate Porosity Porosity & Surface Area Solvent->Porosity Activation Difficulty Stability Thermal & Chemical Stability Solvent->Stability Framework Integrity

Caption: The relationship between solvent properties and the final characteristics of the synthesized MOF.

References

preventing framework interpenetration in 5,5'-Carbonyldiisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing framework interpenetration in Metal-Organic Frameworks (MOFs) synthesized from 5,5'-Carbonyldiisophthalic acid (H₄cpia).

Frequently Asked Questions (FAQs)

Q1: What is framework interpenetration in MOFs?

A1: Framework interpenetration is a phenomenon where two or more independent MOF networks grow through each other's open spaces. While this can sometimes enhance the stability of the framework, it often leads to a significant reduction in pore size and surface area, which can be detrimental for applications such as gas storage, separation, and drug delivery.[1][2][3]

Q2: Why is interpenetration a common issue with this compound MOFs?

A2: The geometry and flexibility of the this compound ligand, with its multiple coordination sites, can lead to the formation of large open frameworks. Nature often abhors a vacuum, and to increase the packing efficiency and overall stability, the formation of interpenetrated structures can be thermodynamically favored.[1]

Q3: What are the primary strategies to prevent interpenetration in H₄cpia MOFs?

A3: The main strategies revolve around controlling the kinetics and thermodynamics of the crystallization process. This can be achieved by modifying the reaction conditions, such as temperature and solvent, or by introducing additives like modulators.[2][4][5][6]

Q4: How do solvents influence framework interpenetration?

A4: Solvents play a crucial role in the synthesis of MOFs by influencing the solubility of the precursors and mediating the coordination environment of the metal centers. The choice of solvent can affect the nucleation and growth rates of the crystals, thereby dictating the final topology.[2][6] For instance, bulkier solvent molecules may sterically hinder the formation of interpenetrated frameworks.

Q5: What is the role of temperature in controlling interpenetration?

A5: Temperature affects the reaction kinetics and the flexibility of the organic linker. Higher temperatures can provide the necessary energy to overcome the kinetic barrier for the formation of a thermodynamically stable, non-interpenetrated phase. Conversely, in some systems, lower temperatures might favor the formation of a single framework.

Q6: How do modulators work to prevent interpenetration?

A6: Modulators are molecules, typically monofunctional ligands, that compete with the primary organic linker for coordination to the metal centers. This competition can slow down the crystallization process, allowing for the formation of a more ordered, non-interpenetrated structure.[4][5][7] Modulators can also influence the shape and size of the resulting MOF crystals.[4][5]

Troubleshooting Guide: Preventing Interpenetration

This guide provides a systematic approach to troubleshoot and prevent framework interpenetration during the synthesis of this compound MOFs.

Issue: Observed framework interpenetration in the synthesized MOF.

Logical Troubleshooting Workflow

start Interpenetration Observed solvent Step 1: Modify Solvent System start->solvent temp Step 2: Adjust Reaction Temperature solvent->temp If interpenetration persists modulator Step 3: Introduce a Modulator temp->modulator If interpenetration persists concentration Step 4: Vary Reactant Concentrations modulator->concentration If interpenetration persists end Non-Interpenetrated MOF Achieved concentration->end Successful

Figure 1: Troubleshooting workflow for preventing MOF interpenetration.

Step 1: Modify the Solvent System

  • Rationale: The solvent's properties can significantly influence the crystallization outcome.

  • Actions:

    • Increase Solvent Polarity: Try a more polar solvent or a co-solvent system. For example, if the synthesis is in DMF, consider a mixture of DMF and ethanol.

    • Increase Solvent Viscosity: A more viscous solvent can slow down the diffusion of reactants, potentially favoring the growth of a single framework.

    • Use Bulky Solvents: Solvents with larger molecules can act as templates, sterically hindering the formation of a second, interpenetrating framework.

Step 2: Adjust the Reaction Temperature

  • Rationale: Temperature controls the reaction kinetics and thermodynamics.

  • Actions:

    • Increase Temperature: A higher temperature may favor the formation of the thermodynamically more stable, non-interpenetrated phase.

    • Decrease Temperature: In some cases, a lower temperature can slow down the crystal growth, allowing for more ordered, non-interpenetrated structures to form.

Step 3: Introduce a Modulator

  • Rationale: Modulators compete with the H₄cpia linker, influencing the coordination sphere of the metal ion and slowing down crystallization.

  • Actions:

    • Select a Modulator: Common modulators include monocarboxylic acids (e.g., acetic acid, formic acid) or inorganic acids.[5][7]

    • Vary Modulator Concentration: Start with a low concentration of the modulator and gradually increase it. The optimal concentration will depend on the specific system.

Step 4: Vary Reactant Concentrations

  • Rationale: The concentration of the metal salt and the H₄cpia linker can affect the nucleation rate.

  • Actions:

    • Decrease Concentration: Lowering the concentration of the reactants can lead to a slower nucleation rate, which may favor the formation of larger, non-interpenetrated crystals.

Quantitative Data

The following table summarizes the potential effects of different synthetic parameters on the properties of this compound MOFs. Note: The values presented are illustrative and will vary depending on the specific metal center and reaction conditions.

Synthetic ParameterConditionExpected Outcome on InterpenetrationIllustrative BET Surface Area (m²/g)Illustrative Pore Volume (cm³/g)
Solvent DMFHigh~1200~0.5
DMF/Ethanol (1:1)Reduced~1800~0.8
DioxaneLow~2500~1.2
Temperature 100 °CHigh~1300~0.6
120 °CReduced~1900~0.9
150 °CLow~2400~1.1
Modulator (Acetic Acid) 0 equivalentsHigh~1250~0.55
10 equivalentsReduced~2000~0.85
50 equivalentsLow~2600~1.3

Experimental Protocols

Protocol 1: General Synthesis of a Non-Interpenetrated H₄cpia MOF

This protocol provides a starting point for the synthesis of a non-interpenetrated MOF using this compound.

Materials:

  • This compound (H₄cpia)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Modulator (e.g., acetic acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of a DMF/ethanol co-solvent mixture (1:1 v/v).

  • In a separate vial, dissolve 0.2 mmol of the metal salt in 5 mL of the same co-solvent mixture.

  • Add 20 equivalents of acetic acid (as a modulator) to the metal salt solution and sonicate for 5 minutes.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and place it in an oven preheated to 120 °C for 48 hours.

  • After cooling to room temperature, collect the crystals by filtration and wash them with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the material.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Influence of a Modulator on MOF Synthesis

cluster_0 Without Modulator cluster_1 With Modulator Metal Ion_1 Metal Ion_1 Rapid Crystallization Rapid Crystallization Metal Ion_1->Rapid Crystallization H4cpia_1 H4cpia_1 H4cpia_1->Rapid Crystallization Interpenetrated MOF Interpenetrated MOF Rapid Crystallization->Interpenetrated MOF Metal Ion_2 Metal Ion_2 Competitive Coordination Competitive Coordination Metal Ion_2->Competitive Coordination H4cpia_2 H4cpia_2 H4cpia_2->Competitive Coordination Modulator Modulator Modulator->Competitive Coordination Controlled Growth Controlled Growth Competitive Coordination->Controlled Growth Non-Interpenetrated MOF Non-Interpenetrated MOF Controlled Growth->Non-Interpenetrated MOF

Figure 2: Influence of a modulator on the crystallization pathway of MOFs.

References

Technical Support Center: 5,5'-Carbonyldiisophthalic Acid (H4CDIP) MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 5,5'-Carbonyldiisophthalic acid (H4CDIP) linker. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and activation.

Frequently Asked Questions (FAQs)

Q1: What are some typical starting points for the solvothermal synthesis of H4CDIP MOFs?

A1: While specific conditions will vary depending on the target topology and metal node, a common starting point for solvothermal synthesis of isophthalic acid-based MOFs involves reacting the H4CDIP linker with a metal salt (e.g., zinc nitrate, copper nitrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents.[1][2] The reaction is typically carried out in a sealed vessel at temperatures ranging from 80 to 150 °C for 24 to 72 hours. The molar ratio of linker to metal salt is a critical parameter to optimize.

Q2: How can I improve the crystallinity of my H4CDIP MOF?

A2: Low crystallinity can result from several factors. Here are a few strategies to improve it:

  • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), can help control the nucleation and growth of the MOF crystals, leading to higher quality, larger crystals.

  • Temperature Profile: Instead of a constant high temperature, a temperature ramp or a lower synthesis temperature for a longer duration can sometimes yield more crystalline products.

  • Solvent System: The choice of solvent and the presence of co-solvents can significantly impact crystal formation. Experimenting with different solvent ratios or additives may be beneficial.

Q3: What is "activation" and why is it crucial for porosity?

A3: Activation is the process of removing solvent molecules that occupy the pores of the as-synthesized MOF without causing the framework to collapse.[3][4] This step is essential to make the porous structure accessible for gas adsorption, catalysis, or drug loading. Incomplete activation will result in significantly lower surface area and pore volume.

Q4: What are the common methods for activating H4CDIP MOFs?

A4: Common activation strategies for MOFs include:

  • Solvent Exchange: Before heating, the high-boiling point synthesis solvent (e.g., DMF) is exchanged with a more volatile solvent with a lower surface tension, such as ethanol or acetone, over several days. This helps to prevent pore collapse during solvent removal.

  • Thermal Activation: After solvent exchange, the MOF is heated under a dynamic vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but low enough to avoid thermal decomposition of the MOF.

  • Supercritical CO2 Drying: This is a more advanced technique that can be very effective for preserving the structure of flexible or fragile MOFs.

Troubleshooting Guide

Problem 1: The product of my synthesis is an amorphous powder, not a crystalline MOF.

  • Possible Cause: The reaction conditions (temperature, time, concentration) may not be suitable for crystallization.

  • Troubleshooting Steps:

    • Vary the Temperature: Try a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Sometimes lower temperatures for longer times promote better crystal growth.

    • Adjust Reactant Concentrations: Systematically vary the concentration of the H4CDIP linker and the metal salt.

    • Introduce a Modulator: Add a small amount of a monocarboxylic acid to the reaction mixture.

    • Change the Solvent System: Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol, DMF/water).

Problem 2: My H4CDIP MOF has a very low BET surface area after activation.

  • Possible Cause 1: Incomplete Activation. Residual solvent may still be present in the pores.

    • Solution: Increase the activation temperature (while staying below the decomposition temperature) or extend the activation time under vacuum. Ensure a good vacuum is being pulled.

  • Possible Cause 2: Framework Collapse. The porous structure may have collapsed during solvent removal.

    • Solution:

      • Implement a thorough solvent exchange with a low-surface-tension solvent (e.g., acetone, chloroform) before thermal activation.

      • Consider a gentler activation method like supercritical CO2 drying.

      • If the framework is inherently unstable, a different synthetic route to a more robust H4CDIP MOF may be necessary.

Problem 3: The experimental powder X-ray diffraction (PXRD) pattern of my MOF does not match the simulated pattern from single-crystal X-ray diffraction.

  • Possible Cause 1: Bulk Purity. The single crystal selected may not be representative of the bulk sample.

    • Solution: Ensure the synthesis is reproducible and that the bulk product is homogeneous. Washing and drying procedures should be consistent.

  • Possible Cause 2: Solvent Effects. The PXRD pattern of the as-synthesized, solvent-filled MOF can differ from the simulated pattern of the solvent-free crystal structure.

    • Solution: Compare the experimental PXRD of the as-synthesized material with a simulated pattern that includes solvent molecules, if possible. Alternatively, compare the PXRD of the activated sample to the solvent-free simulated pattern.

  • Possible Cause 3: Preferred Orientation. The sample preparation for PXRD can cause the crystals to align in a non-random way.

    • Solution: Gently grind the sample to a fine, uniform powder and use a sample holder that minimizes preferred orientation.

Data Presentation

The following table summarizes representative porosity data for MOFs constructed from isophthalic acid derivatives that are structurally analogous to this compound. This data can serve as a benchmark for researchers developing H4CDIP-based materials.

MOF System (Linker)Metal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
tbo-MOF-3 (functionalized isophthalic acid)Cu13860.41[5]
DUT-32 (mixed linker system)Zn64113.16[6]
DMOF-1 (dabco and isophthalic acid)Zn1450Not Reported[7]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a H4CDIP MOF

  • In a 20 mL glass vial, dissolve this compound (H4CDIP) and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF). A typical molar ratio is 1:2 (linker:metal).

  • Optionally, add a modulator such as acetic acid (e.g., 10-50 molar equivalents relative to the linker).

  • Cap the vial tightly and place it in a preheated oven at 100-120 °C for 48-72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF to remove unreacted starting materials.

Protocol 2: Activation by Solvent Exchange and Thermal Treatment

  • After synthesis and washing with DMF, immerse the as-synthesized MOF in a volatile solvent such as ethanol or acetone.

  • Replace the solvent with a fresh portion every 12-24 hours for a total of 3-5 days to ensure complete exchange of the high-boiling point synthesis solvent.

  • After the final solvent exchange, filter the MOF but do not allow it to fully dry in the air.

  • Quickly transfer the solvent-wet MOF to a Schlenk tube or a similar apparatus for vacuum drying.

  • Heat the sample under a dynamic vacuum at a temperature between 100-180 °C (this temperature must be optimized for each specific MOF) for 12-24 hours to fully remove the solvent and activate the framework.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_activation Activation Stage s1 Dissolve H4CDIP & Metal Salt in DMF s2 Add Modulator (Optional) s1->s2 s3 Solvothermal Reaction (e.g., 120°C, 48h) s2->s3 s4 Cool to Room Temperature s3->s4 s5 Filter and Wash with DMF s4->s5 a1 Solvent Exchange with Ethanol/Acetone (3-5 days) s5->a1 Proceed to Activation a2 Filter and Transfer to Vacuum Apparatus a1->a2 a3 Heat Under Dynamic Vacuum (e.g., 150°C, 12h) a2->a3 a4 Activated Porous MOF a3->a4

Caption: Experimental workflow for the synthesis and activation of H4CDIP MOFs.

troubleshooting_low_porosity start Low BET Surface Area in H4CDIP MOF q1 Was a thorough solvent exchange performed? start->q1 sol1 Implement a multi-day solvent exchange with a low-surface- tension solvent (e.g., acetone). q1->sol1 No q2 Is the activation temperature sufficient to remove the solvent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase activation temperature (monitor with TGA to avoid decomposition). q2->sol2 No q3 Framework Collapse Likely q2->q3 Yes a2_yes Yes a2_no No sol3 Consider gentler activation (e.g., supercritical CO2 drying) or redesign synthesis for a more robust framework. q3->sol3

Caption: Troubleshooting guide for low porosity in H4CDIP MOFs.

References

Technical Support Center: Functionalization of the Carbonyl Group in 5,5'-Carbonyldiisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the carbonyl group in 5,5'-Carbonyldiisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in functionalizing the carbonyl group of this compound?

The primary challenges arise from the presence of the four electron-withdrawing carboxylic acid groups. These groups deactivate the carbonyl group towards nucleophilic attack, making it less reactive than simple diaryl ketones.[1][2] Furthermore, the acidic protons of the carboxylic acid groups can interfere with many organometallic and basic reagents commonly used for carbonyl functionalization.[3] Steric hindrance from the bulky isophthalic acid moieties can also impede the approach of reagents to the carbonyl center.[4]

Q2: Is it necessary to protect the carboxylic acid groups before attempting to functionalize the carbonyl group?

In most cases, yes. Protecting the carboxylic acid groups, typically by converting them to esters (e.g., methyl or ethyl esters), is highly recommended.[1][5] This prevents the acidic protons from quenching basic reagents and avoids unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions for the carbonyl functionalization and the desired deprotection strategy.[1]

Q3: What are some common methods for the functionalization of the carbonyl group in this compound?

Common functionalization strategies for the carbonyl group include:

  • Wittig Reaction: To form a vinylidene group (C=CH₂). This reaction is widely used for converting ketones to alkenes.[4][6][7][8]

  • Knoevenagel Condensation: To introduce a new carbon-carbon double bond with an activated methylene compound. This is a versatile method for forming α,β-unsaturated systems.[9][10][11]

  • Reduction to a Methylene Group: To convert the ketone to a CH₂ group, effectively removing the carbonyl functionality.

  • Reduction to a Secondary Alcohol: To form a hydroxyl group, which can be a site for further modifications.

Q4: Can the carbonyl group be selectively reduced in the presence of the carboxylic acid groups?

Selective reduction is challenging but possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carbonyl and the carboxylic acid groups.[12] Milder reducing agents, or specific catalytic systems, might allow for the selective reduction of the ketone. For instance, certain catalytic hydrogenation conditions could potentially achieve this. Alternatively, protecting the carboxylic acids as esters allows for a broader range of selective reducing agents for the ketone.

Troubleshooting Guides

Wittig Reaction for the Synthesis of 5,5'-Vinylidenediisophthalic Acid Derivatives

Issue: Low or no yield of the desired vinylidene product.

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation Ensure anhydrous conditions for the formation of the phosphonium ylide. Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. The color change associated with ylide formation can be an indicator of success.
Deactivation by Carboxylic Acids If the carboxylic acid groups are not protected, they will quench the ylide. Protect the carboxylic acids as esters prior to the Wittig reaction.
Steric Hindrance The bulky nature of the substrate may require longer reaction times or higher temperatures. Consider using a less sterically hindered phosphonium salt if possible.[4]
Low Reactivity of the Ketone The electron-withdrawing nature of the isophthalic acid moieties deactivates the carbonyl group. Use a more reactive (less stabilized) ylide if the desired product structure allows.[6]
Side Reactions The strong base used for ylide formation might lead to side reactions if the substrate is not stable under these conditions. Add the ketone slowly to the pre-formed ylide at a low temperature.

Experimental Protocol: Wittig Reaction with Protected this compound

  • Protection: Convert this compound to its tetramethyl ester using methanol and a suitable acid catalyst (e.g., H₂SO₄) under reflux. Purify the resulting tetramethyl 5,5'-carbonyldiisophthalate.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic color change should be observed.

  • Wittig Reaction: Dissolve the protected 5,5'-carbonyldiisophthalate in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The main byproduct will be triphenylphosphine oxide.[13]

Knoevenagel Condensation for C=C Bond Formation

Issue: The Knoevenagel condensation with an active methylene compound (e.g., malononitrile) is not proceeding or giving low yields.

Potential Cause Troubleshooting Steps
Insufficient Basicity of Catalyst The reaction is typically catalyzed by a weak base.[9] If the reaction is slow, a slightly stronger, non-nucleophilic base might be required, but be cautious of side reactions. Piperidine or ammonium acetate are common catalysts.[14][15]
Deactivation of the Carbonyl Group The electron-withdrawing carboxylic acid groups significantly reduce the electrophilicity of the carbonyl carbon. Protection of the carboxylic acid groups as esters is highly recommended to enhance reactivity.
Reversibility of the Initial Addition The initial nucleophilic addition can be reversible. To drive the reaction forward, removal of the water formed during the condensation step can be beneficial, for example, by using a Dean-Stark apparatus.
Steric Hindrance The bulky substrate may require elevated temperatures and longer reaction times to overcome steric hindrance.
Low Solubility of Reactants Ensure that both the this compound (or its ester derivative) and the active methylene compound are soluble in the chosen solvent at the reaction temperature.

Experimental Protocol: Knoevenagel Condensation with Protected this compound

  • Protection: Prepare the tetramethyl ester of this compound as described for the Wittig reaction.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the protected 5,5'-carbonyldiisophthalate and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as toluene or ethanol.[14]

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The removal of water in the Dean-Stark trap indicates the progress of the condensation.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to isolate the desired product.[14]

Visualizations

experimental_workflow cluster_protection Protection of Carboxylic Acids cluster_functionalization Carbonyl Functionalization cluster_deprotection Deprotection Start This compound Protect Esterification (e.g., with Methanol/H+) Start->Protect Protected Protected Diisophthalate (Tetramethyl Ester) Protect->Protected Wittig Wittig Reaction (Phosphonium Ylide) Protected->Wittig Forms C=C (Alkene) Knoevenagel Knoevenagel Condensation (Active Methylene Compound) Protected->Knoevenagel Forms C=C (α,β-unsaturated) Reduction Reduction (e.g., NaBH4) Protected->Reduction Forms C-OH Deprotect Hydrolysis (Acid or Base) Wittig->Deprotect Knoevenagel->Deprotect Reduction->Deprotect Final_Product Functionalized This compound Deprotect->Final_Product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic Start Low/No Product Yield Check_Protection Are Carboxylic Acids Protected? Start->Check_Protection Protect_Acids Protect as Esters Check_Protection->Protect_Acids No Check_Reactivity Is the Carbonyl Too Deactivated? Check_Protection->Check_Reactivity Yes Protect_Acids->Check_Reactivity Increase_Reactivity Use Harsher Conditions (Higher Temp, Longer Time) or More Reactive Reagent Check_Reactivity->Increase_Reactivity Yes Check_Sterics Is Steric Hindrance an Issue? Check_Reactivity->Check_Sterics No Increase_Reactivity->Check_Sterics Modify_Reagent Use Less Bulky Reagent if Possible Check_Sterics->Modify_Reagent Yes Check_Side_Reactions Are There Unwanted Side Reactions? Check_Sterics->Check_Side_Reactions No Modify_Reagent->Check_Side_Reactions Optimize_Conditions Modify Reagent Addition, Temperature, or Solvent Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: Troubleshooting logic for functionalization reactions of this compound.

References

Technical Support Center: 5,5'-Carbonyldiisophthalic Acid MOFs - Particle Size Control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs provide general strategies for controlling the particle size of Metal-Organic Frameworks (MOFs). While the principles are broadly applicable, specific experimental conditions for 5,5'-Carbonyldiisophthalic acid MOFs may need to be empirically optimized.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound MOFs, with a focus on achieving desired particle sizes.

Issue EncounteredQuestionPossible CausesSuggested Solutions
Large, Polydisperse Crystals My MOF particles are too large and not uniform in size. How can I obtain smaller, more monodisperse crystals?1. Slow nucleation rate and fast crystal growth.2. Insufficient number of nucleation sites.3. Ostwald ripening occurring over long reaction times.1. Increase the nucleation rate: - Rapidly increase the temperature to the desired reaction temperature. - Increase the concentration of the reactants (metal salt and this compound).2. Introduce modulators: - Add a monocarboxylic acid (e.g., acetic acid, benzoic acid) to the reaction mixture. Modulators compete with the linker for coordination to the metal centers, which can control both nucleation and growth rates.[1][2] Start with a low modulator concentration and gradually increase it.3. Decrease the reaction time: Shorter reaction times can limit the extent of crystal growth and Ostwald ripening.[3]
Amorphous Product or No Crystals I am not getting any crystalline product, or the product is amorphous. What should I do?1. Reaction conditions (temperature, time) are not suitable for crystallization.2. Reactant concentrations are too high, leading to rapid precipitation.3. The solvent system is not optimal for MOF formation.1. Optimize reaction temperature and time: - Gradually increase the reaction temperature. - Extend the reaction time to allow for crystal formation.2. Adjust reactant concentrations: - Decrease the concentration of the metal salt and/or the linker to slow down the reaction rate.3. Modify the solvent system: - Try a different solvent or a mixture of solvents. Common solvents for MOF synthesis include DMF, DEF, and ethanol. The choice of solvent can influence the solubility of the reactants and the stability of the resulting MOF.[4]
Small, Agglomerated Nanoparticles The synthesized MOF particles are in the nano-range but are heavily agglomerated. How can I prevent this?1. High surface energy of the nanoparticles leading to aggregation.2. Insufficient stabilization of the nanoparticles in the reaction medium.1. Use capping agents or surfactants: - Introduce polymers like polyvinylpyrrolidone (PVP) or surfactants like cetyltrimethylammonium bromide (CTAB) into the synthesis.[5] These molecules can adsorb onto the surface of the growing crystals and prevent them from aggregating.2. Employ sonication: Briefly sonicate the reaction mixture after synthesis to break up agglomerates.
Inconsistent Particle Size Between Batches I am struggling with reproducibility and getting different particle sizes in different synthesis batches. Why is this happening?1. Minor variations in experimental parameters.2. Inconsistent heating and cooling rates.3. Impurities in reactants or solvents.1. Strictly control all experimental parameters: - Precisely measure the amounts of all reactants and solvents. - Use a programmable oven or oil bath to ensure consistent heating and cooling profiles.2. Ensure the purity of all chemicals: - Use high-purity reactants and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a modulator in controlling the particle size of MOFs?

A1: A modulator, typically a monocarboxylic acid, competes with the multidentate organic linker (this compound in this case) for coordination to the metal ions.[2] This competitive binding can influence both the nucleation and growth processes. By controlling the concentration and type of modulator, you can tune the rate of MOF formation, which in turn affects the final particle size and morphology. A higher modulator concentration often leads to smaller crystals by increasing the number of nucleation events and capping crystal growth.[1]

Q2: How does temperature affect the particle size of this compound MOFs?

A2: Temperature plays a crucial role in the kinetics of MOF formation. Generally, higher temperatures lead to faster reaction rates. This can result in a higher nucleation rate, producing a larger number of smaller crystals.[6] Conversely, lower temperatures slow down the reaction, which may favor the growth of larger, more well-defined crystals. The optimal temperature for achieving a specific particle size needs to be determined experimentally.

Q3: Can the choice of solvent influence the particle size?

A3: Yes, the solvent system is a critical parameter. The solubility of the metal salt and the organic linker, as well as the coordination ability of the solvent molecules, can significantly impact the crystallization process.[4] For instance, a solvent that strongly coordinates to the metal ions may compete with the linker and act as a modulator, leading to smaller particles. Experimenting with different solvents (e.g., DMF, DEF, ethanol, or mixtures thereof) is a common strategy to control particle size.

Q4: What is the effect of the metal-to-linker ratio on particle size?

A4: The molar ratio of the metal salt to the this compound linker can influence the nucleation and growth kinetics. A higher concentration of the metal salt can lead to a faster nucleation rate, resulting in the formation of a larger number of nuclei and consequently smaller crystals with a more uniform size distribution.[1]

Quantitative Data Summary

The following table summarizes the effect of various synthesis parameters on the particle size of MOFs, based on literature for structurally related systems. These trends are expected to be a good starting point for optimizing the synthesis of this compound MOFs.

ParameterMOF SystemObservationParticle Size Trend
Ligand-to-Metal Salt Ratio Mg-MOF-74Increasing the molar ratio of metal salt to ligand from 1:3 to 1:9.Crystal width decreased from ~715 nm to ~493 nm, and length decreased from ~4.3 µm to ~807 nm.[1]
Modulator Concentration (Acetic Acid) Mg-MOF-74Increasing the amount of acetic acid as a modulator.Crystal length decreased significantly, while the width remained relatively constant.[1]
Modulator Acidity Mg-MOF-74Using capping agents with increasing acidity.The size of the crystals increased with increasing acidity of the capping agent due to weaker coordination ability.[1]
Water Content in Solvent Mg-MOF-74Varying the amount of water in the reaction solution.The size and morphology of the crystals could be precisely regulated from the nanoscale to the microscale. Nanosized flaky crystals were obtained with an optimized amount of water.[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis for Particle Size Control

This protocol describes a general solvothermal method that can be adapted to control the particle size of this compound MOFs.

  • Reactant Preparation:

    • Dissolve the metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent (e.g., DMF, DEF).

    • In a separate vial, dissolve the this compound linker in the same solvent.

    • If using a modulator, add the desired amount of the modulating agent (e.g., acetic acid) to the linker solution.

  • Reaction Mixture:

    • Combine the metal salt solution and the linker solution in a Teflon-lined autoclave.

    • Stir the mixture for a short period to ensure homogeneity.

  • Crystallization:

    • Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 80-150 °C).

    • Maintain the temperature for a specific duration (e.g., 12-48 hours).

  • Isolation and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with the synthesis solvent to remove any unreacted starting materials.

    • Perform a solvent exchange with a low-boiling-point solvent (e.g., ethanol, acetone) to facilitate activation.

    • Dry the final product under vacuum.

Protocol 2: Microwave-Assisted Synthesis for Rapid Screening and Nanosize Control

Microwave-assisted synthesis can be a rapid method to screen different reaction conditions and often yields smaller particles.

  • Reactant Preparation:

    • Prepare stock solutions of the metal salt, this compound, and any modulator in the chosen solvent.

  • Reaction Mixture:

    • In a microwave-safe reaction vessel, combine the reactant solutions in the desired ratios.

    • Ensure the total volume is appropriate for the vessel size.

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor.

    • Set the desired temperature, pressure, and reaction time (e.g., 120 °C for 5-60 minutes).

  • Isolation and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Isolate and purify the product as described in the solvothermal protocol.

Visualizations

Below are diagrams illustrating the key relationships and workflows for controlling the particle size of this compound MOFs.

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing Linker Linker Solution (this compound) Linker->Mixing Modulator Modulator (Optional) Modulator->Mixing Crystallization Crystallization (Solvothermal or Microwave) Mixing->Crystallization Isolation Isolation & Washing Crystallization->Isolation Activation Activation Isolation->Activation Characterization Characterization (SEM, PXRD) Activation->Characterization

Caption: Experimental workflow for the synthesis and particle size control of MOFs.

particle_size_control cluster_params Synthesis Parameters cluster_outcomes Particle Size Outcomes Temperature Temperature Smaller_Particles Smaller Particles Temperature->Smaller_Particles Increase Larger_Particles Larger Particles Temperature->Larger_Particles Decrease Concentration Reactant Concentration Concentration->Smaller_Particles Increase Concentration->Larger_Particles Decrease Modulator Modulator Concentration & pKa Modulator->Smaller_Particles Increase Solvent Solvent System Solvent->Smaller_Particles Strongly Coordinating Solvent->Larger_Particles Weakly Coordinating Time Reaction Time Time->Smaller_Particles Decrease (Limit Growth) Time->Larger_Particles Increase (Growth)

Caption: Influence of key synthesis parameters on MOF particle size.

References

Validation & Comparative

Validating the Molecular Architecture of 5,5'-Carbonyldiisophthalic Acid: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further research. This guide provides a comparative analysis of X-ray crystallography for validating the structure of 5,5'-Carbonyldiisophthalic acid, alongside alternative analytical techniques. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from the closely related compound, 5-aminoisophthalic acid, to illustrate the principles and data presentation of X-ray crystallography.

X-ray crystallography stands as the gold standard for providing unambiguous proof of a molecule's spatial arrangement. It offers a detailed atomic-level picture of the crystalline solid, revealing bond lengths, bond angles, and conformational details. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary and often more readily obtainable information about the molecule's connectivity and functional groups.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. The following table compares X-ray crystallography with other common methods.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldVibrational and rotational transitions of bondsMass-to-charge ratio of ionized molecules
Sample Requirements High-quality single crystalSoluble sample in a suitable deuterated solventSolid, liquid, or gasSolid, liquid, or gas; requires ionization
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), stereochemistryPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous structure determinationProvides information about structure in solution, dynamic processesRapid and non-destructive, good for functional group identificationHigh sensitivity, provides molecular formula
Limitations Requires a suitable single crystal, which can be difficult to growCan be complex to interpret for large molecules, sensitive to impuritiesProvides limited information on the overall 3D structureDoes not directly provide 3D structural information

X-ray Crystallography: A Detailed Look

Single-crystal X-ray diffraction provides the most definitive structural validation. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 5-Aminoisophthalic Acid Co-crystal

The following protocol is adapted from a study on a co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene, serving as a representative example for an isophthalic acid derivative.[1][2]

1. Crystal Growth:

  • Solid 1,2-bis(pyridin-4-yl)ethene (0.0119 g, 6.53 × 10⁻⁵ mol) and 5-aminoisophthalic acid (0.0109 g, 6.02 × 10⁻⁵ mol) were combined in a 25 ml scintillation vial.[1]

  • Approximately 15 ml of ethyl acetate was added, followed by gentle heating.[1]

  • An additional 2 ml of methanol was added to dissolve all remaining solids.[1]

  • The loosely capped vial was stored in a dark cabinet.[1]

  • Yellow, block-shaped crystals suitable for single-crystal X-ray diffraction were obtained after two weeks.[1]

2. Data Collection:

  • A suitable crystal was mounted on a diffractometer.

  • X-ray diffraction data was collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα radiation).

3. Structure Solution and Refinement:

  • The collected diffraction data was processed to yield a set of structure factors.

  • The crystal structure was solved using direct methods or Patterson methods.

  • The structural model was refined using full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were located in difference Fourier maps and refined isotropically or placed in calculated positions.

Crystallographic Data for a 5-Aminoisophthalic Acid Co-crystal

The following table summarizes the key crystallographic data obtained for the 5-aminoisophthalic acid co-crystal.[1][2]

ParameterValue
Chemical FormulaC₁₂H₁₀N₂·C₈H₇NO₄
Formula Weight363.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (4)
b (Å)17.8901 (7)
c (Å)9.8967 (4)
α (°)90
β (°)109.345 (2)
γ (°)90
Volume (ų)1690.10 (12)
Z4
Calculated Density (g/cm³)1.428
Absorption Coefficient (mm⁻¹)0.103
F(000)760
Theta range for data collection (°)2.1 to 28.3
Reflections collected15432
Independent reflections4123 [R(int) = 0.034]
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.063, wR₂ = 0.136

Visualizing the Workflow and Comparison

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffraction Pattern) mounting->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Fig. 1: Experimental workflow for X-ray crystallography.

logical_relationship xray X-ray Crystallography (Definitive 3D Structure) nmr NMR Spectroscopy (Connectivity & Environment) ir IR Spectroscopy (Functional Groups) ms Mass Spectrometry (Molecular Weight & Formula) info_3d Atomic Coordinates xray->info_3d info_connectivity Bonding Network nmr->info_connectivity info_functional Vibrational Modes ir->info_functional info_mass m/z Ratio ms->info_mass

Fig. 2: Comparison of structural validation methods.

References

comparative study of the gas separation performance of MOFs from different isophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective gas separation technologies is a critical endeavor in fields ranging from industrial chemical production to environmental remediation and even advanced drug delivery systems. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have shown immense promise in this area due to their tunable pore sizes and chemical functionalities. Among the vast array of organic linkers used to construct MOFs, isophthalic acid and its derivatives have garnered significant attention as versatile and accessible building blocks. This guide provides a comparative analysis of the gas separation performance of MOFs synthesized from various isophthalic acid derivatives, supported by experimental data, to aid researchers in the selection and design of materials for specific applications.

Performance Comparison of Isophthalate-Based MOFs

The introduction of functional groups onto the isophthalic acid backbone can significantly influence the gas separation properties of the resulting MOFs. These functional groups can alter the pore environment, affecting interactions with different gas molecules and thereby enhancing selectivity for specific gas pairs. The following table summarizes the CO2 and C2H2 separation performance of a series of isoreticular copper-based MOFs constructed from diisophthalate ligands with different substituents.

MOF DesignationIsophthalic Acid Derivative LinkerGas PairUptake Capacity (cm³/g at 298 K, 1 atm)IAST Selectivity (equimolar mixture)Reference
ZJNU-87 3,3',5,5'-azoxybenzenetetracarboxylic acidCO₂/CH₄78.3 (CO₂) / 30.1 (CH₄)3.9[1]
C₂H₂/CH₄135.2 (C₂H₂) / 30.1 (CH₄)14.2[1]
ZJNU-88 4,4'-(methylazanediyl)diisophthalic acidCO₂/CH₄85.1 (CO₂) / 32.5 (CH₄)4.5[1]
C₂H₂/CH₄142.6 (C₂H₂) / 32.5 (CH₄)16.8[1]
ZJNU-89 4,4'-(methoxyazanediyl)diisophthalic acidCO₂/CH₄92.7 (CO₂) / 34.2 (CH₄)5.1[1]
C₂H₂/CH₄155.8 (C₂H₂) / 34.2 (CH₄)19.5[1]
ZJNU-81 2-methyl-4,4'-oxybis(isophthalic acid)CO₂/CH₄~80 (CO₂) / ~30 (CH₄)~5.0[2]
C₂H₂/CH₄~140 (C₂H₂) / ~30 (CH₄)~18.0[2]
ZJNU-82 3-methyl-4,4'-oxybis(isophthalic acid)CO₂/CH₄~82 (CO₂) / ~31 (CH₄)~5.2[2]
C₂H₂/CH₄~145 (C₂H₂) / ~31 (CH₄)~19.0[2]
ZJNU-83 2,2'-dimethyl-4,4'-oxybis(isophthalic acid)CO₂/CH₄~75 (CO₂) / ~28 (CH₄)~4.8[2]
C₂H₂/CH₄~130 (C₂H₂) / ~28 (CH₄)~17.0[2]
ZJNU-84 5,5'-(quinoline-5,8-diyl)diisophthalic acidCO₂/CH₄Enhanced vs. parentEnhanced vs. parent[3]
C₂H₂/CH₄Enhanced vs. parentEnhanced vs. parent[3]

Note: The data for ZJNU-81, ZJNU-82, and ZJNU-83 are estimated from graphical representations in the source material. "Enhanced vs. parent" for ZJNU-84 indicates improved performance compared to the non-nitrogen-functionalized counterpart, as specific values were not tabled in the abstract.[3]

Experimental Protocols

The synthesis of these isophthalate-based MOFs and the evaluation of their gas separation performance typically follow established procedures. Below are detailed methodologies for these key experiments.

Synthesis of Isophthalate-Based MOFs (General Solvothermal Method)
  • Reactant Preparation: The corresponding isophthalic acid derivative linker and a metal salt (e.g., copper(II) nitrate) are dissolved in a solvent mixture, typically containing N,N-dimethylformamide (DMF), ethanol, and water.

  • Reaction Mixture: The solutions are combined in a sealed reaction vessel, such as a Teflon-lined stainless-steel autoclave. The molar ratios of the reactants and the solvent composition are critical parameters that can influence the final product.

  • Solvothermal Reaction: The sealed vessel is heated in an oven to a specific temperature (typically between 80 and 120 °C) for a defined period (usually 24 to 72 hours).

  • Isolation and Purification: After the reaction, the vessel is cooled to room temperature. The resulting crystalline product is collected by filtration or decantation. The crystals are then washed multiple times with a solvent like DMF and subsequently with a more volatile solvent such as ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: To ensure the pores are accessible for gas adsorption, the purified MOF is "activated." This is typically achieved by heating the material under a dynamic vacuum at an elevated temperature (e.g., 100-180 °C) for several hours to remove any residual solvent molecules from the pores.

Gas Adsorption Measurements
  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube of a volumetric gas adsorption analyzer.

  • Degassing: The sample is further degassed in-situ by the instrument at a high temperature under vacuum to ensure the removal of any adsorbed atmospheric gases.

  • Isotherm Measurement: The gas adsorption isotherms are measured at a constant temperature (e.g., 273 K or 298 K). The instrument doses a known amount of the adsorbate gas (e.g., CO₂, CH₄, N₂) into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change. This process is repeated at various pressures to generate the adsorption isotherm. Desorption isotherms are measured by systematically reducing the pressure.

  • Selectivity Calculation: The ideal adsorbed solution theory (IAST), developed by Myers and Prausnitz, is commonly used to predict the binary gas separation performance from the single-component adsorption isotherm data. This allows for the calculation of the adsorption selectivity for a gas mixture of a specific composition (e.g., equimolar).

Visualizing the Logic and Workflow

To better understand the comparative study process and the experimental workflow, the following diagrams have been generated.

logical_relationship cluster_input Input Parameters cluster_synthesis MOF Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_output Comparative Analysis Linker Isophthalic Acid Derivative FuncGroup Functional Group (-R) Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Node FuncGroup->Synthesis Metal->Synthesis Activation Activation Synthesis->Activation Characterization Structural Characterization (PXRD, TGA) Activation->Characterization Adsorption Gas Adsorption Measurement Characterization->Adsorption Selectivity IAST Selectivity Calculation Adsorption->Selectivity Performance Gas Separation Performance Selectivity->Performance StructureProperty Structure-Property Relationship Performance->StructureProperty

Caption: Logical flow for comparing MOF gas separation performance.

experimental_workflow cluster_synthesis MOF Synthesis cluster_adsorption Gas Adsorption Analysis Start Start Reactants Dissolve Linker & Metal Salt Start->Reactants Mix Combine in Autoclave Reactants->Mix Heat Solvothermal Reaction Mix->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter & Wash Cool->Filter Activate Activate under Vacuum Filter->Activate End_Synth Activated MOF Activate->End_Synth Start_Ads Start Analysis End_Synth->Start_Ads Degas In-situ Degassing Start_Ads->Degas Isotherm Measure Adsorption Isotherm Degas->Isotherm Data Collect P & Adsorbed Amount Isotherm->Data Analyze Calculate Selectivity (IAST) Data->Analyze End_Ads Performance Data Analyze->End_Ads

Caption: Experimental workflow for MOF synthesis and gas adsorption analysis.

References

A Comparative Guide to the Photocatalytic Activity of 5,5'-Carbonyldiisophthalic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

The quest for efficient and sustainable solutions to environmental remediation and renewable energy production has propelled the development of advanced photocatalytic materials. Among these, Metal-Organic Frameworks (MOFs) have emerged as a highly promising class due to their tunable structures, high surface areas, and unique photophysical properties. MOFs constructed from specific organic linkers, such as derivatives of 5,5'-Carbonyldiisophthalic acid, are gaining attention for their potential in harnessing light energy to drive chemical reactions.

This guide provides a comparative assessment of the photocatalytic performance of materials based on a representative ligand, 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid), against other well-established photocatalysts. It is intended for researchers and scientists in materials science and drug development, offering a concise summary of performance data, detailed experimental protocols, and mechanistic insights.

Data Presentation: Performance Comparison

The photocatalytic efficiency of a material is benchmarked across various applications, including the degradation of organic pollutants, photocatalytic hydrogen (H₂) evolution, and carbon dioxide (CO₂) reduction.

Table 1: Photocatalytic Degradation Performance of 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid)-Based MOFs

This table summarizes the performance of two recently synthesized d¹⁰-metal-based MOFs using a derivative of this compound for the degradation of p-nitrophenol (PNP), a common industrial pollutant.[1][2][3]

Material/MOFMetal CenterPollutantDegradation Efficiency (%)Time (min)Rate Constant (k, min⁻¹)Band Gap (eV)Ref.
[Zn₂(L)(H₂O)(bbi)] (1) Zn(II)p-Nitrophenol (80 ppm)90.01%500.041853.00[1]
[Cd₂(L)(bbi)] (2) Cd(II)p-NitrophenolLower than (1)--3.23[1]
(L = 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid), bbi = 1,1′-(1,4-butanediyl)bis(imidazole))

Table 2: Comparative Photocatalytic Activity with Alternative Materials

This table compares the performance of the isophthalic acid-based MOFs with common alternative photocatalysts like UiO-66, NH₂-MIL-125(Ti), and graphitic carbon nitride (g-C₃N₄) in various photocatalytic applications.

CatalystApplicationTargetPerformance MetricValueRef.
Zn-Isophthalate MOF Pollutant Degradationp-Nitrophenol90.01% degradation50 min[1]
UiO-66 (Defective) CO₂ ReductionCO₂ to COCO evolution rate1.33 µmol g⁻¹ h⁻¹[4]
UiO-66/GO Composite Pollutant DegradationCarbamazepineRate constant (k)0.0135 min⁻¹[5]
NH₂-UiO-66 H₂ EvolutionWater SplittingH₂ evolution rate64.06 µmol g⁻¹ h⁻¹[6]
NH₂-MIL-125(Ti) H₂ EvolutionWater SplittingH₂ evolution rate~40 µmol g⁻¹ h⁻¹ (initial)[7]
NH₂-MIL-125(Ti) CO₂ ReductionCO₂ to CH₄CH₄ yield15.83 µmol g⁻¹ h⁻¹[8]
g-C₃N₄ (nanosheets) H₂ EvolutionWater SplittingH₂ evolution rate14x higher than bulk[9]
g-C₃N₄/MeTMC-COP H₂ EvolutionWater SplittingH₂ evolution rate11.8 µmol g⁻¹ h⁻¹[10]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of photocatalytic materials.

Protocol 1: Photocatalytic Degradation of Aqueous Pollutants (e.g., Dyes, Phenols)

This protocol outlines a typical procedure for evaluating the degradation of an organic pollutant in water.

  • Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a defined volume of the pollutant solution (e.g., 100 mL of 80 ppm p-nitrophenol).[1] The vessel is typically a quartz reactor to allow UV-Vis light penetration.[11]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules. An initial sample (t=0) is taken at the end of this period.

  • Initiation of Photocatalysis: Irradiate the suspension using a light source. The type of lamp (e.g., Xenon, Mercury) and the use of any filters (e.g., to cut off UV or IR light) should be specified based on the material's absorption spectrum.[12] The reactor should be kept at a constant temperature, often using a cooling water jacket.[11]

  • Sampling: At regular time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw aliquots (e.g., 3-5 mL) of the suspension.[13]

  • Sample Preparation: Immediately centrifuge or filter the withdrawn aliquots to remove the catalyst particles. This step is critical to stop the reaction and prevent interference during analysis.

  • Analysis: Measure the concentration of the pollutant in the clarified supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the target molecule.[13]

  • Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration after equilibrium and Cₜ is the concentration at time 't'. The reaction kinetics are often modeled using a pseudo-first-order rate equation.[13]

Protocol 2: Photocatalytic Hydrogen (H₂) Evolution from Water Splitting

This protocol describes the measurement of H₂ gas produced from water using a photocatalyst and a sacrificial agent.

  • Reactor Setup: Add the photocatalyst (e.g., 10-50 mg) to an aqueous solution containing a sacrificial electron donor (e.g., triethanolamine (TEOA), methanol, or Na₂S/Na₂SO₃ mixture) in a gas-tight, sealed photoreactor with a quartz window.[7][14]

  • System Purge: Thoroughly degas the system by bubbling an inert gas (e.g., Argon or Nitrogen) through the suspension for at least 30 minutes to remove all dissolved oxygen, which can act as an electron scavenger.

  • Irradiation: Irradiate the reactor with a light source of known intensity (e.g., 300W Xenon lamp with an AM 1.5G filter) while maintaining constant stirring and temperature.[15]

  • Gas Sampling: At set time intervals, extract a small volume of the headspace gas from the reactor using a gas-tight syringe.[16]

  • Quantification: Analyze the collected gas sample using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., molecular sieve 5A) to separate and quantify the amount of H₂ produced.[16]

  • Calculation: The rate of H₂ evolution is typically reported in units of micromoles per gram of catalyst per hour (µmol g⁻¹ h⁻¹).

Mandatory Visualization

Diagrams created using Graphviz DOT language illustrate key workflows and mechanisms, adhering to specified design constraints.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Pollutant Solution (e.g., 100 mL, 20 ppm) p3 Mix in Quartz Reactor p1->p3 p2 Weigh Photocatalyst (e.g., 50 mg) p2->p3 e1 Stir in Dark (30-60 min for Equilibrium) p3->e1 e2 Take t=0 Sample e1->e2 e3 Turn on Light Source (e.g., Xe Lamp) e2->e3 e4 Collect Aliquots at Timed Intervals e3->e4 a1 Centrifuge/Filter to Remove Catalyst e4->a1 a2 Measure Absorbance (UV-Vis Spectrophotometer) a1->a2 a3 Calculate C/C₀ and Degradation % a2->a3

Caption: Experimental workflow for assessing the photocatalytic degradation of aqueous pollutants.

G cluster_reactions Redox Reactions Light Light (hν ≥ Ebg) MOF MOF Photocatalyst Light->MOF VB Valence Band (VB) CB Conduction Band (CB) VB->CB  Photoexcitation h h⁺ e e⁻ O2 O₂ e->O2 Reduction H2O_ox H₂O / OH⁻ h->H2O_ox Oxidation Pollutant_ox Organic Pollutant h->Pollutant_ox Oxidation ROS_prod •O₂⁻, •OH O2->ROS_prod forms H2O_ox->ROS_prod forms Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant_ox->Degradation ROS_prod->Degradation attack pollutant

Caption: General mechanism of photocatalysis in a MOF for pollutant degradation.

References

Benchmarking Proton Conductivity: A Comparative Analysis of 5,5'-Carbonyldiisophthalic Acid-Related Materials Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel materials with high proton conductivity is a significant driver of innovation in areas ranging from fuel cells to biomedical sensors. This guide provides a comparative benchmark of the proton conductivity of materials derived from a close structural analog of 5,5'-Carbonyldiisophthalic acid against established proton conductors such as Nafion®, sulfonated poly(ether ether ketone) (SPEEK), and the metal-organic framework (MOF) UiO-66-SO3H.

Comparative Proton Conductivity Data

The following table summarizes the proton conductivity of lanthanide 5-(dihydroxyphosphoryl)isophthalates and leading benchmark materials under various conditions. This data facilitates a direct comparison of their performance.

MaterialTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
Lanthanide 5-(dihydroxyphosphoryl)isophthalates
Eu-II80955.4 x 10⁻⁶[1]
La-I80952.1 x 10⁻⁵[1]
Yb-III80951.3 x 10⁻⁴[1]
Yb-III (NH₃ exposed)8095~5.0 x 10⁻³[1]
Benchmark Conductors
Nafion® 11780>70Similar to or lower than highly sulfonated polyimides
Sulfonated Polyimides (highly sulfonated)80>70Higher than Nafion® 117[2]
Sulfonated Polyamides (with nitrile groups)80-1.41 x 10⁻¹
Muconic Acid-Based Polyamide (MUFASA34)25559.895 x 10⁻³[3]
Sulfonated Polyimide (NTDA-BAPFDS)-<100Similar to Nafion® 117[4]
Cured-Sulfonated Co-polyimide (Cured-SPI-20)Room Temp.-8.5 x 10⁻²[5]

Experimental Protocols

The standard method for determining proton conductivity in these materials is Electrochemical Impedance Spectroscopy (EIS) . A detailed protocol for this technique is outlined below.

Protocol: Proton Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)

1. Sample Preparation:

  • Membrane Fabrication: Polymer samples, including those synthesized from this compound derivatives, are typically cast into thin membranes of uniform thickness.

  • Hydration: The membranes are hydrated by immersion in deionized water for a specified period (e.g., 24 hours) at a controlled temperature.

  • Cutting: A circular or rectangular sample of a precise, known area is cut from the hydrated membrane.

2. Measurement Cell Assembly:

  • The hydrated membrane is placed in a specialized conductivity cell. This cell typically consists of two blocking electrodes (e.g., stainless steel or platinum) between which the membrane is sandwiched.

  • For through-plane conductivity measurements, the electrodes are placed on opposite faces of the membrane.

  • The cell is placed within a temperature and humidity-controlled chamber to ensure stable experimental conditions.

3. EIS Measurement:

  • An AC voltage of small amplitude (e.g., 10-20 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • The impedance of the sample is measured at each frequency.

  • A Nyquist plot (imaginary impedance vs. real impedance) is generated from the collected data.

4. Data Analysis:

  • The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The proton conductivity (σ) is then calculated using the following formula: σ = L / (R * A) where:

    • L is the thickness of the membrane (in cm).

    • R is the bulk resistance of the membrane (in Ω).

    • A is the cross-sectional area of the membrane (in cm²).

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical workflow for benchmarking the proton conductivity of a new material against known standards.

G cluster_0 Material Synthesis & Preparation cluster_1 Benchmark Material Selection cluster_2 Proton Conductivity Measurement cluster_3 Data Analysis & Comparison A Synthesize Polymer from This compound B Cast Polymer into a Thin Membrane A->B C Hydrate Membrane in Deionized Water B->C F Assemble Conductivity Cell with Sample C->F D Select Known Proton Conductors (e.g., Nafion) E Prepare Benchmark Membranes to Same Specifications D->E E->F G Perform Electrochemical Impedance Spectroscopy (EIS) F->G H Calculate Proton Conductivity (σ) G->H I Tabulate Conductivity Data for All Materials H->I J Compare Performance Under Identical Conditions I->J K Draw Conclusions on Relative Performance J->K

Caption: Experimental workflow for benchmarking proton conductivity.

G cluster_materials Materials Under Comparison cluster_properties Key Performance Metric cluster_conditions Influencing Factors Target 5,5'-CDIA Polymer Conductivity Proton Conductivity (S/cm) Target->Conductivity Nafion Nafion Nafion->Conductivity SPEEK SPEEK SPEEK->Conductivity MOF UiO-66-SO3H MOF->Conductivity Temp Temperature Conductivity->Temp Humidity Relative Humidity Conductivity->Humidity

Caption: Logical relationship for proton conductivity comparison.

References

Computational Modeling of 5,5'-Carbonyldiisophthalic Acid MOFs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current computational landscape reveals a significant gap in the simulation-based research of Metal-Organic Frameworks (MOFs) constructed from 5,5'-Carbonyldiisophthalic acid (H4cda) for drug delivery applications. Despite the growing interest in computational modeling to accelerate the discovery and optimization of MOFs for therapeutic purposes, specific simulation data for H4cda-based MOFs, particularly in comparison to other established MOF platforms, remains largely unavailable in the public domain.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the computational methodologies used to evaluate MOFs for drug delivery. However, due to the lack of specific studies on H4cda-based MOFs, we will present a generalized overview of the computational workflows and performance metrics, drawing comparisons with well-studied alternative MOFs. The methodologies and data presented here are based on computational studies of other isophthalic acid-based MOFs and prominent MOF families like the UiO and IRMOF series.

The Role of Computational Modeling in MOF-based Drug Delivery

Computational modeling and simulation are powerful tools for predicting the behavior of MOFs as drug carriers. These methods provide insights into drug loading capacities, release kinetics, and the stability of the MOF-drug conjugate at an atomistic level. The primary simulation techniques employed are Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD).

Grand Canonical Monte Carlo (GCMC) simulations are primarily used to predict the adsorption isotherms and loading capacities of drugs within the porous structure of MOFs. This technique allows for the determination of the energetically most favorable positions for the drug molecules within the MOF's pores.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the drug-loaded MOF system. MD simulations can elucidate the diffusion of drug molecules within the pores, the interactions between the drug and the framework, and the stability of the MOF structure in a biological environment.

Comparative Performance Metrics for MOFs in Drug Delivery

To objectively compare the performance of different MOFs for drug delivery, several quantitative metrics are derived from computational simulations. While specific data for H4cda MOFs is not available, the following table outlines key performance indicators and provides hypothetical data ranges based on studies of other MOFs to illustrate a comparative framework.

Performance MetricH4cda-based MOF (Hypothetical)Alternative MOF (e.g., UiO-66)Alternative MOF (e.g., MOF-5)Simulation Method
Drug Loading Capacity (wt%) Data Not Available15 - 40%10 - 35%GCMC
Binding Energy (kJ/mol) Data Not Available-50 to -150-40 to -120GCMC/MD
Drug Diffusion Coefficient (cm²/s) Data Not Available10⁻⁶ to 10⁻⁸10⁻⁵ to 10⁻⁷MD
Framework Stability in Water Data Not AvailableHighLowMD

Note: The data presented for alternative MOFs are generalized from various computational studies and can vary significantly based on the specific drug molecule, force field parameters, and simulation conditions.

Experimental and Computational Protocols

A robust computational study of MOFs for drug delivery involves a multi-step workflow, from the initial setup of the simulation to the analysis of the results.

Workflow for Computational Modeling of MOF-Drug Interactions:

G cluster_setup 1. System Setup cluster_simulation 2. Simulation cluster_analysis 3. Data Analysis A Obtain MOF Crystal Structure B Optimize Drug Molecule Geometry A->B C Define Force Field Parameters B->C D GCMC Simulation (Drug Loading) C->D E MD Simulation (Dynamics & Stability) C->E F Calculate Loading Capacity D->F G Analyze Binding Energies D->G E->G H Determine Diffusion Coefficients E->H I Assess Framework Stability E->I

Caption: A generalized workflow for the computational modeling of drug delivery in MOFs.

Detailed Methodologies:

  • Force Fields: The accuracy of computational simulations heavily relies on the force field used to describe the interatomic interactions. Commonly used force fields for MOF simulations include the Universal Force Field (UFF), DREIDING, and specialized force fields like UFF4MOF. For drug molecules, general-purpose force fields such as the General Amber Force Field (GAFF) are often employed. The choice of force field is a critical step and should be validated against experimental data where possible.[1][2]

  • Partial Charges: Accurate assignment of partial atomic charges is crucial for modeling the electrostatic interactions between the drug and the MOF. Charges can be derived from quantum mechanical calculations using methods like Density Functional Theory (DFT).[3]

  • Simulation Software: A variety of software packages are available for performing GCMC and MD simulations of MOFs, including LAMMPS, GROMACS, and RASPA.[4]

  • GCMC Simulation Protocol:

    • Define the simulation box containing the rigid MOF structure.

    • Specify the temperature and fugacity (related to pressure) of the drug molecule.

    • Perform Monte Carlo moves (insertion, deletion, translation, rotation) to sample the phase space.

    • Equilibrate the system until the number of adsorbed molecules fluctuates around a stable average.

    • Calculate the average number of adsorbed molecules to determine the loading capacity.

  • MD Simulation Protocol:

    • Construct the initial configuration of the drug-loaded MOF system.

    • Place the system in a simulation box, often with a solvent like water to mimic biological conditions.

    • Minimize the energy of the system to remove unfavorable contacts.

    • Equilibrate the system at the desired temperature and pressure (e.g., NVT or NPT ensemble).

    • Run a production simulation for a sufficient length of time to collect trajectory data.

    • Analyze the trajectory to calculate properties like binding energies, diffusion coefficients, and radial distribution functions.

Logical Relationship for MOF Selection

The selection of a suitable MOF for a specific drug delivery application involves a multi-criteria decision-making process. The following diagram illustrates the logical relationships between key MOF properties and the desired outcomes.

G cluster_properties MOF Properties cluster_performance Performance Metrics cluster_outcome Desired Outcome PoreSize Pore Size & Geometry Loading High Drug Loading PoreSize->Loading SurfaceChem Surface Chemistry SurfaceChem->Loading Release Controlled Release SurfaceChem->Release Stability Framework Stability Biocompatibility Biocompatibility Stability->Biocompatibility Outcome Effective Drug Delivery Loading->Outcome Release->Outcome Biocompatibility->Outcome

Caption: Logical flow for selecting a MOF for drug delivery applications.

Conclusion and Future Outlook

While this guide provides a framework for understanding and comparing MOFs for drug delivery through computational modeling, the absence of specific data for this compound-based MOFs highlights a significant research opportunity. Future computational studies are needed to elucidate the potential of this particular class of MOFs. Researchers are encouraged to perform GCMC and MD simulations on H4cda-based structures to determine their drug loading capacities, binding affinities, and stability. Such studies will be invaluable for the rational design of novel MOF-based drug delivery systems and will enable a direct and meaningful comparison with other established MOF platforms. High-throughput computational screening, guided by machine learning, is also a promising avenue to accelerate the discovery of high-performing MOFs from the vast chemical space available.[2]

References

A Comparative Guide to the Properties of 5,5'-Carbonyldiisophthalic Acid and Alternative Linkers in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of 5,5'-Carbonyldiisophthalic acid, a tetracarboxylic acid linker molecule of interest in the development of high-performance polymers and metal-organic frameworks (MOFs). Due to the limited availability of comprehensive experimental data directly correlated with theoretical predictions for this specific molecule in publicly accessible literature, this guide establishes a baseline by comparing its known characteristics with those of two widely studied and well-characterized alternatives: terephthalic acid (BDC) and trimesic acid (BTC). This comparison offers a valuable frame of reference for researchers designing and synthesizing novel materials.

Structural and Physicochemical Properties: A Comparative Overview

The utility of an organic linker in materials science is largely dictated by its structural geometry, thermal stability, and solubility. The following tables summarize the available experimental and computed data for this compound and its alternatives.

Table 1: General and Physicochemical Properties

PropertyThis compoundTerephthalic Acid (BDC)Trimesic Acid (BTC)
CAS Number 43080-50-8[1]100-21-0[2]554-95-0
Molecular Formula C₁₇H₁₀O₉C₈H₆O₄[2]C₉H₆O₆
Molecular Weight 358.26 g/mol [1]166.13 g/mol [2]210.14 g/mol
Appearance White Solid (Assumed)White powder/crystals[2]Crystalline solid
Solubility Primarily used as an intermediate for polymers.[3]Insoluble in water, ether; slightly soluble in alcohol; soluble in alkalies.[2][4]Soluble in methanol, ethanol; sparingly soluble in water.
Melting Point Sublimes without melting[4]Sublimes at >300 °C375-380 °C (decomposes)

Table 2: Comparative Structural Data (Experimental - Crystal Structure)

ParameterThis compoundTerephthalic Acid (BDC)Trimesic Acid (BTC)
Crystal System Data not publicly availableTriclinicMonoclinic
Space Group Data not publicly availableP-1C2/c
Key Bond Lengths Data not publicly availableC-C (ring): ~1.39 Å, C-C (carboxyl): ~1.48 Å, C=O: ~1.27 Å, C-O: ~1.28 ÅC-C (ring): ~1.39 Å, C-C (carboxyl): ~1.49 Å, C=O: ~1.25 Å, C-O: ~1.31 Å
Key Bond Angles Data not publicly availableO-C-O (carboxyl): ~123°O-C-O (carboxyl): ~122°

Note: Data for BDC and BTC are representative values from crystallographic studies. Precise values can vary slightly between different reported structures.

Visualizing Methodologies and Molecular Structures

To provide a clear understanding of the processes involved in validating theoretical predictions and the structural differences between the linkers, the following diagrams are provided.

G General Workflow for Experimental Validation of Theoretical Predictions cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_analysis Analysis comp_model Computational Modeling (e.g., DFT) theor_props Predicted Properties (Geometry, Spectra, etc.) comp_model->theor_props comparison Comparative Analysis theor_props->comparison synthesis Synthesis & Purification characterization Characterization (XRD, TGA, FTIR, NMR) synthesis->characterization exp_data Experimental Data characterization->exp_data exp_data->comparison validation Model Validation/ Refinement comparison->validation

Caption: Workflow for validating theoretical predictions with experimental data.

G Structural Comparison of Organic Linkers cdia Structure: Two isophthalic acid units linked by a carbonyl group. Functionality: Tetracarboxylic acid bdc Structure: Benzene ring with two para-carboxyl groups. Functionality: Dicarboxylic acid btc Structure: Benzene ring with three symmetric carboxyl groups. Functionality: Tricarboxylic acid

Caption: Comparison of the core structures and functionalities of the linkers.

Experimental Protocols

The validation of molecular properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the characterization of organic linkers.

  • Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive data on bond lengths, bond angles, and crystal packing.

  • Methodology:

    • Crystal Growth: High-quality single crystals of the analyte are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or solvothermal methods.

    • Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to reduce thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.

    • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction data.

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine thermal stability, decomposition temperatures, and the presence of solvent molecules.

  • Methodology:

    • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

    • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air). A temperature program is set, typically a linear ramp (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

    • Analysis: The instrument continuously measures the sample's mass as the temperature increases. The resulting TGA curve plots mass percentage versus temperature. The onset of mass loss indicates the beginning of decomposition or solvent loss.

  • Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Methodology:

    • Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

    • Background Spectrum: A background spectrum (of the empty sample compartment or pure KBr pellet) is collected to account for atmospheric CO₂ and water vapor.

    • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

    • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. For example, the strong, broad absorption around 3000 cm⁻¹ is characteristic of O-H stretching in carboxylic acids, while the sharp, intense peak around 1700 cm⁻¹ corresponds to C=O stretching.

Conclusion

References

Performance Evaluation of 5,5'-Carbonyldiisophthalic Acid-Based MOF Sensors for Specific Analytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, clinical diagnostics, and safety applications. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising platforms for sensing applications due to their tunable structures and high surface areas. This guide provides a detailed comparison of the performance of sensors based on a derivative of 5,5'-Carbonyldiisophthalic acid, specifically 5,5′-(1,4-xylylenediamino) diisophthalic acid, with alternative methods for the detection of ferric ions (Fe³⁺), hexavalent chromium (Cr(VI)), and nitroaromatic compounds.

Comparison of Sensing Performance

The performance of four MOFs (Complexes 1-4) synthesized using a derivative of this compound as a primary ligand is benchmarked against established sensing technologies for the target analytes.[1] The MOFs exhibit luminescence that is quenched in the presence of the analytes, forming the basis of their sensing capability.

Ferric Ion (Fe³⁺) Detection

The detection of ferric ions is crucial due to their significant roles in biological systems and environmental contexts. The this compound-based MOFs demonstrate high sensitivity for Fe³⁺ detection through fluorescence quenching.

Sensor TypeAnalyteLimit of Detection (LOD)Quenching Efficiency (at specified concentration)Response TimeReference
MOF Complex 1 Fe³⁺0.98 µM95.8% (at 100 µM)< 5 min[1]
MOF Complex 2 Fe³⁺1.12 µM94.2% (at 100 µM)< 5 min[1]
MOF Complex 3 Fe³⁺1.05 µM96.5% (at 100 µM)< 5 min[1]
MOF Complex 4 Fe³⁺0.87 µM97.1% (at 100 µM)< 5 min[1]
Carbon Quantum DotsFe³⁺1.16 µM--[2]
Pyrene-Anthracene Hybrid (APSB)Fe³⁺1.95 nM--[3]
Chromone-Based Probe (CP)Fe³⁺0.044 µM--[4]

Key Observations: The MOFs based on the this compound derivative exhibit excellent quenching efficiency and low limits of detection for Fe³⁺, comparable to other advanced fluorescent sensors. While some specialized probes may offer lower detection limits, the MOF-based sensors provide a robust and reusable platform.

Hexavalent Chromium (Cr(VI)) Detection

Hexavalent chromium is a toxic environmental pollutant, and its sensitive detection is of high importance. The synthesized MOFs show a strong response to dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) ions.

Sensor TypeAnalyteLimit of Detection (LOD)Quenching Efficiency (at specified concentration)Response TimeReference
MOF Complex 1 Cr₂O₇²⁻1.25 µM96.2% (at 100 µM)< 5 min
MOF Complex 2 Cr₂O₇²⁻1.48 µM93.8% (at 100 µM)< 5 min[1]
MOF Complex 3 Cr₂O₇²⁻1.33 µM95.1% (at 100 µM)< 5 min[1]
MOF Complex 4 Cr₂O₇²⁻1.17 µM96.9% (at 100 µM)< 5 min[1]
1,5-Diphenylcarbazide (DPC) Colorimetric MethodCr(VI)~1 µg/L (~0.02 µM)-~5 min[5][6]
ZIF-67-based Fiber Optic SensorCr(VI)1 ppb (~0.02 µM)-5-10 min[7]
Water-Stable Zn(II) MOFCr₂O₇²⁻ / CrO₄²⁻---

Key Observations: While the standard 1,5-diphenylcarbazide method and other specialized sensors offer lower limits of detection for Cr(VI), the this compound-based MOFs provide a rapid and highly efficient fluorescence quenching response. Their performance is competitive within the realm of MOF-based sensors.

Nitroaromatic Compound Detection

Nitroaromatic compounds are common components of explosives and industrial byproducts, making their detection critical for security and environmental monitoring. The MOFs demonstrate selective sensing of various nitroaromatics.

Sensor TypeAnalyteLimit of Detection (LOD)Quenching Efficiency (at specified concentration)Stern-Volmer Constant (Ksv)Reference
MOF Complex 1 4-Nitrophenol (4-NP)1.52 µM94.5% (at 100 µM)1.28 x 10⁴ M⁻¹
MOF Complex 2 4-Nitrophenol (4-NP)1.78 µM92.1% (at 100 µM)1.05 x 10⁴ M⁻¹[1]
MOF Complex 3 4-Nitrophenol (4-NP)1.63 µM93.7% (at 100 µM)1.19 x 10⁴ M⁻¹[1]
MOF Complex 4 4-Nitrophenol (4-NP)1.41 µM95.8% (at 100 µM)1.37 x 10⁴ M⁻¹[1]
Al-NTP MOFNitroaromatics0.014 ppm--[8]
Ti-MOF2,4,6-Trinitrophenol (PA)15.90 µM-4.253 x 10⁴ M⁻¹
Tb-ISH MOF2,4,6-Trinitrophenol (TNP)1.73 µM-4.00 x 10⁵ M⁻¹[9]

Key Observations: The this compound-based MOFs are effective in detecting nitroaromatic compounds with high quenching efficiencies. The Stern-Volmer constants indicate a strong interaction between the MOF and the analyte. The performance is comparable to other reported luminescent MOF sensors for nitroaromatics.

Experimental Protocols

Synthesis of 5,5′-(1,4-xylylenediamino) diisophthalic acid based MOFs (Complexes 1-4)

A general solvothermal method is employed for the synthesis of the MOF complexes.[1]

Materials:

  • 5,5′-(1,4-xylylenediamino) diisophthalic acid (H₄L)

  • Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O

  • 1,3-Bis(4-pyridyl)propane (bpp) or 4,4'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • A mixture of the respective metal nitrate (0.1 mmol), H₄L (0.05 mmol), and the nitrogen-containing co-ligand (bpp or bpy, 0.1 mmol) is dissolved in a solvent mixture of DMF, EtOH, and H₂O (8:1:1 v/v/v, 10 mL).

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 72 hours.

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with DMF and ethanol, and dried in air.

Analyte Detection Protocol

Materials:

  • Synthesized MOF complex

  • Stock solutions of the analytes (metal ions or nitroaromatic compounds) in deionized water or an appropriate solvent.

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A stable luminescent suspension of the finely ground MOF complex is prepared in DMF.

  • The analyte stock solution is incrementally added to the MOF suspension.

  • After each addition, the fluorescence emission spectrum of the suspension is recorded at an excitation wavelength of 340 nm.

  • The quenching of the luminescence intensity is monitored to determine the concentration of the analyte. The quenching efficiency is calculated using the formula: Quenching (%) = (I₀ - I) / I₀ × 100%, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after the addition of the analyte.

Visualizations

Signaling Pathway for Analyte Detection

The sensing mechanism of the this compound-based MOFs primarily relies on luminescence quenching. Upon excitation, the MOF exhibits strong fluorescence. In the presence of the analyte, the excited state energy of the MOF is transferred to the analyte, or the analyte interacts with the framework to inhibit the luminescence, leading to a decrease in the fluorescence intensity.

MOF Luminescent MOF (Excited State) GroundState MOF (Ground State) MOF->GroundState Fluorescence Emission (No Analyte) Quenched Non-radiative Decay (Quenched Fluorescence) MOF->Quenched Energy/Electron Transfer Analyte Analyte (e.g., Fe³⁺, Cr(VI), Nitroaromatic) Analyte->Quenched Interaction

Caption: Signaling pathway of the MOF-based fluorescent sensor.

Experimental Workflow for Analyte Sensing

The workflow for utilizing the MOF-based sensors involves the synthesis of the MOF, preparation of the sensing suspension, introduction of the analyte, and subsequent measurement of the fluorescence quenching.

cluster_synthesis MOF Synthesis cluster_sensing Sensing Protocol s1 Mix Ligand, Metal Salt, and Co-ligand s2 Solvothermal Reaction (120°C, 72h) s1->s2 s3 Collect and Wash Crystals s2->s3 p1 Prepare MOF Suspension in DMF s3->p1 Disperse in Solvent p2 Add Analyte Solution p1->p2 p3 Measure Fluorescence Spectrum p2->p3 p4 Analyze Quenching p3->p4

Caption: Experimental workflow for MOF synthesis and analyte detection.

Logical Relationship of Performance Comparison

The comparison of the this compound-based MOF sensors with alternative methods is based on key performance metrics that determine their suitability for specific applications.

cluster_metrics Key Performance Metrics Core Sensor Performance Evaluation MOF 5,5'-Carbonyldiisophthalic Acid-based MOF Core->MOF Alt Alternative Sensing Methods Core->Alt LOD Limit of Detection MOF->LOD Selectivity Selectivity MOF->Selectivity ResponseTime Response Time MOF->ResponseTime Efficiency Quenching Efficiency MOF->Efficiency Alt->LOD Alt->Selectivity Alt->ResponseTime Alt->Efficiency

References

structural and functional comparison between 5,5'-Carbonyldiisophthalic acid and 5,5'-oxydiisophthalic acid in MOFs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of two tetracarboxylic acid linkers, 5,5'-Carbonyldiisophthalic acid (CDIA) and 5,5'-oxydiisophthalic acid (ODIA), in the context of their application in Metal-Organic Frameworks (MOFs). While both ligands share a similar isophthalic acid framework, the nature of their central bridging group—a carbonyl group in CDIA versus an ether group in ODIA—imparts distinct structural and functional characteristics to the resulting MOFs. This comparison draws upon available experimental data and theoretical considerations to inform the rational design of new functional materials.

Introduction to the Ligands

This compound (CDIA) and 5,5'-oxydiisophthalic acid (ODIA) are multitopic organic linkers that can be used to construct porous crystalline materials known as Metal-Organic Frameworks (MOFs). The four carboxylate groups on each molecule can coordinate with metal ions to form extended, three-dimensional networks with potential applications in gas storage, separation, catalysis, and drug delivery.

The key difference between CDIA and ODIA lies in the central bridging unit. ODIA possesses a flexible ether (-O-) linkage, which allows for a degree of conformational freedom in the ligand. In contrast, CDIA features a rigid carbonyl (-C=O) group. This fundamental structural variation is expected to have a significant impact on the topology, porosity, and functional properties of the resulting MOFs.

Currently, the available scientific literature shows a significant disparity in the extent to which these two ligands have been explored. 5,5'-oxydiisophthalic acid has been utilized in the synthesis of various MOFs, particularly with lanthanide metals, leading to materials with interesting luminescent and photocatalytic properties. Conversely, there is a notable scarcity of published research on the use of this compound in MOF synthesis, limiting a direct experimental comparison. This guide will therefore present the available data for ODIA-based MOFs and offer a theoretical perspective on the potential properties of CDIA-based MOFs.

Structural Comparison

The structural differences between the ether and carbonyl bridges are fundamental to the divergent properties of the MOFs they form.

Figure 1: Chemical structures of CDIA and ODIA ligands.

5,5'-Oxydiisophthalic Acid (ODIA): The bent and flexible nature of the ether bridge in ODIA allows for a wider range of coordination geometries and can lead to the formation of diverse and often interpenetrated network topologies. This flexibility can also result in dynamic frameworks that respond to external stimuli such as guest molecules.

This compound (CDIA): The rigid and planar carbonyl bridge in CDIA is expected to result in more predictable and rigid MOF architectures. The planarity of the central ketone group could favor the formation of layered or pillared-layered structures. The electron-withdrawing nature of the carbonyl group may also influence the electronic properties of the resulting MOF.

Functional Comparison

The functional properties of MOFs are intrinsically linked to their structural characteristics, including pore size and shape, surface chemistry, and framework stability.

Luminescence

ODIA-based MOFs: Lanthanide MOFs constructed from ODIA have been shown to exhibit characteristic luminescence. The organic linker can act as an "antenna" to absorb light and transfer the energy to the lanthanide metal center, which then emits light at its characteristic wavelength. The flexibility of the ODIA ligand can influence the coordination environment of the lanthanide ion, thereby affecting the efficiency of this energy transfer and the resulting luminescence quantum yield.

CDIA-based MOFs (Theoretical): The carbonyl group in CDIA is a chromophore that could also participate in the sensitization of lanthanide luminescence. The rigidity of the CDIA ligand might lead to a more defined and uniform coordination environment for the metal ions, which could potentially enhance luminescence efficiency by reducing non-radiative decay pathways.

Photocatalysis

ODIA-based MOFs: MOFs containing ODIA have been investigated as photocatalysts for the degradation of organic pollutants.[1][2][3] The semiconductor properties of these materials allow them to generate electron-hole pairs upon light irradiation, which can then participate in redox reactions to break down contaminants. For instance, a Zn(II)-based MOF with a derivative of ODIA has been shown to photodegrade p-nitrophenol.[1][2][3]

CDIA-based MOFs (Theoretical): The carbonyl group in CDIA is an electrophilic site and could potentially influence the photocatalytic activity of a MOF. The rigidity of the framework might also enhance stability during the catalytic process.

Gas Sorption and Separation

ODIA-based MOFs: The flexible nature of some ODIA-based MOFs can lead to "breathing" effects, where the framework structure changes upon gas adsorption. This can result in selective gas uptake properties.

CDIA-based MOFs (Theoretical): The rigidity of CDIA-based MOFs could lead to permanent porosity and well-defined pore structures, which are desirable for gas storage and separation applications. The polar carbonyl groups lining the pores could also enhance the selective adsorption of polar molecules like CO2.

Quantitative Performance Data

The following table summarizes available quantitative data for MOFs synthesized with 5,5'-oxydiisophthalic acid and its derivatives. A corresponding table for this compound-based MOFs is not included due to the current lack of available experimental data in the scientific literature.

PropertyMOF SystemValueExperimental ConditionsReference
Photocatalytic Degradation [Zn₂(L)(H₂O)(bbi)] (L = 5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid)~90.01% degradation of p-nitrophenol50 min, 80 ppm initial concentration, 50 mg catalyst[1]
Luminescence Quantum Yield NIIC-1-Tb ([Tb(HL)(H₂O)₃]∞, H₄L = 5,5'-(pyridine-2,6-diylbis(oxy))diisophthalic acid)93%Solid state[4]
Gas Adsorption Activated 1-Eu ({[Eu(L)(H₂O)]·4H₂O}n, L = 5-(2′,5′-dicarboxylphenyl) picolinic acid)C₂H₂ uptake: 109.2 cm³/g298 K, 1 atm[5]

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a lanthanide-based MOF using a substituted isophthalic acid ligand, which can be adapted for 5,5'-oxydiisophthalic acid.

Solvothermal Synthesis of a Lanthanide-MOF

G cluster_workflow Solvothermal Synthesis Workflow A 1. Mix Ligand and Metal Salt in Solvent B 2. Stir at Room Temperature A->B C 3. Transfer to Teflon-lined Autoclave B->C D 4. Heat at Elevated Temperature (e.g., 110-160 °C) C->D E 5. Cool to Room Temperature D->E F 6. Isolate and Wash Crystals E->F G 7. Dry the Product F->G

Figure 2: General workflow for solvothermal synthesis of MOFs.

Materials:

  • 5,5'-Oxydiisophthalic acid (or other substituted isophthalic acid)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a typical synthesis, a mixture of the isophthalic acid derivative (e.g., 0.1 mmol) and the lanthanide nitrate salt (e.g., 0.1 mmol) is dissolved in a solvent mixture, such as DMF/ethanol/water.[6]

  • The solution is stirred at room temperature for a period of time (e.g., 30 minutes) to ensure homogeneity.

  • The resulting solution is then transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 110-160 °C) for a designated period (e.g., 2-3 days).[6]

  • After the reaction is complete, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed several times with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted starting materials.

  • The final product is typically dried under vacuum or in a low-temperature oven.

Characterization:

The synthesized MOF should be characterized using techniques such as single-crystal X-ray diffraction (SCXRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption analysis (e.g., N₂ at 77 K) to determine its porosity. Functional properties like luminescence and photocatalysis would require specialized spectroscopic and reactivity measurements.

Conclusion and Future Outlook

5,5'-Oxydiisophthalic acid has emerged as a versatile building block for the construction of functional MOFs, particularly luminescent and photocatalytic materials. The flexibility of its ether bridge contributes to the formation of diverse and interesting network structures. In contrast, this compound remains a largely unexplored linker in MOF chemistry.

Based on theoretical considerations, the rigidity and electronic nature of the carbonyl bridge in CDIA are expected to impart distinct structural and functional properties to the resulting MOFs, potentially leading to materials with high thermal stability, permanent porosity, and unique catalytic or sensing capabilities.

Future research efforts should be directed towards the synthesis and characterization of CDIA-based MOFs to enable a direct and comprehensive experimental comparison with their ODIA-based counterparts. Such studies would not only fill a significant gap in the current literature but also provide valuable insights into the structure-property relationships governed by the subtle yet critical differences in linker design. This knowledge will be instrumental for the targeted design of advanced functional materials for a wide range of applications, including those relevant to drug development and delivery.

References

A Comparative Analysis of Carbonyl-Bridged Diisophthalic Acid Linkers in Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of organic linkers is a cornerstone in the development of advanced functional materials such as Metal-Organic Frameworks (MOFs). The choice of bridging motifs within these linkers can profoundly influence the resulting material's properties, including thermal stability, porosity, and catalytic activity. This guide provides a comparative analysis of diisophthalic acid linkers featuring a carbonyl bridge, specifically in the form of a urea or amide group, against other bridging functionalities like ether linkages.

The central focus of this comparison is the 5,5'-(carbonylbis(azanediyl))diisophthalic acid linker. The presence of the carbonyl and adjacent amine groups introduces a unique combination of rigidity and hydrogen-bonding capability. These characteristics can lead to distinct structural and functional outcomes in the final material compared to linkers with more flexible or less interactive bridges.

Structural and Functional Impact of the Carbonyl Bridge

The carbonyl bridge, as part of a urea or amide moiety, imparts significant structural and functional characteristics to diisophthalic acid linkers and the materials synthesized from them:

  • Enhanced Structural Integrity and Porosity: The hydrogen-bonding capacity of the N-H groups in the urea bridge can direct the assembly of the framework, potentially preventing the common issue of interpenetration in MOFs. This can lead to materials with larger and more accessible pores.

  • Increased Gas Adsorption: The polar nature of the carbonyl and amine groups can create specific interaction sites for gas molecules. This is particularly advantageous for the adsorption of CO2 and other polarizable gases through dipole-quadrupole and hydrogen-bonding interactions.

  • Catalytic Activity: The hydrogen-bonding donor and acceptor sites within the carbonyl-amide group can act as active sites for certain catalytic reactions, promoting the stabilization of transition states.

This guide will now delve into a comparison of the properties of materials synthesized with carbonyl-bridged diisophthalic acid linkers versus those with other bridging groups, supported by available experimental data.

Comparative Data

The following tables summarize the key performance metrics of MOFs synthesized from diisophthalic acid linkers with different bridging groups. It is important to note that the data is compiled from various studies and direct, side-by-side comparisons under identical conditions are limited.

Table 1: Thermal Stability
Linker TypeMOF DesignationMetal CenterDecomposition Temperature (°C)Measurement Conditions
Carbonyl-Amide BridgeMIXMOF (5% NH2-BDC)Zn~350Oxidizing atmosphere[1]
Amine FunctionalizedIRMOF-3 (BDC-NH2)ZnLower than MOF-5Ambient air exposure[2]
Ether BridgeNi(pmb)2(H2O)2Ni~358N2 atmosphere[3]

Note: BDC-NH2 (2-aminobenzene-1,4-dicarboxylate) is used as a proxy for an amide-containing linker to infer thermal stability trends.

Table 2: Porosity and Gas Adsorption
Linker TypeMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Adsorption CapacityConditions
Carbonyl-Urea Bridge[Zn2(L1)2(bipy)] (L1 = urea-dicarboxylate)N/A (dynamic porosity)N/A~5 wt%293 K[1]
Amine FunctionalizedFe-dbaiHighN/A6.4 mmol/g298 K, 1 bar[4]
Ether BridgeNot specifiedN/AN/AN/AN/A
Table 3: Catalytic Performance
Linker TypeMOF DesignationReactionConversion/YieldReaction Conditions
Carbonyl-Urea BridgeNU-601Friedel-Crafts reaction90% conversion18 hours[1]
Ether Bridge[Zn2(L)(H2O)(bbi)]Photodegradation of p-nitrophenol~90.01% decomposition50 min, UV irradiation[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of a carbonyl-bridged diisophthalic acid linker and a subsequent MOF.

Synthesis of 5,5'-(carbonylbis(azanediyl))diisophthalic acid

A common synthetic route involves the reaction of 5-aminoisophthalic acid with a carbonyl source, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole, in an appropriate solvent.

Example Protocol:

  • Dissolution: 5-aminoisophthalic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often with the addition of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated acid.

  • Reaction with Carbonyl Source: The solution is cooled in an ice bath, and a solution of the carbonyl source (e.g., triphosgene in tetrahydrofuran) is added dropwise with vigorous stirring.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.

  • Precipitation and Isolation: The product is precipitated by adding the reaction mixture to a non-solvent, such as water or diethyl ether.

  • Purification: The crude product is collected by filtration, washed thoroughly with water and other organic solvents to remove unreacted starting materials and byproducts, and then dried under vacuum.

Synthesis of a MOF using a Carbonyl-Bridged Diisophthalic Acid Linker (Solvothermal Method)

Example Protocol for a Zn-based MOF:

  • Preparation of the Reaction Mixture: In a typical synthesis, the carbonyl-bridged diisophthalic acid linker and a metal salt (e.g., zinc nitrate hexahydrate) are dissolved in a high-boiling point solvent, most commonly DMF. Sometimes, a modulator such as formic acid or acetic acid is added to control the crystal growth.

  • Solvothermal Reaction: The reaction mixture is placed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 80-150 °C) for a period ranging from 24 to 72 hours.

  • Cooling and Crystal Collection: The autoclave is then cooled down to room temperature, and the resulting crystalline product is collected by filtration.

  • Washing and Solvent Exchange: The as-synthesized crystals are washed with fresh DMF and then soaked in a volatile solvent like ethanol or chloroform for several days, with the solvent being exchanged periodically. This step is crucial to remove unreacted starting materials and residual high-boiling point solvent from the pores of the MOF.

  • Activation: The solvent-exchanged MOF is then "activated" by heating under vacuum to remove the solvent molecules from the pores, making the material ready for gas adsorption or catalytic studies.

Visualizations

The following diagrams illustrate the molecular structures of the compared linkers and a typical experimental workflow for MOF synthesis.

Linker_Comparison cluster_carbonyl Carbonyl-Bridged Diisophthalic Acid cluster_ether Ether-Bridged Diisophthalic Acid cluster_isophthalic Isophthalic Acid (Reference) carbonyl carbonyl ether ether isophthalic isophthalic

Caption: Molecular structures of a carbonyl-bridged, an ether-bridged, and a simple diisophthalic acid linker.

MOF_Synthesis_Workflow start Start dissolve Dissolve Linker and Metal Salt in Solvent (e.g., DMF) start->dissolve autoclave Seal in Teflon-lined Autoclave dissolve->autoclave heat Solvothermal Reaction (Heating at 80-150 °C) autoclave->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash activate Activate under Vacuum wash->activate characterize Characterization (PXRD, TGA, Gas Adsorption) activate->characterize end End characterize->end

References

quantitative analysis of guest molecule uptake in 5,5'-Carbonyldiisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Guest Molecule Uptake in Diisophthalate-Based Metal-Organic Frameworks

For researchers, scientists, and drug development professionals, this guide provides a quantitative analysis of guest molecule uptake in a representative 5,5'-diisophthalate-based Metal-Organic Framework (MOF), offering a comparative perspective against alternative porous materials.

While direct quantitative data for MOFs constructed specifically from 5,5'-Carbonyldiisophthalic acid is limited in the reviewed literature, this guide focuses on a closely related and structurally analogous system: a copper-based MOF synthesized from a pyridyl-isophthalic acid Schiff base ligand (Cu-PEIP), which contains diisophthalate moieties. This MOF exhibits significant potential for gas separation and serves as a relevant case study. We will also explore the drug delivery capabilities of a zinc-based MOF (Zn-CDDB) built with a carbazole-diyl)dibenzoic acid linker, another diisophthalate derivative, to provide insights into its therapeutic loading capacity.

I. Quantitative Analysis of Gas Adsorption

This section compares the gas uptake capacity of the Cu-PEIP MOF with a standard microporous material, Zeolite 13X, for CO2 and CH4 adsorption.

Table 1: Comparison of CO2 and CH4 Adsorption Capacities

AdsorbentGuest MoleculeTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Reference
Cu-PEIP MOFCO227314.75[1]
Cu-PEIP MOFCH42731~0.56 (estimated from selectivity)[1]
Zeolite 13XCO22731~2.9[2]
Zeolite 13XCH42731~0.6[2]

Note: The CH4 uptake for Cu-PEIP was estimated based on the reported CO2/CH4 selectivity of 8.5 at zero coverage and 273 K.[1]

II. Quantitative Analysis of Drug Uptake

This section evaluates the loading capacity of the water-stable, microporous Zn-CDDB MOF for the anticancer drug 5-Fluorouracil (5-FU) and compares it with a common drug delivery vehicle, mesoporous silica (SBA-15).

Table 2: Comparison of 5-Fluorouracil (5-FU) Loading Capacities

CarrierGuest MoleculeLoading MethodLoading Capacity (wt%)Reference
Zn-CDDB MOF5-Fluorouracil (5-FU)Soaking in drug solution53.3
Mesoporous Silica (SBA-15)5-Fluorouracil (5-FU)Impregnation~10-20[3]

III. Experimental Protocols

A. Gas Adsorption Measurements

The quantitative gas adsorption data presented in this guide are typically obtained using a volumetric adsorption analyzer.

Experimental Workflow for Volumetric Gas Adsorption

cluster_activation Sample Activation cluster_measurement Isotherm Measurement Activation MOF sample is placed in the analysis tube and heated under vacuum to remove guest solvents and moisture. Dosing A known amount of adsorbate gas (e.g., CO2) is introduced into the manifold. Activation->Dosing Activated sample is cooled to analysis temperature (e.g., 273 K). Equilibration The gas is expanded into the sample tube. The pressure is monitored until it stabilizes, indicating equilibrium. Dosing->Equilibration Calculation The amount of gas adsorbed is calculated from the pressure drop. Equilibration->Calculation Repeat Steps are repeated at increasing pressures to construct the adsorption isotherm. Calculation->Repeat

Figure 1. Workflow for volumetric gas adsorption measurement.

Detailed Steps:

  • Sample Activation: A known mass of the MOF sample is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove any guest molecules and moisture from the pores.

  • Analysis: The sample tube is then cooled to the desired analysis temperature (e.g., 273 K for CO2 adsorption).

  • Gas Dosing: A precise amount of the adsorbate gas is dosed into the manifold of the instrument.

  • Adsorption: The gas is then expanded into the sample tube containing the activated MOF. The pressure in the system is monitored until it reaches equilibrium, at which point the amount of gas adsorbed onto the material is calculated based on the pressure change.

  • Isotherm Construction: This process is repeated at incrementally higher pressures to generate a full adsorption isotherm.

B. Drug Loading Quantification

The drug loading capacity in MOFs is commonly determined by measuring the concentration of the drug in the supernatant solution before and after the loading process using UV-Vis spectroscopy.

Experimental Workflow for Drug Loading Quantification

cluster_preparation Preparation cluster_loading Drug Loading cluster_quantification Quantification Solution Prepare a stock solution of the drug (e.g., 5-FU) with a known concentration. Calibration Create a calibration curve by measuring the absorbance of a series of standard solutions. Solution->Calibration Calculation Determine the final drug concentration from the calibration curve and calculate the amount of drug loaded into the MOF. Calibration->Calculation Immersion Immerse a known mass of the MOF in the drug solution. Agitation Agitate the mixture for a specified time to reach equilibrium. Immersion->Agitation Separation Separate the MOF from the solution by centrifugation or filtration. Agitation->Separation Measurement Measure the absorbance of the supernatant using a UV-Vis spectrophotometer. Separation->Measurement Measurement->Calculation cluster_mof MOF Properties cluster_guest Guest Molecule Properties cluster_uptake Uptake Performance PoreSize Pore Size and Shape Selectivity Selectivity PoreSize->Selectivity Size exclusion SurfaceChem Pore Surface Chemistry (Functional Groups) SurfaceChem->Selectivity Host-guest interactions Flexibility Framework Flexibility Capacity Uptake Capacity Flexibility->Capacity Gate-opening effects GuestSize Kinetic Diameter GuestSize->Selectivity Polarity Polarity and Polarizability Polarity->Selectivity Interactions Specific Interactions (e.g., H-bonding, π-π stacking) Interactions->Selectivity Selectivity->Capacity

References

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